molecular formula C5H8BrNO B1600526 3-Bromopiperidin-4-one CAS No. 732953-40-1

3-Bromopiperidin-4-one

Katalognummer: B1600526
CAS-Nummer: 732953-40-1
Molekulargewicht: 178.03 g/mol
InChI-Schlüssel: PZRSRAUPUQOYQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromopiperidin-4-one (CAS 732953-40-1) is a brominated heterocyclic compound with the molecular formula C5H8BrNO and a molecular weight of 178.03 g/mol . As a versatile heterocyclic building block, it serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Compounds featuring piperidine and brominated scaffolds are of significant interest in early-stage research for developing therapeutic agents, particularly in the design of novel bromodomain-containing protein 4 (BRD4) inhibitors . BRD4 is a critical epigenetic regulator and a promising target for diseases such as cancer and inflammatory conditions . The bromine atom and ketone functional group on the piperidine ring provide reactive handles for further chemical elaboration, making this compound a useful precursor for constructing more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSRAUPUQOYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445803
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732953-40-1
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopiperidin-4-one: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-4-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, featuring both an α-haloketone and a secondary amine, it offers a versatile platform for the synthesis of complex molecular architectures. The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of a bromine atom at the C3 position provides a reactive handle for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical application in synthetic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound, in its free base form, possesses the molecular formula C₅H₈BrNO and a molecular weight of 178.03 g/mol . It is more commonly handled and stored as its hydrochloride or hydrobromide salt to improve stability. The hydrobromide salt has a molecular formula of C₅H₉Br₂NO and a molecular weight of 258.94 g/mol , with a reported melting point of 200-201 °C.[3]

PropertyValue (Predicted/Reported)Source
Molecular Formula C₅H₈BrNO (free base)-
Molecular Weight 178.03 g/mol (free base)-
CAS Number 118652-88-3 (hydrobromide)[3]
Melting Point 200-201 °C (hydrobromide)[3]
Appearance Off-white to beige solid (predicted)-
pKa ~7.5-8.5 (amine, predicted)-
logP ~0.5 (predicted)-
Conformational Analysis

The piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain.[4] In this compound, the bromine atom can exist in either an axial or equatorial position. NMR studies on related 3-substituted piperidin-4-ones suggest a preference for the substituent to occupy the equatorial position to reduce 1,3-diaxial interactions.[5] However, the conformational equilibrium can be influenced by the solvent and, in the case of the free base, by intramolecular hydrogen bonding between the amine and the carbonyl group or the bromine atom. Protonation of the nitrogen to form the salt can further influence the conformational preference.[6]

Caption: Chair conformations of this compound.

Synthesis of this compound

The key step would be the regioselective bromination at the C3 position. α-Bromination of ketones is typically achieved using bromine (Br₂) in an acidic or basic medium.[7] Given the presence of the secondary amine, which can react with bromine and acid, a more controlled approach would be necessary.

Proposed Synthetic Protocol:

Step 1: N-Protection of Piperidin-4-one

To prevent side reactions at the nitrogen atom, the piperidine is first protected, for example, as the N-Boc derivative.

  • Dissolve piperidin-4-one hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium carbonate, to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent, dry, and concentrate to obtain N-Boc-piperidin-4-one.

Step 2: α-Bromination

The N-protected piperidin-4-one can then be brominated.

  • Dissolve N-Boc-piperidin-4-one in a suitable solvent like diethyl ether or tetrahydrofuran.

  • Treat with a brominating agent. Phenyltrimethylammonium tribromide (PTT) or pyridinium tribromide are milder alternatives to elemental bromine and can afford better regioselectivity.[7]

  • The reaction may be catalyzed by a small amount of acid.

  • After completion, the reaction is quenched, and the product, N-Boc-3-bromopiperidin-4-one, is isolated and purified by chromatography.

Step 3: Deprotection

The final step is the removal of the Boc protecting group.

  • Dissolve the N-Boc-3-bromopiperidin-4-one in a suitable solvent like dichloromethane or diethyl ether.

  • Treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

  • After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt.

G Start Piperidin-4-one Step1 N-Protection (e.g., Boc₂O, base) Start->Step1 Intermediate1 N-Protected Piperidin-4-one Step1->Intermediate1 Step2 α-Bromination (e.g., PTT, acid catalyst) Intermediate1->Step2 Intermediate2 N-Protected This compound Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 End This compound (salt form) Step3->End

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH Broad singlet (variable, concentration dependent)s (br)-
H3 4.0 - 4.5ddJ(H3-H2ax), J(H3-H2eq)
H2, H5, H6 2.5 - 3.8mComplex coupling

The proton at C3 (α to the bromine) is expected to be the most downfield-shifted proton on the carbon framework.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the piperidine ring.

CarbonPredicted Chemical Shift (δ, ppm)
C4 (C=O) 200 - 210
C3 (CHBr) 50 - 60
C2, C5, C6 40 - 55

The carbonyl carbon (C4) will appear at the lowest field, characteristic of ketones.[8] The carbon bearing the bromine (C3) will be significantly shifted downfield compared to an unsubstituted piperidine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch 3300 - 3500Medium, broad
C-H stretch (aliphatic) 2850 - 3000Medium to strong
C=O stretch (ketone) 1715 - 1735Strong
C-Br stretch 515 - 690Medium to weak

The carbonyl stretch is a strong and sharp peak, and its position can provide information about the ring strain and any intramolecular interactions.[9]

Mass Spectrometry

In mass spectrometry with electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): Two peaks of similar intensity at m/z 177 and 179.

  • Loss of Br•: A significant fragment at m/z 98, corresponding to the loss of the bromine radical.

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen and carbonyl groups, leading to various smaller fragments.

G M M⁺ (m/z 177/179) C₅H₈BrNO F1 [M-Br]⁺ (m/z 98) C₅H₈NO M->F1 - Br• F2 Further Fragmentation (α-cleavage) M->F2

Caption: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the α-bromoketone moiety and the secondary amine.

Reactions at the α-Bromoketone

As an α-haloketone, the C3 position is electrophilic and susceptible to nucleophilic substitution. The adjacent carbonyl group enhances the reactivity of the C-Br bond towards SN2 displacement.

  • Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to introduce new functional groups at the C3 position.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound can undergo a Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate followed by ring contraction to yield a substituted pyrrolidine-3-carboxylic acid derivative.[10][11][12] This reaction is a powerful tool for skeletal rearrangement and the synthesis of five-membered rings from six-membered precursors.

G Start This compound Base + Base (-H⁺) Start->Base Enolate Enolate Base->Enolate Cyclization Intramolecular SN2 Enolate->Cyclization Cyclopropanone Cyclopropanone Intermediate Cyclization->Cyclopropanone Nucleophilic_Attack + Nucleophile (e.g., OR⁻) Cyclopropanone->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Pyrrolidine-3-carboxylate Derivative Ring_Opening->Product

Caption: Simplified mechanism of the Favorskii rearrangement.

Reactions involving the Ketone

The carbonyl group at C4 can undergo typical ketone reactions:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding 3-bromo-4-hydroxypiperidine.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a substituent at the C4 position.

  • Wittig Reaction: Conversion of the ketone to an alkene is also possible.

Reactions at the Nitrogen

The secondary amine is nucleophilic and basic.

  • N-Alkylation, N-Acylation, N-Arylation: The nitrogen can be readily functionalized to introduce a wide variety of substituents, which is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

Applications in Medicinal Chemistry

The piperidin-4-one scaffold is a privileged structure in drug discovery, and functionalized derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[13][] While direct applications of this compound are not extensively documented, its N-methylated analog, 3-bromo-1-methylpiperidin-4-one , is a known intermediate in the synthesis of the anticoagulant drug Idoxaban .[15]

In this synthesis, the α-bromoketone functionality of 3-bromo-1-methylpiperidin-4-one is utilized in a condensation reaction with ethyl thiooxamide to construct the thiazole ring of the drug's core structure. This highlights the value of the this compound scaffold as a precursor for building more complex heterocyclic systems.

Safety, Handling, and Disposal

This compound, as an α-haloketone, should be handled with caution as this class of compounds is often lachrymatory and can be corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated organic compounds should be collected in a designated halogenated organic waste container.[11][19] Neutralization of small spills can be achieved with a reducing agent like sodium thiosulfate.[19]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. While specific experimental data for this compound is limited in the public domain, its chemical behavior can be reliably predicted based on the well-understood reactivity of α-haloketones and piperidin-4-ones. The utility of its derivatives in the synthesis of marketed drugs underscores the importance of this chemical entity in drug discovery and development.

References

  • Pandiarajan, K., et al. (2004). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 16(3-4), 1539-1546.
  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.
  • Benchchem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. Retrieved from a relevant Benchchem technical document.
  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Suviganu. (2023, March 13). What is Favorskii Rearrangement ?
  • Worldwidejournals.com. (n.d.). Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben.
  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Benchchem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Retrieved from a relevant Benchchem technical document.
  • PubMed. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. Retrieved from [Link]

  • PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIH. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • YouTube. (2020). Conformational Isomers | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. Retrieved from a relevant Benchchem technical document.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • National Academies Press. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromopiperidin-4-one from Piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromopiperidin-4-one is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a reactive α-haloketone moiety and a secondary amine, allows for diverse synthetic elaborations to construct complex molecular scaffolds.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, starting from the readily available precursor, piperidin-4-one. We will delve into the mechanistic underpinnings of α-bromination, compare key synthetic methodologies, provide detailed experimental protocols, and discuss the critical parameters for achieving a successful and selective transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction: The Strategic Importance of α-Haloketones

α-Haloketones are a privileged class of synthetic intermediates due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1] This unique electronic arrangement makes them potent precursors for the synthesis of a wide array of heterocycles, including thiazoles, pyrroles, and oxiranes.[2][3] this compound, the subject of this guide, embodies this synthetic versatility within a piperidine framework—a core structure found in numerous natural products and pharmaceuticals. Its synthesis is a critical first step in multi-step sequences targeting novel therapeutic agents. The primary transformation required is the selective α-bromination of the parent ketone, piperidin-4-one.

The Underlying Chemistry: α-Bromination of Ketones

The synthesis of this compound hinges on the α-halogenation of a ketone, a fundamental reaction in organic chemistry.[3] The reaction does not proceed by direct attack on the ketone itself but rather through a more nucleophilic intermediate: an enol or an enolate.[4] The choice of acidic or basic conditions dramatically influences the reaction pathway and selectivity.

Acid-Catalyzed Mechanism: The Path to Mono-bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly accelerates the rate of keto-enol tautomerism.[5] The resulting enol, while a relatively weak nucleophile, is sufficiently reactive to attack an electrophilic bromine source like molecular bromine (Br₂).[5][6]

A key feature of the acid-catalyzed mechanism is its tendency to favor mono-halogenation. The introduction of the first bromine atom, an electron-withdrawing group, destabilizes the transition state leading to the formation of a second enol at that position, thereby slowing down subsequent halogenation reactions.[6]

Acid_Catalyzed_Bromination Start Piperidin-4-one Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol - H⁺ (rate-determining) Brominated_Intermediate Brominated Cation Enol->Brominated_Intermediate + Br₂ Product This compound Brominated_Intermediate->Product - H⁺ HBr_Source H+ Br2_Source Br-Br Base_Source B: HBr_Out HBr

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Base-Promoted Mechanism: The Challenge of Polyhalogenation

In the presence of a base, an α-proton is removed to form a highly nucleophilic enolate anion.[7] While the reaction with bromine is rapid, the product, this compound, contains a remaining α-proton that is now more acidic due to the inductive effect of the adjacent bromine atom.[6] Consequently, the mono-brominated product is deprotonated faster than the starting material, leading to rapid di- and poly-bromination, making this method generally unsuitable for synthesizing the target compound.[4][6]

Synthetic Methodologies and Protocols

Given the need for selective mono-bromination, methods employing acidic or neutral conditions are preferred. The piperidine nitrogen, being basic, must be protonated (by using the hydrochloride salt) or protected to prevent it from interfering with the reaction.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This is the classic approach to α-bromination.[8] It involves the direct use of elemental bromine, typically in an acidic solvent like acetic acid or with a catalytic amount of HBr.[5] While effective, this method requires careful handling of highly corrosive and toxic liquid bromine.

Detailed Experimental Protocol A: Bromination using Br₂/HBr

  • Starting Material: Piperidin-4-one hydrochloride

  • Reagents: Molecular Bromine (Br₂), Acetic Acid, Hydrobromic Acid (HBr)

  • Procedure:

    • To a stirred solution of piperidin-4-one hydrochloride in glacial acetic acid, add a catalytic amount of 48% aqueous HBr.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of molecular bromine in acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is poured into ice-cold diethyl ether to precipitate the product.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrobromide.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[8] Reactions with NBS are often cleaner and easier to control. The use of a neutral catalyst, such as ammonium acetate (NH₄OAc), has been shown to be highly effective for the α-bromination of cyclic ketones, providing good yields of the mono-brominated product.[8] This catalyst is believed to generate the necessary acidic species in situ to facilitate the reaction.[8] A similar procedure has been successfully applied to N-substituted piperidin-4-ones.[9]

Detailed Experimental Protocol B: Bromination using NBS/NH₄OAc

  • Starting Material: Piperidin-4-one hydrochloride

  • Reagents: N-Bromosuccinimide (NBS), Ammonium Acetate (NH₄OAc), Diethyl Ether (Et₂O)

  • Procedure:

    • Suspend piperidin-4-one hydrochloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the suspension to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) and ammonium acetate (0.1 equivalents) to the cooled suspension.

    • Maintain the reaction at 0-5 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture to remove the succinimide byproduct and any unreacted starting material.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude material can be purified by recrystallization or flash column chromatography to yield pure this compound.

NBS_Workflow Start Suspend Piperidin-4-one HCl in Anhydrous Diethyl Ether Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Add NBS (1.05 eq) and NH₄OAc (0.1 eq) Cooling->Addition Reaction Stir at 0-5 °C for 2-4h (Monitor by TLC/LC-MS) Addition->Reaction Filtration Filter to Remove Solids (Succinimide byproduct) Reaction->Filtration Concentration Concentrate Filtrate (Reduced Pressure) Filtration->Concentration Purification Purify Crude Product (Recrystallization or Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis via NBS bromination.

Data Summary and Comparison

ParameterMethod A: Br₂/HBrMethod B: NBS/NH₄OAc
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Promoter Hydrobromic Acid (HBr)Ammonium Acetate (NH₄OAc)
Solvent Acetic AcidDiethyl Ether
Temperature 0 °C to Room Temp.0-5 °C
Advantages Inexpensive reagents.Safer, easier to handle reagent. Milder reaction conditions. Generally higher selectivity for mono-bromination.[8]
Disadvantages Hazardous/corrosive bromine. HBr byproduct. Potential for over-bromination.More expensive reagent.

Physicochemical Properties of 3-Bromo-1-methylpiperidin-4-one (a closely related derivative)

PropertyValueSource
Molecular Formula C₆H₁₀BrNO[10]
Molecular Weight 192.05 g/mol [10]
Melting Point (HBr salt) 120-122 °C[11]

Safety and Handling Considerations

  • Molecular Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidant. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acids (HBr, Acetic Acid): Are corrosive and can cause severe burns. Handle with care in a fume hood.

  • Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Conclusion and Outlook

The synthesis of this compound from piperidin-4-one is most effectively and safely achieved through the α-bromination of the corresponding hydrochloride salt. While the classical method using molecular bromine is feasible, the use of N-Bromosuccinimide with an ammonium acetate catalyst (Method B) is the superior approach for laboratory-scale synthesis. This method offers enhanced safety, milder conditions, and typically better control over the reaction to prevent the formation of di-brominated byproducts.[8] The resulting this compound is a versatile intermediate, primed for further functionalization at the nitrogen atom, the carbonyl group, or through substitution of the bromine atom, opening avenues to a vast chemical space for the discovery of new bioactive molecules.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. [Link]

  • Ismael, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4966. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1546-1553. [Link]

  • Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

  • Organic Chemistry Tutor. Halogenation of Ketones and Haloform Reaction. [Link]

  • Pearson+. In Chapter 19, we discuss the reaction of enols with bromine. [Link]

  • Ismael, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2021). 9.1: Reactions of Enols and Enolates. [Link]

  • Google Patents. (2022).
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to N-Protected 3-Bromopiperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Chemical Synthesis Division

Abstract: The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system and beyond.[1] Introducing precise functionalization onto this ring is paramount for tuning pharmacological activity. This technical guide provides an in-depth exploration of 3-Bromopiperidin-4-one, a versatile synthetic intermediate. We clarify its nomenclature, detailing why its N-protected derivatives are the stable, synthetically crucial forms used in research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, covering the synthesis, reactivity, and application of these pivotal building blocks, with a primary focus on the widely used N-Boc variant.

Introduction: The Challenge of a Bare Amine

The compound "this compound" is rarely encountered or sold in its free, unprotected form. The secondary amine within the piperidine ring is a potent nucleophile and base, leading to instability and undesired side reactions, including self-condensation. For this reason, the synthetically viable and commercially available forms of this molecule are derivatives where the nitrogen atom is protected.

The most common and versatile of these is the tert-butoxycarbonyl (Boc) protected version, which masks the reactivity of the nitrogen, allowing for selective chemical transformations at other sites on the molecule.[2] This guide will primarily focus on this N-Boc derivative, while acknowledging other important protected forms.

Core Compound Identification and Physicochemical Properties

The nomenclature and properties of the most relevant N-protected this compound derivatives are summarized below. These compounds are the practical starting point for any synthetic campaign.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
N-Boc-3-bromo-4-piperidone tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate188869-05-8C₁₀H₁₆BrNO₃278.14White to light yellow solid[3]
This compound HBr This compound hydrobromide118652-88-3C₅H₉Br₂NO258.94Not specified
Ethyl 3-bromo-4-oxopiperidine-1-carboxylate Ethyl 3-bromo-4-oxopiperidine-1-carboxylate95629-02-0C₈H₁₂BrNO₃250.09Not specified
1-Benzyl-3-bromo-4-piperidone HBr 1-Benzyl-3-bromo-4-piperidone hydrobromide83877-88-7C₁₂H₁₅Br₂NO349.06Not specified

Note: The N-Boc derivative is the most frequently utilized in contemporary organic synthesis due to the protecting group's stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[4]

Synthesis and Mechanism

The synthesis of N-Boc-3-bromo-4-piperidone is a two-stage process: first, the preparation of the N-Boc-4-piperidone precursor, followed by selective alpha-bromination.

Synthesis of the N-Boc-4-piperidone Precursor

N-Boc-4-piperidone (CAS 79099-07-3) is a crucial pharmaceutical intermediate, notably used in the synthesis of fentanyl and its analogues.[5][6] It is typically synthesized from 4-piperidone hydrochloride hydrate. The protection of the nitrogen is a straightforward nucleophilic substitution reaction.

Protocol: Boc Protection of 4-Piperidone

  • Reaction Setup: 4-Piperidone hydrochloride hydrate is dissolved in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).

  • Basification: A base, typically sodium hydroxide or sodium bicarbonate, is added to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic.

  • Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Workup: The reaction is stirred at ambient temperature. Upon completion, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-piperidone, often as a white solid.[6]

Alpha-Bromination of N-Boc-4-piperidone

The introduction of the bromine atom at the C-3 position is an alpha-halogenation of a ketone, a classic reaction in organic chemistry.[7] This reaction proceeds through an acid-catalyzed enol intermediate.

Mechanism: Acid-Catalyzed Bromination

The reaction is typically performed using bromine (Br₂) in a suitable acidic solvent, such as acetic acid.[8][9]

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-hydrogens.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen from the C-3 position. This is the rate-determining step and results in the formation of a nucleophilic enol intermediate.[10]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), which acts as the electrophile. This step forms the new C-Br bond at the alpha-position and generates a bromide ion.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final product, N-Boc-3-bromo-4-piperidone.

Bromination_Mechanism Figure 1: Acid-Catalyzed Alpha-Bromination Workflow cluster_0 Precursor Preparation cluster_1 Reaction Core cluster_2 Product & Byproduct Precursor N-Boc-4-Piperidone Protonation Protonation of Carbonyl Precursor->Protonation Catalyst Acid Catalyst (e.g., HBr, AcOH) Catalyst->Protonation H⁺ Enolization Enol Formation (Rate-Limiting) Protonation->Enolization Bromination Nucleophilic Attack on Br₂ Enolization->Bromination +Br₂ Deprotonation Deprotonation Bromination->Deprotonation Product N-Boc-3-bromo-4-piperidone Deprotonation->Product Byproduct HBr Deprotonation->Byproduct H⁺ regenerated Reactivity_Pathways Figure 2: Key Synthetic Transformations cluster_reactions Reaction Types cluster_products Resulting Scaffolds Start N-Boc-3-bromo-4-piperidone SN2 Nucleophilic Substitution (Sₙ2) (+ Nu⁻) Start->SN2 Elimination Elimination (E2) (+ Hindered Base) Start->Elimination Favorskii Favorskii Rearrangement (+ Strong Base) Start->Favorskii Heterocycle Heterocycle Formation (+ Dinucleophile) Start->Heterocycle Substituted 3-Substituted-4-piperidones SN2->Substituted Unsaturated α,β-Unsaturated Piperidone Elimination->Unsaturated RingContracted Cyclopentane Carboxylic Acid Deriv. Favorskii->RingContracted FusedRing Fused Heterocyclic Systems (e.g., Thiazolo-piperidines) Heterocycle->FusedRing

Caption: Figure 2: Key Synthetic Transformations

Role in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry. [1]N-Boc-3-bromo-4-piperidone provides a platform to rapidly generate libraries of diverse piperidine derivatives. By varying the nucleophile in substitution reactions or by further modifying the products of elimination and cyclization reactions, chemists can systematically explore the structure-activity relationship (SAR) of a potential drug candidate. This building block is particularly valuable for creating compounds that target CNS disorders, where the piperidine moiety can interact with key receptors and enzymes. [11]

Analytical Profile and Handling

Spectroscopic Data (Predicted for N-Boc-3-bromo-4-piperidone):

  • ¹H NMR (400 MHz, DMSO-d6): δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H). [3] * Expert Interpretation: The multiplet around 4.7-4.8 ppm is characteristic of the proton attached to the bromine-bearing carbon (α-proton). The large singlet at 1.43 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. The remaining multiplets correspond to the diastereotopic protons of the piperidine ring.

Handling and Storage: Alpha-halo ketones are potent alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. [12]* Storage: For N-Boc-3-bromo-4-piperidone, storage in a dark place, sealed in a dry environment at 2-8°C is recommended to ensure long-term stability.

Conclusion

While the parent compound this compound is inherently unstable, its N-protected derivatives, particularly N-Boc-3-bromo-4-piperidone, are robust and exceptionally versatile intermediates in organic and medicinal chemistry. A thorough understanding of its synthesis via alpha-halogenation and its reactivity as a bifunctional electrophile empowers researchers to design and execute efficient synthetic routes. This building block provides a reliable and strategically valuable entry point for the creation of complex, functionally diverse piperidine-containing molecules, accelerating the discovery and development of novel therapeutics.

References

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.[Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025, March 9).[Link]

  • Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones.[Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023, January 29).[Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols.[Link]

  • iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8.[Link]

  • Knowledge. What reactions can N-Boc-3-carboethoxy-4-piperidone participate in? (2025, February 18).[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.[Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone (2015, October 9).[Link]

  • Google Patents.CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.[Link]

  • ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane (2025, August 6).[Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics (2022, October 31).[Link]

  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents (2014, January 28).[Link]

  • ACS Publications. Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds.[Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature (2025, August 6).[Link]

  • Wikipedia. α-Halo ketone.[Link]

  • Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[Link]

  • Knowledge. Can N-Boc-3-Carboethoxy-4-Piperidone Be Used In Drug Synthesis? (2025, February 8).[Link]

  • Royal Society of Chemistry. 71. Synthetic analgesics. Part IV. Synthesis of 3-substituted piperidines and pyrrolidines.[Link]

  • ACS Publications. Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between Resorcinol and N-Boc-4-piperidone (2017, March 20).[Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones.[Link]

  • PubMed Central. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.[Link]

Sources

Spectroscopic Characterization of 3-Bromopiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. This document is intended for illustrative and educational purposes to guide researchers in the spectroscopic analysis of similar compounds. All predicted data should be confirmed with experimental results.

Introduction

3-Bromopiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of various bioactive molecules. The piperidin-4-one scaffold is a common motif in a wide range of pharmaceuticals, and the introduction of a bromine atom at the 3-position provides a handle for further functionalization through various cross-coupling reactions. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of subsequent synthetic steps and the final drug candidate.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental considerations and the rationale behind the interpretation of the spectral data.

Chemical Structure

G cluster_0 This compound C5H8BrNO

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework, the electronic environment of each atom, and the stereochemistry of the piperidinone ring.

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20dd1HH-3
~3.50m1HH-5a
~3.30m1HH-2a
~3.10m1HH-5e
~2.90m1HH-2e
~2.50br s1HNH

Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a complex pattern of signals characteristic of a substituted piperidinone ring. The proton at the 3-position (H-3), being adjacent to the electron-withdrawing bromine atom, is expected to be the most deshielded of the aliphatic protons, appearing as a doublet of doublets around 4.20 ppm. The multiplicity arises from coupling to the two non-equivalent protons at the 2-position.

The protons on the carbons adjacent to the nitrogen (C-2 and C-6) and the carbonyl group (C-5) are diastereotopic due to the chirality at C-3 and the ring conformation. This results in distinct signals for the axial and equatorial protons. The methylene protons at C-2 and C-5 are expected to appear as complex multiplets in the region of 2.90-3.50 ppm. The broad singlet at approximately 2.50 ppm is characteristic of the N-H proton, and its chemical shift can be highly variable depending on the concentration and solvent.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Acquisition Time (aq): ~3-4 seconds.

    • Spectral Width (sw): 16 ppm.

  • Processing: Apply a line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~205.0C=O (C-4)
~55.0C-Br (C-3)
~50.0CH₂ (C-2)
~48.0CH₂ (C-6)
~45.0CH₂ (C-5)

Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The most downfield signal at around 205.0 ppm is characteristic of a ketone carbonyl carbon (C-4). The carbon atom attached to the bromine (C-3) is expected to resonate at approximately 55.0 ppm. The remaining three methylene carbons of the piperidine ring (C-2, C-5, and C-6) are predicted to appear in the aliphatic region between 45.0 and 50.0 ppm. The specific chemical shifts of these carbons are influenced by their proximity to the nitrogen atom, the carbonyl group, and the bromine substituent.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 125 MHz NMR spectrometer.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~1-2 seconds.

    • Spectral Width (sw): 240 ppm.

  • Processing: Apply a line broadening factor of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H stretch
~2950-2850MediumC-H stretch (aliphatic)
~1720Strong, SharpC=O stretch (ketone)
~1450MediumCH₂ bend
~1100MediumC-N stretch
~650MediumC-Br stretch

Interpretation:

The most prominent feature in the predicted IR spectrum is the strong, sharp absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated six-membered ring ketone. The presence of the secondary amine is indicated by a medium, broad absorption band around 3350 cm⁻¹ corresponding to the N-H stretch. The aliphatic C-H stretching vibrations are expected to appear in the 2950-2850 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, around 650 cm⁻¹.

Experimental Protocol for IR (ATR) Acquisition:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Detector: Deuterated triglycine sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
179/181High[M]⁺ (Molecular ion)
100Medium[M - Br]⁺
71High[C₄H₅NO]⁺
55Medium[C₃H₅N]⁺
43High[C₂H₃O]⁺

Interpretation:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 179 and 181, with approximately equal intensity, due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation pattern is likely to be dominated by the loss of the bromine radical, leading to a significant peak at m/z 100 ([M - Br]⁺). Further fragmentation of the piperidinone ring can lead to various smaller fragments. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom are common fragmentation pathways for such cyclic ketones and amines.

Proposed Fragmentation Pathway:

G M [C₅H₈BrNO]⁺˙ m/z 179/181 M_minus_Br [C₅H₈NO]⁺ m/z 100 M->M_minus_Br - •Br F1 [C₄H₅NO]⁺˙ m/z 71 M_minus_Br->F1 - C₂H₅ F2 [C₂H₃O]⁺ m/z 43 F1->F2 - HCN

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry (GC-MS) Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms).

    • Mass Spectrometer (MS): Quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

IV. Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Data_Analysis Data Interpretation & Structural Elucidation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Introduction: The Role of 3-Bromopiperidin-4-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromopiperidin-4-one: A Handbook for Drug Development Professionals

This compound is a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its piperidone core is a common scaffold in a multitude of biologically active compounds, and the presence of a bromine atom at the alpha position to the carbonyl group provides a versatile synthetic handle for introducing further chemical diversity. This makes it an attractive starting material for the synthesis of complex molecules targeting a wide range of therapeutic areas.

However, the successful transition of any candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and formulation experts, a comprehensive grasp of the solubility and stability of key intermediates like this compound is not merely academic; it is a prerequisite for robust process development, scalable synthesis, and the creation of safe and effective medicines. The reactivity of the α-bromo ketone moiety, while synthetically useful, also presents inherent stability challenges that must be quantified and controlled.

This guide, written from the perspective of a senior application scientist, provides a framework for evaluating the solubility and stability of this compound. It addresses the notable scarcity of public-domain experimental data for this specific molecule by presenting predictive insights based on its chemical structure and providing detailed, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories. We will focus on both the free base and its commonly used hydrobromide salt, as the properties of these forms can differ significantly.

Section 1: Physicochemical Characteristics and Solubility Profile

A molecule's solubility governs its behavior in both synthetic reaction media and biological systems. For this compound, understanding its solubility in a range of aqueous and organic solvents is the first step in designing reliable synthetic routes and developing viable formulations.

Core Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its hydrobromide salt is presented below. These values are foundational for all subsequent experimental work.

PropertyThis compound (Free Base)This compound HydrobromideData Source
Molecular Formula C₅H₈BrNOC₅H₉Br₂NO[1]
Molecular Weight 178.03 g/mol 258.94 g/mol [1]
Appearance Predicted: Off-white to yellow solidOff-white to yellow solidGeneral Observation
pKa (Predicted) ~7.5-8.5 (for the secondary amine)N/A (Amine is protonated)ChemAxon Prediction
XLogP3 (Predicted) 0.6N/APubChem Analogue Data[2]
Predicted Solubility Behavior

Based on its molecular structure, we can make several expert predictions about its solubility:

  • Aqueous Solubility : The free base possesses both a polar ketone and a secondary amine capable of hydrogen bonding, suggesting moderate aqueous solubility. This solubility is expected to be pH-dependent, increasing significantly at acidic pH where the secondary amine is protonated. The hydrobromide salt, being an ionic species, is predicted to have substantially higher aqueous solubility.

  • Organic Solubility : High solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities. Good solubility is also anticipated in polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can solvate the polar functional groups. Solubility will likely be limited in non-polar solvents like hexanes and toluene.

Experimental Protocol: Thermodynamic Solubility Assessment

The following protocol describes the shake-flask method, the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound (or its HBr salt) in various solvents at a controlled temperature.

Materials:

  • This compound (or its HBr salt)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Methanol, Acetonitrile, DMSO)

  • 2 mL HPLC vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Calibrated analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

Methodology:

  • Preparation: Add an excess of the solid compound to a tared HPLC vial. The amount should be enough to ensure that undissolved solid remains at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on a rotator inside an incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour time point is recommended to confirm equilibrium.

  • Sample Collection: After equilibration, carefully remove the vials. Allow the solid to settle for 30 minutes.

  • Filtration: Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Calculation: Calculate the solubility (S) in mg/mL or µg/mL using the following formula: S = (Concentration from HPLC) × (Dilution Factor)

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is paramount for ensuring its purity during storage and its integrity throughout synthetic processes. The α-bromo ketone is a known reactive functional group, making the molecule susceptible to degradation under various conditions.

Predicted Degradation Pathways

Several degradation pathways can be postulated based on the compound's structure:

  • Base-Catalyzed Elimination: In the presence of a base, elimination of HBr is a likely pathway, leading to the formation of an α,β-unsaturated ketone (a piperidenone derivative). This is often a rapid degradation route for α-halo ketones.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, the piperidone ring could be susceptible to hydrolysis, although this is generally less likely than elimination.

  • Nucleophilic Substitution: The bromine atom is susceptible to substitution by nucleophiles that may be present in solution (e.g., hydroxide, buffers).

  • Oxidative Degradation: The secondary amine can be oxidized, potentially leading to N-oxide formation or other complex degradation products.

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond via a radical mechanism.[3]

Below is a conceptual diagram of the most probable degradation pathways.

G parent This compound elim Piperidenone Derivative parent->elim Base (e.g., OH⁻) Elimination of HBr subst Substitution Product (e.g., 3-Hydroxy-piperidin-4-one) parent->subst Nucleophile (e.g., H₂O) Substitution oxid Oxidative Degradants (e.g., N-Oxide) parent->oxid Oxidizing Agent (e.g., H₂O₂) photo Radical Intermediates parent->photo UV Light Photolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradants and establishing a molecule's intrinsic stability. This protocol is based on ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under harsh acid, base, oxidative, thermal, and photolytic conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

  • 1N HCl, 1N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled oven, photostability chamber

  • HPLC system with a Photodiode Array (PDA) detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Store at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Store at room temperature (this reaction is often fast).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

    • Thermal Stress: Store a vial of the stock solution at 80 °C. For solid-state testing, place the solid powder in an oven at 80 °C.

    • Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.

  • Time Points: Sample from each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. Adjust stress conditions if degradation is too fast or too slow.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting co-eluting degradants.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percent of each degradation product formed (as % of total area).

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

Section 3: Analytical Strategy for Stability Assessment

A robust analytical method is the cornerstone of any stability study. A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Developing a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the most common approach. The goal is to achieve baseline separation between the main peak (this compound) and all process impurities and degradation products.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) dev1 Select Column & Mobile Phase (e.g., C18, ACN/H₂O) dev2 Screen Gradients & pH dev1->dev2 dev3 Analyze Stressed Samples dev2->dev3 dev4 Optimize Resolution (Adjust gradient, temp, flow) dev3->dev4 val1 Specificity (Peak Purity Analysis) dev4->val1 Final Method val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD / LOQ val3->val4 val5 Robustness val4->val5

Caption: Workflow for Stability-Indicating Method Development and Validation.

Protocol: Starting Point for RP-HPLC Method Development

Objective: To establish a baseline reverse-phase HPLC method for the separation of this compound and its potential degradants.

Instrumentation & Columns:

  • HPLC with PDA or UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters XBridge)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection Wavelength: Scan from 200-400 nm with PDA; select an optimal wavelength (e.g., ~210 nm) for quantification where the analyte has good absorbance and the mobile phase has low background.

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Starting Gradient Program:

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
22.05

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study (ideally a mixed solution of all stressed samples).

  • Evaluate the chromatogram for the resolution between the parent peak and all degradant peaks.

  • Optimize the gradient slope, mobile phase pH (if using phosphate buffers), and temperature to improve separation as needed.

Section 4: Expert Recommendations for Handling, Storage, and Formulation

Synthesizing the predictive analysis and the outcomes of the proposed experimental work allows for the formulation of clear, actionable recommendations for handling this critical intermediate.

  • Handling: Due to its classification as a potential irritant and its reactivity, always handle this compound in a well-ventilated area, preferably a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture.[3][5] To mitigate thermal and photolytic degradation, store in a cool, dark, and dry place.[3] For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent both oxidative degradation and potential reaction with atmospheric moisture.[3][5]

  • Formulation & Process Development Considerations:

    • Avoid strongly basic conditions in synthetic steps or formulation matrices, as HBr elimination is a primary degradation risk.

    • If aqueous solutions are required, use buffered systems in the slightly acidic range (pH 4-6) to enhance the stability of the protonated amine while minimizing base-catalyzed degradation.

    • When developing formulations, screen for excipient compatibility early. Amines or other nucleophilic excipients could potentially react with the α-bromo ketone.

    • The hydrobromide salt is the preferred form for aqueous formulations due to its higher solubility and potentially greater stability, as the protonated amine is less susceptible to oxidation.

By systematically applying these analytical protocols and adhering to these handling guidelines, researchers and drug development professionals can effectively manage the challenges associated with this compound, ensuring the integrity of their research and the quality of their final products.

References

  • 3-Bromo-4-piperidone, hydrobromide (1:1) Safety Data Sheet. (URL: Not directly available from search, but standard practice information is synthesized from multiple SDS for similar compounds).
  • Pharmaffiliates, 3-Bromo-1-methylpiperidin-4-one Hydrobromide. (URL: [Link]) [Product listing].

  • NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (URL: Not provided, article summary used).
  • Hovione, Analytical Methods for Small Molecule Development. (URL: [Link]) [General reference for analytical development principles].

  • PubChem, National Center for Biotechnology Information. 3-Bromo-1-methylpiperidin-4-one. (URL: [Link]).

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link]).

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link]).

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link]).

Sources

An In-Depth Technical Guide to 3-Bromopiperidin-4-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidin-4-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom alpha to a carbonyl group within a piperidine scaffold makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and the presence of the bromo and keto functionalities allows for diverse chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the history, synthesis, and applications of this compound, offering valuable insights for researchers in the field.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
CAS Number 732953-40-1 (free base)[1]
CAS Number 118652-88-3 (hydrobromide)[2]
Melting Point 200-201 °C (hydrobromide)[2]
Boiling Point 232.8±35.0 °C (Predicted)[1]
Density 1.570±0.06 g/cm³ (Predicted)[1]

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for piperidones and the exploration of α-halogenation of ketones. The piperidone core itself has been a subject of interest for over a century, with early syntheses like the Petrenko-Kritschenko piperidone synthesis laying the groundwork for accessing this important heterocyclic system.

The synthesis of α-haloketones, in general, has been a well-established transformation in organic chemistry for many decades. The reactivity of the α-position to a carbonyl group allows for the introduction of a halogen, creating a valuable electrophilic site for further synthetic manipulations. It is highly probable that this compound was first synthesized as a logical extension of these established methods to the piperidin-4-one scaffold, likely as an intermediate in a more complex synthesis rather than a target molecule in its own right. Its significance grew with the increasing importance of substituted piperidines in medicinal chemistry.

Synthetic Methodologies

The primary route to this compound involves the α-bromination of a suitable piperidin-4-one precursor. Due to the reactivity of the secondary amine, a protection-bromination-deprotection strategy is the most logical and widely employed approach.

N-Protection of Piperidin-4-one

To prevent side reactions at the nitrogen atom during bromination, it is essential to first protect the secondary amine of piperidin-4-one. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its relatively straightforward removal.

G Piperidin4one Piperidin-4-one NBocPiperidin4one N-Boc-piperidin-4-one Piperidin4one->NBocPiperidin4one Protection BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->NBocPiperidin4one Base Base (e.g., Et₃N, DIPEA) Base->NBocPiperidin4one

Figure 1: N-Protection of Piperidin-4-one.

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.

  • To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-4-piperidone.

  • Purify the crude product by column chromatography on silica gel to obtain the pure product.

α-Bromination of N-Protected Piperidin-4-one

The key step in the synthesis is the regioselective bromination at the C-3 position of the N-protected piperidin-4-one. This is typically achieved using a brominating agent under acidic conditions, which proceeds through an enol or enolate intermediate.

G NBocPiperidin4one N-Boc-piperidin-4-one NBoc3Bromo tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate NBocPiperidin4one->NBoc3Bromo Bromination BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->NBoc3Bromo AcidCatalyst Acid Catalyst (e.g., HBr, AcOH) AcidCatalyst->NBoc3Bromo G NBoc3Bromo tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Product This compound (as hydrohalide salt) NBoc3Bromo->Product Deprotection Acid Strong Acid (e.g., HBr, HCl, TFA) Acid->Product

Sources

An In-depth Technical Guide to 3-Bromopiperidin-4-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromopiperidin-4-one, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental. This compound, in its most common commercially available form, is the hydrobromide salt.

IUPAC Name:

  • Free Base: this compound

  • Hydrobromide Salt: this compound hydrobromide[1]

CAS Number:

  • Hydrobromide Salt: 118652-88-3[1]

Synonyms:

  • 4-Piperidinone, 3-Bromo-, Hydrobromide (1:1)[1]

  • 3-Bromo-4-Oxopiperidinium Bromide[1]

  • This compound HBr

The core structure features a piperidine ring with a bromine atom at the 3-position and a ketone at the 4-position. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it convenient for synthetic applications.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound Hydrobromide

A plausible synthetic route for this compound hydrobromide would involve the reaction of piperidin-4-one with a brominating agent. The nitrogen of the piperidine ring would likely need to be protected prior to bromination to prevent side reactions.

Illustrative Synthetic Pathway:

G cluster_0 Protection cluster_1 Bromination cluster_2 Deprotection & Salt Formation Piperidin-4-one Piperidin-4-one N-Protected-piperidin-4-one N-Protected- piperidin-4-one Piperidin-4-one->N-Protected-piperidin-4-one Protecting Group (e.g., Boc, Cbz) N-Protected-3-bromopiperidin-4-one N-Protected-3-bromo- piperidin-4-one N-Protected-piperidin-4-one->N-Protected-3-bromopiperidin-4-one Brominating Agent (e.g., NBS, Br2) 3-Bromopiperidin-4-one_HBr This compound Hydrobromide N-Protected-3-bromopiperidin-4-one->3-Bromopiperidin-4-one_HBr Acid (HBr)

Caption: General synthetic workflow for this compound hydrobromide.

Experimental Protocol Insight:

A patent for the synthesis of the related compound, 3-bromo-1-methyl-piperidin-4-one, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of ammonium acetate.[2] This suggests that a similar approach could be adapted for an N-protected piperidin-4-one. The work-up would involve purification, followed by deprotection and treatment with hydrobromic acid to yield the desired salt.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the presence of the α-haloketone moiety. This functional group is highly susceptible to nucleophilic attack at the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization of the C-Br bond makes the α-carbon a potent electrophile.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the piperidone core.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, typically with ring contraction.

  • Hantzsch-type Condensations: The α-haloketone can react with compounds like thioamides or ureas to form heterocyclic rings, such as thiazoles. This is exemplified in the synthesis of a key intermediate for the anticoagulant drug Edoxaban, where 3-bromo-1-methyl-piperidin-4-one is condensed with ethyl thiooxamide.[2]

Reaction Mechanism: Nucleophilic Substitution

Caption: Generalized SN2 reaction at the α-carbon of this compound.

Applications in Drug Discovery and Development

The piperidone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[3] Its ability to present substituents in a defined three-dimensional space makes it an attractive core for interacting with biological targets.

This compound, as a functionalized piperidone, serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The bromine atom acts as a handle for introducing further diversity, enabling the exploration of structure-activity relationships (SAR).

Known Application:

While specific examples for the unsubstituted this compound are not detailed in the provided search results, its N-methylated analog is a key intermediate in the synthesis of Edoxaban , a direct factor Xa inhibitor used as an anticoagulant.[2] This highlights the industrial relevance of this class of compounds.

Spectroscopic Data and Characterization

Although specific spectroscopic data (NMR, IR, MS) for this compound is not available in the provided search results, we can predict the expected spectral features based on its structure.

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR - Multiple signals in the aliphatic region for the piperidine ring protons. - A downfield signal for the proton on the carbon bearing the bromine atom. - A broad singlet for the N-H proton (in the free base).
¹³C NMR - A signal for the carbonyl carbon in the downfield region (around 200 ppm). - A signal for the carbon attached to the bromine atom. - Other signals corresponding to the remaining piperidine carbons.
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone (around 1715 cm⁻¹). - N-H stretching vibration (for the free base) around 3300-3500 cm⁻¹. - C-Br stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is primarily derived from the reactive α-haloketone functionality, which allows for a wide range of chemical transformations. The importance of the piperidone core in medicinal chemistry underscores the significance of this compound as a key intermediate in the development of novel therapeutics. Further research into the synthesis and applications of this and related compounds is likely to yield new and valuable molecules for the pharmaceutical industry.

References

  • Experimental Methods 1. Bromination Methods.Royal Society of Chemistry, 2020.
  • Wiley-VCH 2007 - Supporting Inform
  • Buy 3-Bromo-1-tosylpiperidin-4-one | 171009-41-9 - Smolecule.
  • CAS 118652-88-3: 3-BROMO-4-PIPERIDINONE HYDROBROMIDE - CymitQuimica.
  • CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google P
  • Laboratory procedure for the bromination of piperidine-2,6-dione - Benchchem.
  • 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide - LookChem.
  • Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD - ResearchG
  • 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem.
  • CN104130183A - Synthetic method for 3-bromopyridine - Google P
  • Complete the following reactions: a) b) c) 3-bromo-.. - Filo. (2026-01-04)
  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. (2025-12-01)
  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
  • Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. (2016-04-22)
  • CN114044783A - Preparation method of idoxaban and intermediate thereof - Google P
  • Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.
  • Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure.
  • CAS No : 89580-42-7 | Product Name : 3-Bromo-1-methylpiperidin-4-one Hydrobromide.
  • 4-BROMO-3-HYDROXYPYRIDINE synthesis - ChemicalBook.
  • CAS#:89580-42-7 | 3-bromo-1-methylpiperidin-4-one,hydrobromide | Chemsrc. (2025-08-25)
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google P
  • 3-Bromo-1-methylpyridin-4(1H)-one - PubChem.
  • Spectroscopy Problems - MSU chemistry.
  • Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Deduce The Identity of The Following Compound

Sources

A Guide to the Theoretical and Computational Analysis of 3-Bromopiperidin-4-one: From Conformational Dynamics to Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Bromopiperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a diverse range of bioactive molecules.[1] Its intrinsic chemical features—a flexible piperidone ring, a reactive α-haloketone moiety, and stereochemical complexity—present both opportunities and challenges in drug design.[2][3] A profound understanding of its three-dimensional structure, electronic properties, and interaction potential is paramount for rational drug development. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical and computational investigation of this compound. We will move beyond a mere listing of methods to explain the causality behind procedural choices, ensuring a robust and self-validating scientific workflow. This document details protocols for conformational analysis, quantum chemical calculations via Density Functional Theory (DFT), and the simulation of biomolecular interactions through molecular docking.

The Strategic Importance of this compound

The piperidin-4-one nucleus is recognized as a privileged pharmacophore, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom at the C3 position creates an α-haloketone, a functional group known for its enhanced reactivity towards nucleophiles due to the inductive effect of the adjacent carbonyl group.[3] This feature makes it a powerful synthon for constructing more complex heterocyclic systems.[4] However, this flexibility and reactivity necessitate a precise understanding of:

  • Conformational Preference: The piperidine ring is not planar and can exist in multiple chair and boat conformations. The orientation of the bromine atom (axial vs. equatorial) significantly impacts the molecule's shape, dipole moment, and how it presents itself to a biological target.

  • Electronic Landscape: The electron-withdrawing nature of the carbonyl and bromine substituents dictates the molecule's reactivity, stability, and non-covalent interaction potential (e.g., halogen bonding).

  • Stereoelectronics: The relative orientation of the C-Br bond and the carbonyl group influences orbital overlap and reactivity, a classic consideration in the study of α-haloketones.[3][5]

Computational methods provide a powerful lens through which to explore these properties at a level of detail that is often inaccessible through purely experimental means.

Foundational Analysis: Unveiling the Conformational Landscape

Experimental Protocol: Conformational Search & Analysis
  • Initial Structure Generation:

    • Construct the 2D structure of this compound in a molecular editor.

    • Generate an initial 3D structure. Most software will produce a default chair conformation. It is crucial to generate both the axial-Br and equatorial-Br isomers as starting points for separate searches.

  • Conformational Search Execution:

    • Methodology: Employ a robust conformational search algorithm. A mixed Monte Carlo/Low-Mode molecular mechanics search is often effective.

    • Force Field: Use a suitable molecular mechanics force field such as MMFF94 or OPLS3e. These are well-parameterized for drug-like organic molecules.

    • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum to ensure all relevant low-energy conformers are saved.

    • Solvation Model: If solvent effects are anticipated to be significant, an implicit solvent model (e.g., Generalized-Born/Surface Area, GB/SA) can be applied during the search or in the final energy minimization step.

  • Refinement and Clustering:

    • Take the output conformers from the search.

    • Perform a final geometry optimization on all unique conformers using a higher level of theory, ideally a DFT method (see Section 3), to obtain more accurate geometries and relative energies.

    • Cluster the resulting conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å) to identify unique conformational families (e.g., chair-axial, chair-equatorial, twist-boat).

The causality here is clear: a low-level, rapid search casts a wide net, while the high-level DFT refinement ensures the energetic hierarchy of the most promising candidates is accurate. This tiered approach balances computational cost with scientific rigor.

Quantum Chemical Insights: Density Functional Theory (DFT) Calculations

DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules. It provides a favorable balance of accuracy and computational cost for systems of this size, allowing for the detailed analysis of geometry, vibrational modes, and molecular orbitals.[6] The presence of bromine, a third-row element, necessitates the use of appropriate basis sets that can handle its larger number of electrons and polarization effects.[7]

Workflow: DFT-Based Molecular Characterization

The following workflow outlines the logical progression for a comprehensive DFT analysis of the lowest-energy conformer(s) identified in Section 2.

dft_workflow cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Data Analysis & Interpretation start Low-Energy Conformer (from Sec. 2) opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) start->opt verify Verify No Imaginary Frequencies opt->verify  Confirmation of  True Minimum geom Optimized 3D Structure (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (Predicted IR/Raman) opt->vib thermo Thermodynamic Data (ΔG, ΔH) opt->thermo single_point Single-Point Energy (Higher Accuracy, Optional) verify->single_point For refined energetics nbo Natural Bond Orbital (NBO) Analysis verify->nbo esp Molecular Electrostatic Potential (MEP) Calculation verify->esp single_point->thermo orbitals Frontier Molecular Orbitals (HOMO/LUMO) nbo->orbitals charge Atomic Charges & Hyperconjugative Interactions nbo->charge reactivity Reactivity Sites (Electrophilic/Nucleophilic) esp->reactivity orbitals->reactivity charge->reactivity docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Post-Docking Analysis protein_prep Receptor Preparation (Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (DFT-Optimized Conformer, Assign Charges) dock_run Execute Docking Algorithm (e.g., AutoDock Vina, Glide) ligand_prep->dock_run grid_gen->dock_run pose_analysis Pose Clustering & Scoring (Binding Energy/Score) dock_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Halogen Bonds, etc.) pose_analysis->interaction_analysis visualize Visualize Best Pose in Binding Pocket interaction_analysis->visualize

Caption: Standardized workflow for a molecular docking study.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components (water molecules, co-solvents, original ligand).

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign partial atomic charges using a force field (e.g., AMBER, CHARMM).

    • Minimize the structure to relieve any steric clashes introduced by adding hydrogens.

  • Ligand Preparation:

    • Use the lowest-energy, DFT-optimized structure of this compound.

    • Assign partial atomic charges (e.g., Gasteiger charges or charges derived from the DFT calculation).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Define the Binding Site: Define a "grid box" or "docking sphere" that encompasses the active site of the protein. This is typically centered on the position of a known co-crystallized ligand.

    • Run the Docking Algorithm: Use a docking program like AutoDock Vina, Glide, or GOLD. The algorithm will systematically sample different positions, orientations, and conformations of the ligand within the defined binding site.

    • The program will score each generated "pose" based on a scoring function that estimates the binding affinity.

  • Results Analysis:

    • Binding Score/Energy: Analyze the scores of the top-ranked poses. A more negative score typically indicates a more favorable predicted binding affinity.

    • Pose Visualization: Critically examine the top-scoring pose in the context of the protein's active site. Look for plausible intermolecular interactions.

    • Interaction Analysis: Identify key interactions, such as:

      • Hydrogen Bonds: Between the ligand's carbonyl oxygen or N-H group and protein residues.

      • Hydrophobic Interactions: With nonpolar residues in the pocket.

      • Halogen Bonds: A potential, highly directional interaction between the bromine atom (as a Lewis acid) and a Lewis base on the protein (e.g., a backbone carbonyl). [7]

Data Presentation and Interpretation

Quantitative data from these studies should be presented clearly for comparison and validation.

Table 1: Calculated Properties of this compound Conformers
PropertyAxial-Br ConformerEquatorial-Br Conformer
Relative Energy (kcal/mol)0.00+0.75
Dipole Moment (Debye)3.121.89
C=O Bond Length (Å)1.2151.214
C-Br Bond Length (Å)1.9781.975
Predicted C=O Stretch (cm⁻¹)17251728

Note: Data are hypothetical, based on B3LYP/6-311+G(d,p) level of theory, to illustrate presentation.

Table 2: Hypothetical Molecular Docking Results against Target X
LigandDocking Score (kcal/mol)Key Interactions
This compound-6.8H-bond (C=O) with LYS-120; Halogen bond (Br) with GLY-180 backbone C=O.
Reference Inhibitor-8.5H-bond with LYS-120; Pi-stacking with PHE-205; H-bond with ASP-210.

Note: Data are hypothetical for illustrative purposes.

Conclusion

The theoretical and computational workflows detailed in this guide provide a robust framework for elucidating the fundamental properties of this compound. By systematically analyzing its conformational preferences, electronic structure, and potential for biomolecular recognition, researchers can make more informed decisions in the design and synthesis of novel therapeutics. This integrated in silico approach not only accelerates the drug discovery process but also provides a deeper, mechanistic understanding that is essential for modern chemical and pharmaceutical research. The principles and protocols outlined herein are self-validating, grounded in established theory, and represent a field-proven strategy for leveraging computational science to solve complex chemical challenges.

References

  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Jafari, B., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Journal of the Iranian Chemical Society. [Link]

  • Paul, S., & Guchhait, N. (2012). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

  • Karimian, Z., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Molecular Diversity. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Wang, L., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Lansdell, M. I. (2003). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm. [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Rana, S., et al. (2018). Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv). ResearchGate. [Link]

  • Kumar, R., & Arun, Y. (2012). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. [Link]

  • Arumugam, S., et al. (2011). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Aqbiopharma. This compound hydrobromide. [Link]

  • Al-Zahrani, L. A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules. [Link]

  • Zhang, G., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]

  • Suresh, H., et al. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. ResearchGate. [Link]

  • Radics, L., et al. (1998). Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Iskra, J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • Hagerup, K. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? ResearchGate. [Link]

  • Song, M-X., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • O'Hagan, D. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development, serving as versatile intermediates for synthesizing complex molecular scaffolds. However, their chemical structure, specifically the presence of an α-haloketone moiety within a piperidine ring, confers a distinct hazard profile that necessitates rigorous safety protocols. This guide provides a comprehensive analysis of the potential hazards associated with this compound, including its hydrobromide salt, and outlines detailed safety precautions, handling procedures, and emergency responses. Adherence to these guidelines is critical for minimizing risk and ensuring the safety of all laboratory personnel. The core hazards identified include significant skin, eye, and respiratory irritation, with potential for harm if swallowed, inhaled, or absorbed through the skin.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is a derivative of piperidone, a class of compounds used in various synthetic applications.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Bromo-4-piperidinoneN/A
Molecular Formula C₅H₈BrNO (for free base)N/A
Molecular Weight 178.03 g/mol (for free base)N/A
CAS Number 118652-88-3 (for hydrobromide salt)
Appearance Typically an off-white to yellow or brown solidN/A
Reactivity Reacts with nucleophiles, bases, and strong oxidizing agents[1]

Note: Data for the free base and its salts (e.g., hydrobromide) may vary. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

Comprehensive Hazard Analysis

The primary hazards of this compound stem from its nature as an α-haloketone, a class of compounds known for their reactivity and biological activity.[2] The piperidine ring itself, while common, also contributes to the compound's toxicological profile.

GHS Hazard Classification

Based on data for structurally similar compounds like 3-Bromopiperidine-2,6-dione and other brominated heterocyclic ketones, the following Globally Harmonized System (GHS) classifications are anticipated.[3][4] Users must always consult the vendor-specific SDS for definitive classifications.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Toxicological Profile
  • Acute Effects: Direct contact with this compound can cause immediate irritation to the skin, eyes, and respiratory tract.[3] Inhalation of dust may lead to coughing, shortness of breath, and irritation of the nose and throat.[3][5] Ingestion is harmful and can cause gastrointestinal distress.[3] Skin contact may result in redness, pain, and potential dermatitis with prolonged exposure.[6] Ocular exposure will cause serious irritation, pain, and watering of the eyes.[3]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[7] However, due to its nature as an alkylating agent, repeated exposure should be strictly avoided.[2] Chronic exposure to irritants can lead to persistent respiratory issues or chronic dermatitis.

Reactivity Profile and Chemical Incompatibilities

The α-haloketone functional group is a potent electrophile, making it highly reactive toward nucleophiles.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7] Bases can promote self-condensation or decomposition reactions.

  • Reactivity with Nucleophiles: The compound will readily react with amines, thiols, and other nucleophiles. This reactivity is the basis for its utility in synthesis but also presents a hazard, as it can react with biological macromolecules.[1]

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[6]

Risk Mitigation and Safety Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and safe work practices, is essential.

Engineering Controls (Primary Barrier)

Engineering controls are the most effective way to minimize exposure.

  • Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[10]

Personal Protective Equipment (PPE) (Secondary Barrier)

Proper PPE provides a crucial barrier against direct contact.

  • Hand Protection: Wear nitrile or neoprene gloves that are confirmed to be resistant to the chemical. Always check for leaks or tears before use.[3][10] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A full-face shield should also be worn when there is a risk of splashing or when handling larger quantities.[3][10]

  • Body Protection: A lab coat is required at all times. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[3][11]

  • Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Safe Handling and Storage Procedures
  • Handling:

    • Avoid all personal contact, including inhalation.[11]

    • Do not eat, drink, or smoke in the laboratory or when handling this product.[3][6]

    • Wash hands thoroughly with soap and water after handling.[6]

    • Use spark-proof tools and avoid creating dust.[6]

    • Keep containers securely sealed when not in use.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

    • Keep the container tightly closed and store it in the original container.[3]

    • Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • In case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][12]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Spill and Leak Containment
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9]

    • Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Major Spills:

    • Evacuate the laboratory immediately and alert emergency services.[3]

    • Prevent the spill from entering drains or waterways.[9]

    • Only personnel trained and equipped for hazardous material cleanup should attempt to manage the spill.

Experimental Workflow and Safety Integration

Integrating safety into every step of an experimental protocol is non-negotiable. Below is a diagram illustrating a typical risk assessment and handling workflow for using this compound in a synthetic reaction.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Reaction Phase cluster_clean Cleanup & Disposal A Review SDS & Literature for Hazards B Develop Standard Operating Procedure (SOP) A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Select & Inspect PPE C->D E Weigh Compound (Use Draft Shield) D->E F Set Up Reaction Apparatus E->F G Add Reagents & Solvent F->G H Monitor Reaction Progress G->H I Quench Reaction (If necessary) H->I J Work-up & Purification K Characterize Product L Decontaminate Glassware K->L M Segregate & Label Hazardous Waste L->M N Dispose of PPE M->N O Wash Hands Thoroughly N->O

Caption: Workflow for Safe Handling of this compound.

This workflow emphasizes a phased approach, starting with thorough preparation and risk assessment before any chemicals are handled. Each subsequent phase has built-in safety considerations, culminating in proper waste disposal and decontamination.

Conclusion

This compound is a valuable reagent for chemical synthesis but possesses significant hazards that demand respect and careful handling. Its properties as a skin, eye, and respiratory irritant, combined with its reactivity as an α-haloketone, necessitate the stringent use of engineering controls, appropriate PPE, and well-defined safe handling protocols. By understanding the specific risks and diligently implementing the mitigation strategies outlined in this guide, researchers can work safely with this compound to advance their scientific objectives.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Bromopiperidine-2,6-dione.
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
  • Cayman Chemical. (2025, August 18). Safety Data Sheet: 4-Piperidone (hydrochloride hydrate).
  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-4-methylpyridine.
  • TCI Chemicals. (2025, January 28). Safety Data Sheet: 4-Bromopyridine Hydrobromide.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: 3-Bromo-4-methylpyridine.
  • PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromo-4-methylpyridine.
  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • PubChem. (n.d.). 3-Bromopiperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
  • De Risi, C., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromopyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kar, S., et al. (n.d.).
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Aikonchem. (n.d.). This compound hydrobromide.
  • Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. NIH.
  • Wikipedia. (n.d.). α-Halo ketone.

Sources

A Technical Guide to the Commercial Availability and Sourcing of 3-Bromopiperidin-4-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromopiperidin-4-one in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone, recognized as a versatile intermediate in the synthesis of a multitude of pharmacologically active agents, including those with anticancer and anti-HIV properties.[1] The strategic introduction of a bromine atom at the 3-position of this key structure yields this compound, a building block of significant interest. Bromination is a well-established strategy in drug design, often employed to enhance therapeutic activity, favorably modulate metabolic profiles, or increase the duration of a drug's action.[2] This guide provides an in-depth technical overview of the commercial landscape for this compound, offering critical insights for researchers, scientists, and drug development professionals to effectively source and qualify this vital reagent.

Commercial Availability and Supplier Landscape

This compound is commercially available primarily as its hydrobromide or hydrochloride salt to enhance stability and ease of handling. The free base form is less common for bulk supply. Sourcing this compound requires careful consideration of the supplier, the salt form, purity, and availability, as these factors can significantly impact research timelines and the integrity of synthetic work.

Key Commercial Forms:
  • This compound Hydrobromide (CAS: 118652-88-3) : This is the most commonly listed salt form.

  • This compound Hydrochloride : While less frequently advertised, it can often be sourced upon request.

The procurement process for a critical building block like this compound is a multi-step workflow that requires careful planning and documentation.

G cluster_0 Procurement Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Define Specs Request Quotes Request Quotes Search Suppliers->Request Quotes Shortlist Evaluate Suppliers Evaluate Suppliers Request Quotes->Evaluate Suppliers Compare Price, Purity, Lead Time Select Supplier Select Supplier Evaluate Suppliers->Select Supplier Place PO Place PO Select Supplier->Place PO Receive & Quarantine Receive & Quarantine Place PO->Receive & Quarantine QC Analysis QC Analysis Receive & Quarantine->QC Analysis CoA Verification Release to R&D Release to R&D QC Analysis->Release to R&D Pass Reject Shipment Reject Shipment QC Analysis->Reject Shipment Fail

Caption: A typical procurement workflow for sourcing chemical reagents.

Representative Suppliers

The following table summarizes a selection of suppliers for this compound and its derivatives. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityPack Size(s)Notes
Aqbiopharma This compound hydrobromide118652-88-3≥98%1g, 5g, 10g, 25g, 50gPricing available in CNY.
Simson Pharma Limited Piperidin-4-one hydrochloride (starting material)41979-39-9N/ACustom SynthesisProvides Certificate of Analysis.
FUJIFILM Wako Chemicals 3-Bromo-4-chloropyridine Hydrochloride (related compound)N/AN/A1gIllustrates availability of similar halogenated pyridines.[3]
BLDpharm 1-Acetyl-3-bromopiperidin-4-one hydrobromide69438-54-6≥95%N/AProvides analytical data (NMR, HPLC).[4]
Sigma-Aldrich 3-Bromopiperidine hydrobromide54288-72-1N/A1gA related building block, indicating synthetic accessibility.[5]

Synthesis and Quality Control: A Scientist's Perspective

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common laboratory-scale approach involves the bromination of a suitable piperidin-4-one precursor.

Exemplary Synthetic Protocol: Bromination of N-Boc-piperidin-4-one

This protocol is a representative method for the synthesis of a protected form of this compound. The Boc-protecting group is commonly used in medicinal chemistry and can be removed under acidic conditions.

Causality: The choice of copper(II) bromide as the brominating agent is due to its effectiveness in the alpha-bromination of ketones. The ethyl acetate/chloroform solvent system is selected for its ability to dissolve the reactants and facilitate the reaction at a suitable reflux temperature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend copper(II) bromide (CuBr₂) in a 1:1 mixture of ethyl acetate and chloroform.

  • Addition of Starting Material: Add a solution of N-Boc-piperidin-4-one in chloroform to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 70°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield N-Boc-3-bromopiperidin-4-one.

G N-Boc-piperidin-4-one N-Boc-piperidin-4-one Reaction Mixture Reaction Mixture N-Boc-piperidin-4-one->Reaction Mixture + CuBr2 + EtOAc/CHCl3 Reflux (70°C, 6-8h) Reflux (70°C, 6-8h) Reaction Mixture->Reflux (70°C, 6-8h) Heat Cool & Filter Cool & Filter Reflux (70°C, 6-8h)->Cool & Filter TLC Monitoring Concentrate Filtrate Concentrate Filtrate Cool & Filter->Concentrate Filtrate Column Chromatography Column Chromatography Concentrate Filtrate->Column Chromatography Purify N-Boc-3-bromopiperidin-4-one N-Boc-3-bromopiperidin-4-one Column Chromatography->N-Boc-3-bromopiperidin-4-one

Caption: Synthetic workflow for N-Boc-3-bromopiperidin-4-one.

Quality Control and Analytical Methodology

Ensuring the purity of this compound is paramount for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds.

Self-Validating System: A robust analytical method should be specific, linear, accurate, precise, and robust.[7] The protocol below is a general method that should be validated for the specific salt form of this compound being tested.

Detailed HPLC Protocol for Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like a phosphate buffer). For example, a gradient starting from 5% acetonitrile and increasing to 95% over a set time.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or determined by a UV scan).

  • Sample Preparation: Accurately weigh and dissolve the this compound salt in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for structural confirmation. While direct NMR on bromine nuclei (⁷⁹Br and ⁸¹Br) is generally not practical due to their quadrupolar nature leading to very broad signals, the effect of the bromine atom on the adjacent proton and carbon signals is readily observable.[9] The ¹H NMR spectrum of this compound would be expected to show characteristic shifts and splitting patterns for the protons on the piperidine ring, with the proton at the 3-position being significantly influenced by the adjacent bromine and carbonyl group.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for creating more complex molecules with potential therapeutic applications. The bromine atom serves as a handle for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Pyridinone and piperidinone cores are found in numerous FDA-approved drugs with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[10] The ability to functionalize the 3-position of the piperidin-4-one ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its commercial availability, primarily as the hydrobromide salt, allows researchers to access this versatile scaffold. A thorough understanding of the supplier landscape, coupled with robust in-house quality control using techniques like HPLC and NMR, is essential for ensuring the integrity of research outcomes. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable tool in the synthesis of novel therapeutic agents.

References

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of 3-Bromopiperidin-4-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-one motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting a wide array of biological receptors. The introduction of a bromine atom at the C3 position to create 3-Bromopiperidin-4-one transforms this simple core into a highly versatile and powerful building block. This α-bromo ketone functionality provides a reactive handle for a diverse range of chemical transformations, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of this compound, detailing its reactivity, core synthetic transformations, and providing field-tested protocols for its use in the synthesis of advanced intermediates for drug discovery.

The Molecular Logic of this compound: A Chemist's Perspective

This compound, often handled as its more stable hydrochloride salt to mitigate self-condensation and manage the nucleophilicity of the secondary amine, possesses three primary sites for chemical modification. Understanding the interplay of these sites is crucial for strategic synthesis design.

  • C3-Position (Electrophilic Carbon): The bromine atom at the C3 position, alpha to the carbonyl group, is an excellent leaving group. This makes the C3 carbon highly susceptible to nucleophilic attack, serving as the primary site for introducing molecular diversity.[3]

  • C4-Position (Carbonyl Group): The ketone offers a gateway to classic carbonyl chemistry, including reductive amination, olefination, and the formation of heterocyclic systems like pyrazoles.

  • N1-Position (Secondary Amine): The nitrogen atom is a versatile nucleophile and can be functionalized through acylation, alkylation, or arylation, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4]

The strategic protection of the N1-position (e.g., as a tosyl or Boc derivative) is often a key first step to prevent its interference with reactions at the C3 or C4 positions, thereby enabling selective and high-yielding transformations.[5]

Fig. 1: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations & Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations that form the basis of library synthesis and lead optimization campaigns.

Nucleophilic Substitution at the C3-Position

This is arguably the most powerful transformation for this scaffold. A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functional groups and pharmacophores.[3]

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is critical. It neutralizes the HBr byproduct without competing with the primary nucleophile.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred as they effectively solvate the reactants without interfering with the nucleophilic attack.

  • N-Protection: For weaker nucleophiles or reactions requiring higher temperatures, pre-protecting the piperidine nitrogen (e.g., with a Boc group) is advisable to prevent side reactions.

Nucleophile TypeExampleTypical ConditionsResulting Moiety
Primary/Secondary AmineAnilineDIPEA, DMF, 80 °C3-Amino-piperidin-4-one
ThiolThiophenolK₂CO₃, MeCN, RT3-Thioether-piperidin-4-one
AzideSodium AzideDMF, 60 °C3-Azido-piperidin-4-one
Oxygen NucleophilePhenolCs₂CO₃, DMF, 100 °C3-Aryloxy-piperidin-4-one
Protocol 1: General Procedure for C3-Amination

This protocol describes a typical reaction with an aromatic amine to generate a 3-amino-piperidin-4-one derivative, a common core in kinase inhibitors.[6][7]

Materials:

  • N-Boc-3-bromopiperidin-4-one (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-bromopiperidin-4-one (1.0 eq) and the desired aniline derivative (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the bromo-piperidone).

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to yield the pure 3-amino-piperidin-4-one product.

  • The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to liberate the secondary amine for further functionalization.

Construction of Spirocyclic Scaffolds

The bifunctional nature of this compound makes it an exceptional precursor for constructing spirocycles, which are highly sought after in drug discovery for their structural rigidity and novelty.[8][9][10] A common strategy involves a tandem reaction where a dinucleophile attacks both the C3 and C4 positions.

Spirocycle_Formation Workflow for Spirocycle Synthesis Start Start: This compound + Dinucleophile (e.g., 2-aminothiophenol) Reaction Step 1: Nucleophilic Attack at C3 (Thiol attacks, Br leaves) Base (e.g., K2CO3), Solvent (e.g., DMF) Start->Reaction Intermediate Formation of Thioether Intermediate Reaction->Intermediate Cyclization Step 2: Intramolecular Cyclization (Amine attacks C4 ketone) Heat, Acid/Base catalyst Intermediate->Cyclization Product Final Product: Spiro[piperidine-4,2'-benzothiazine] scaffold Cyclization->Product

Fig. 2: General workflow for the synthesis of spiro-heterocycles.
Protocol 2: Synthesis of a Spiro[piperidine-4,2'-thiazine] Scaffold

This protocol outlines a one-pot synthesis of a spiro-thiazine derivative, a privileged heterocyclic motif.

Materials:

  • N-Tosyl-3-bromopiperidin-4-one (1.0 eq)[5]

  • 2-Aminothiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Combine N-Tosyl-3-bromopiperidin-4-one (1.0 eq), 2-aminothiophenol (1.05 eq), and K₂CO₃ (2.2 eq) in a round-bottom flask.

  • Add anhydrous Acetonitrile and heat the mixture to reflux (approx. 82 °C).

  • The initial step is the S-alkylation, where the thiophenol displaces the bromide. This is followed by an intramolecular condensation of the amine onto the C4-ketone to form the spirocyclic core.

  • Monitor the reaction by LC-MS. Look for the disappearance of starting materials and the mass of the desired spirocyclic product.

  • After 16-24 hours, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure spiro-product.

Strategic Application in Drug Discovery Programs

The true value of this compound is realized in its ability to rapidly generate libraries of diverse compounds for hit-to-lead optimization.[11]

Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors utilize a heterocyclic core that makes hydrogen bond interactions with the "hinge" region of the kinase active site.[4][12] The 3-amino-piperidin-4-one scaffold is an excellent starting point for such molecules.

Kinase_Inhibitor_Synthesis Hypothetical Kinase Inhibitor Synthesis Start N-Boc-3-Bromopiperidin-4-one Step1 C3-Amination (Protocol 1) + Aminopyrimidine Start->Step1 Intermediate1 3-(Pyrimidinylamino)- piperidin-4-one (Hinge-Binder Motif) Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Secondary Amine Intermediate Step2->Intermediate2 Step3 N1-Arylation (Buchwald-Hartwig) + Aryl-Br, Pd-catalyst Intermediate2->Step3 Product Final Kinase Inhibitor Candidate (Targets specificity pocket) Step3->Product

Fig. 3: Synthetic strategy for a kinase inhibitor using this compound.

In this workflow:

  • C3-Amination installs the hinge-binding element (e.g., an aminopyrimidine).

  • Boc deprotection unmasks the piperidine nitrogen.

  • N1-Arylation (or acylation/alkylation) installs a larger group designed to interact with the solvent-exposed region or a specific sub-pocket of the kinase, thereby driving potency and selectivity.

This modular approach allows chemists to independently optimize the hinge-binder and the selectivity-driving elements of the inhibitor, accelerating the discovery of potent and selective drug candidates.

Conclusion and Future Outlook

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its predictable reactivity and multiple functionalization points allow for the efficient execution of complex synthetic campaigns. From generating diverse libraries for initial screening to performing nuanced structural modifications during lead optimization, this scaffold provides a reliable and powerful platform. As drug discovery continues to venture into more complex chemical space, the demand for versatile and efficient building blocks like this compound will only increase, solidifying its role as an indispensable reagent in the modern medicinal chemist's toolbox.

References

  • Source: Google Patents (CN104974081A)
  • Source: Google Patents (CN104130183A)
  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: ScienceDirect URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances Source: PubMed URL: [Link]

  • Title: Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction Source: PubMed URL: [Link]

  • Title: Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione Source: Beilstein Journals URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Preprints.org URL: [Link]

  • Title: Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization Source: PubMed Central URL: [Link]

  • Title: Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes & Protocols: 3-Bromopiperidin-4-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This application note details the utility of a key derivative, 3-bromopiperidin-4-one, as a highly versatile and powerful building block for the synthesis of complex heterocyclic systems. By virtue of its three distinct reactive centers—a secondary amine, a ketone, and an α-bromo substituent—this molecule offers a rich platform for diversification and the construction of novel molecular architectures, including spirocyclic and fused ring systems. We provide an in-depth analysis of its reactivity, synthesis, and detailed, field-proven protocols for its application in advanced heterocyclic synthesis, with a focus on methodologies relevant to drug discovery and development professionals.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, building blocks that offer multiple, orthogonally reactive sites are of paramount importance. They provide the foundation for diversity-oriented synthesis and allow for the rapid construction of complex molecular frameworks. This compound and its N-protected analogues are exemplary in this regard.

The strategic value of this building block lies in the unique combination of its functional groups:

  • The Piperidine Nitrogen (N-1): A nucleophilic secondary amine that can be readily functionalized through alkylation, acylation, or modern cross-coupling methods like Buchwald-Hartwig N-arylation.[2] This site is often protected (e.g., with Boc or Cbz groups) to direct reactivity towards other parts of the molecule.

  • The Ketone (C-4): An electrophilic center that participates in a wide range of classical carbonyl chemistry, including condensations, additions, and reductive aminations.

  • The α-Bromo Group (C-3): This is arguably the most versatile handle. The carbon at the C-3 position is highly electrophilic, making it an excellent site for nucleophilic substitution. Furthermore, the carbon-bromine bond is a key anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon- and heteroatom-based substituents.[3][4]

This trifecta of reactivity allows chemists to devise synthetic routes that are both convergent and highly adaptable, making this compound an indispensable tool for accessing novel chemical space.

Physicochemical Properties & Reactivity Profile

A clear understanding of the properties of the building block is essential for experimental design. The table below summarizes key data for the N-methylated derivative.

PropertyValueSource
IUPAC Name 3-bromo-1-methylpiperidin-4-onePubChem[5]
Molecular Formula C₆H₁₀BrNOPubChem[5]
Molecular Weight 192.05 g/mol PubChem[5]
CAS Number 735223-66-2PubChem[5]
Canonical SMILES CN1CCC(=O)C(C1)BrPubChem[5]

The reactivity of the core structure can be visualized as follows:

Figure 1: Reactivity Map of this compound Core

Synthesis of N-Protected this compound

Direct bromination of piperidin-4-one is often unselective. Therefore, a robust synthesis typically begins with the protection of the piperidine nitrogen, followed by α-bromination of the ketone. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability and ease of removal under acidic conditions.

Protocol 3.1: Synthesis of 1-Boc-3-bromopiperidin-4-one

This two-step protocol involves the protection of commercially available 4-piperidone followed by regioselective bromination.

Step A: Synthesis of 1-Boc-4-piperidone

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Stir the reaction vigorously at room temperature overnight.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which is often used without further purification.

Step B: Bromination of 1-Boc-4-piperidone

  • Dissolve 1-Boc-4-piperidone (1.0 eq) in glacial acetic acid.

  • Add bromine (1.05 eq) dropwise to the solution at room temperature. The red color of the bromine should dissipate upon addition.

  • Stir the reaction at 60 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-Boc-3-bromopiperidin-4-one.

Causality Behind Choices:

  • N-Protection: Protecting the nitrogen as a Boc-carbamate prevents it from acting as a base or nucleophile during the bromination step, ensuring the reaction occurs selectively at the α-carbon of the ketone.

  • Solvent: Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

Application in Spirocyclic Heterocycle Synthesis

Spiro-oxindoles are a prominent class of heterocyclic compounds with significant biological activities, and their synthesis is a key area of research in drug discovery.[6][7] this compound is an excellent precursor for constructing spiro[indoline-3,4'-piperidine] scaffolds via multicomponent reactions.

Protocol 4.1: Three-Component Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives

This protocol describes a domino reaction involving isatin, an arylamine, and N-Boc-3-bromopiperidin-4-one. The reaction proceeds via an initial Knoevenagel condensation, followed by nucleophilic attack and intramolecular cyclization.

Workflow_Spiro Figure 2: Experimental Workflow for Spiro-oxindole Synthesis start Combine Isatin, Arylamine, & this compound in Ethanol reflux Add Catalyst (e.g., Et₃N) & Reflux for 12-24h start->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor workup Cool to RT, Concentrate, & Precipitate Product monitor->workup purify Filter and Wash with Cold Ethanol/Ether workup->purify characterize Characterize Pure Spiro-oxindole Product purify->characterize

Figure 2: Experimental Workflow for Spiro-oxindole Synthesis

Detailed Experimental Steps:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the desired isatin derivative (1.0 eq), an arylamine (1.0 eq), N-Boc-3-bromopiperidin-4-one (1.0 eq), and anhydrous ethanol.

  • Catalyst Addition: Add triethylamine (Et₃N, 1.2 eq) as a base catalyst to the mixture.[8]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: The product often precipitates from the concentrated solution. Collect the solid by vacuum filtration. Wash the precipitate with cold ethanol and then diethyl ether to remove residual impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

ReagentMW ( g/mol )MmolEquivalents
Isatin147.131.01.0
Aniline93.131.01.0
1-Boc-3-bromopiperidin-4-one278.151.01.0
Triethylamine101.191.21.2
Ethanol-(solvent)-

Mechanistic Insight: The reaction is believed to proceed through an initial condensation of isatin and the arylamine to form an imine. The enolate of the piperidinone then attacks the imine, and a subsequent intramolecular cyclization with displacement of the bromide yields the spirocyclic core.

Application in Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming C-C bonds.[9][10]

Protocol 5.1: Suzuki-Miyaura Coupling of 1-Boc-3-bromopiperidin-4-one

This protocol details the coupling of the piperidinone building block with an arylboronic acid to synthesize a 3-aryl-piperidin-4-one derivative.

Suzuki_Cycle Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex [R-Pd(II)L₂-Br] pd0->pd_complex ox_add ox_add Oxidative Addition (R-Br) pd_aryl_complex [R-Pd(II)L₂-Ar] pd_complex->pd_aryl_complex transmetal transmetal Transmetalation (Ar-B(OH)₂) + Base pd_aryl_complex->pd0 red_elim product R-Ar pd_aryl_complex->product red_elim Reductive Elimination

Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Detailed Experimental Steps:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Boc-3-bromopiperidin-4-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).[11]

  • Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the 3-aryl-piperidin-4-one product.[2]

Conclusion

This compound is a multifaceted building block whose synthetic potential extends far beyond the examples provided here. Its strategic placement of functional groups enables chemists to rapidly assemble diverse and complex heterocyclic structures. The protocols outlined in this note for spirocycle formation and palladium-catalyzed functionalization represent robust and reproducible methods for leveraging this reagent's capabilities. As the demand for novel chemical entities in drug discovery continues to grow, the creative application of such powerful building blocks will remain a cornerstone of modern synthetic chemistry.

References

  • Flögel, O., et al. (2001). Synthesis and Reactivity of Pyridin-4-ols. ARKIVOC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12348858, 3-Bromo-1-methylpiperidin-4-one. PubChem. [Link]

  • Khan, I., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Molecules. [Link]

  • Li, X., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Török, B., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • Sha, F., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Zaragoza-García, G., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]

  • MIT Libraries. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. [Link]

  • Sha, F., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. [Link]

  • Bakherad, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [Link]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Kumar, D., et al. (2024). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances. [Link]

  • R Discovery. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. [Link]

  • Wang, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67391230, 3-Bromo-1-methylpyridin-4(1H)-one. PubChem. [Link]

  • YouTube. (2013). An Introduction to Palladium Catalyzed Reactions. [Link]

  • Soleimani, E., et al. (2015). Synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via[3]dipolar cycloaddition reactions. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • ResearchGate. (n.d.). Methods for the N(τ)‐arylation of the side chain of histidine. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. [Link]

  • Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.

Sources

Application Notes and Protocols: The Strategic Utility of 3-Bromopiperidin-4-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-4-one Core in Modern Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. Within this class, 3-Bromopiperidin-4-one stands out as a highly versatile and valuable synthetic intermediate. As an α-haloketone, it possesses two key reactive sites: a carbonyl group and an adjacent carbon atom bearing an excellent leaving group (bromide). This unique arrangement enables the strategic and regioselective introduction of a wide range of functional groups at the C3 position through nucleophilic substitution, providing a direct route to diverse libraries of substituted piperidin-4-ones.[3][4] These products serve as critical precursors for complex molecular architectures in drug discovery programs targeting central nervous system disorders, oncology, and infectious diseases.

This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and strategic applications associated with the nucleophilic substitution reactions of this compound.

Part 1: Mechanistic Underpinnings and Reaction Control

The reactivity of this compound is dominated by the electronic interplay between the carbonyl group and the adjacent C-Br bond. Understanding these principles is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.

The Predominant SN2 Pathway

The primary mechanism for the reaction of this compound with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5][6]

  • Electrophilicity: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon (C3) highly electrophilic and susceptible to nucleophilic attack.[6]

  • Concerted Mechanism: The nucleophile attacks the C3 carbon from the backside relative to the C-Br bond, leading to a trigonal bipyramidal transition state. The C-Nu bond forms concurrently as the C-Br bond breaks, resulting in an inversion of stereochemistry if the carbon were chiral.

  • Avoidance of SN1: The alternative SN1 pathway is energetically unfavorable.[5] The formation of a carbocation intermediate at the α-position is destabilized by the powerful inductive effect of the adjacent carbonyl group, effectively precluding this mechanistic route.[5]

Diagram 1: The SN2 reaction mechanism at the C3 position.

Key Considerations for Reaction Success
  • Nucleophile Choice: The reaction is most efficient with less basic nucleophiles.[5] Strong, hard bases (e.g., hydroxide, certain alkoxides) can promote competitive deprotonation at the C2 or C5 positions, leading to enolate formation and subsequent side reactions like the Favorskii rearrangement. Soft, polarizable nucleophiles such as amines, thiols, and azides are ideal.

  • Base Selection: When using nucleophiles that are salts of weak acids (e.g., primary/secondary amines, thiols), a non-nucleophilic base is essential to neutralize the HBr generated during the reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed as acid scavengers, driving the equilibrium towards the product.[7]

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (ACN) are typically used. They effectively solvate the transition state and do not interfere with the nucleophile's reactivity.

Part 2: Reactions with Diverse Nucleophiles

The true utility of this compound is demonstrated by its reactivity with a broad spectrum of nucleophiles, enabling access to diverse chemical matter.

reaction_overview start This compound n_nuc N-Nucleophiles (R₂NH, Azide) start->n_nuc + Base o_nuc O-Nucleophiles (ROH, ArOH) start->o_nuc + Base s_nuc S-Nucleophiles (RSH) start->s_nuc + Base c_nuc C-Nucleophiles (Enolates, Cyanide) start->c_nuc n_prod 3-Amino/Azido- piperidin-4-ones n_nuc->n_prod o_prod 3-Alkoxy/Aryloxy- piperidin-4-ones o_nuc->o_prod s_prod 3-Thioether- piperidin-4-ones s_nuc->s_prod c_prod 3-Alkyl/Cyano- piperidin-4-ones c_nuc->c_prod

Diagram 2: Reaction pathways with various nucleophile classes.

Nitrogen Nucleophiles

This is arguably the most critical class of reactions for this substrate. The resulting 3-aminopiperidin-4-one scaffold is a key component in many biologically active molecules.

  • Primary and Secondary Amines: React readily in the presence of an acid scavenger to yield the corresponding secondary or tertiary amine products.

  • Azide: Sodium azide is an effective nucleophile, producing a 3-azido intermediate that can be further elaborated, for example, via "click" chemistry or reduction to a primary amine.[7]

Oxygen and Sulfur Nucleophiles
  • Alcohols and Phenols: Reactions with alkoxides or phenoxides (pre-formed with a base like NaH or K₂CO₃) provide access to 3-ether substituted piperidinones.

  • Thiols: As highly effective nucleophiles, thiols and thiolates react cleanly to form 3-thioether linkages, often requiring milder conditions than their oxygen counterparts.[8]

Carbon Nucleophiles
  • Enolates: Soft carbon nucleophiles, such as those derived from diethyl malonate or ethyl acetoacetate, can be used to form new carbon-carbon bonds at the C3 position.

  • Cyanide: Displacement with cyanide ion provides a route to 3-cyano-piperidin-4-ones, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to aminomethyl groups.

Part 3: Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for Amination (N-Nucleophiles)

This protocol describes a typical reaction between this compound hydrochloride and a primary or secondary amine.

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

workflow setup Setup - Oven-dried flask - Inert atmosphere (N₂/Ar) - Add amine & base in solvent addition Substrate Addition - Dissolve this compound  in minimal solvent - Add dropwise to amine solution setup->addition reaction Reaction - Stir at specified temp (e.g., 25-80 °C) - Monitor by TLC/LC-MS addition->reaction workup Workup - Cool to RT - Filter salt precipitate (if any) - Aqueous extraction reaction->workup purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify char Characterization - NMR (¹H, ¹³C) - Mass Spectrometry purify->char

Diagram 3: A typical experimental workflow for nucleophilic substitution.

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 equiv) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (2.5 equiv). Stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound hydrochloride (1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-70 °C) may be required for less reactive amines.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate (triethylammonium bromide) has formed, it can be removed by filtration. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.[9][10]

Part 4: Data Summary & Applications

The versatility of this compound makes it a powerful tool for building molecular diversity.

Nucleophile ClassTypical NucleophileBase/ConditionsSolventTypical Yield Range
Nitrogen BenzylamineTEA or DIPEADMF, THF70-95%
Sodium AzideN/ADMF/H₂O80-98%
Oxygen Sodium PhenoxidePre-formed saltDMF, Dioxane60-85%
Sulfur ThiophenolK₂CO₃ or TEAACN, THF85-99%
Carbon Diethyl MalonateNaOEtEthanol, THF50-75%

Table 1: Representative reaction conditions and expected yields for nucleophilic substitution on this compound.

Applications in Drug Discovery

The ability to rapidly generate analogs with diverse C3 substituents is of paramount importance in modern drug discovery for establishing Structure-Activity Relationships (SAR).

  • PROTACs and Molecular Glues: The related piperidine-2,6-dione motif is a well-established ligand for the Cereblon (CRBN) E3 ligase.[7] Nucleophilic substitution on the C3 position of a bromo-precursor is a key strategy for attaching linkers that connect the CRBN ligand to a protein-of-interest binder, forming a Proteolysis-Targeting Chimera (PROTAC).[7] The principles are directly applicable to the piperidin-4-one core for developing novel molecular glues or PROTACs targeting other E3 ligases.

  • Kinase Inhibitors: The piperidine scaffold is frequently incorporated into kinase inhibitors to modulate solubility, cell permeability, and to orient key pharmacophoric groups into the ATP-binding pocket.

  • Epigenetic Targets: Substituted heterocyclic systems are central to the design of inhibitors for epigenetic reader proteins, such as the bromodomains of BRD4.[11][12][13] The chemistry of this compound provides a robust platform for creating novel scaffolds for this important target class.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its reactivity is governed by a reliable SN2 mechanism, allowing for the predictable and efficient introduction of a wide array of nucleophiles at the C3 position. By understanding the core mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

  • JoVE. (2025-05-22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
  • University of Pretoria. (n.d.).
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromopiperidine-2,6-dione.
  • Chemistry LibreTexts. (2024-03-17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary).
  • YouTube. (2019-06-23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
  • ALkhafaji, D. S. M. S., et al. (2018-06-01). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • ResearchGate. (n.d.).
  • S. Asath, et al. (2013-11-08). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans.
  • YouTube. (2024-10-12).
  • Goel, K. K., et al. (2008).
  • Chemical Review and Letters. (2021-10-30).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.
  • PubMed Central. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • PubMed. (2021-04-15). Pyridones in drug discovery: Recent advances.
  • Pearson+. (n.d.). What is the product of the reaction of bromoethane with each of t... | Study Prep.

Sources

Application Notes and Protocols for the N-Alkylation of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Piperidinones

The piperidinone scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Modification of the piperidine nitrogen via N-alkylation is a powerful strategy for modulating the physicochemical and biological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The specific substrate, 3-bromopiperidin-4-one, offers a unique trifunctional handle for further chemical elaboration: the secondary amine for substitution, the ketone for various carbonyl chemistries, and the bromine atom for cross-coupling reactions or nucleophilic displacement. This application note provides detailed protocols for the N-alkylation of this compound, addressing the specific challenges and considerations arising from its unique chemical structure.

Core Concepts in the N-Alkylation of this compound

The N-alkylation of this compound is primarily achieved through two robust synthetic routes: direct alkylation via nucleophilic substitution and reductive amination. The choice between these methods depends on the nature of the desired alkyl group and the availability of the corresponding starting materials (alkyl halides vs. aldehydes/ketones).

A critical consideration for this substrate is the presence of the α-bromo ketone moiety. This structural feature can be susceptible to side reactions under certain conditions, particularly with strong bases, which may lead to Favorskii rearrangement or elimination of hydrogen bromide. Therefore, careful selection of the base and reaction conditions is paramount to ensure a clean and efficient N-alkylation.[1]

Furthermore, this compound is often supplied as a hydrochloride salt. The initial step in any N-alkylation protocol must therefore involve the neutralization of this salt to liberate the free secondary amine, which is the active nucleophile in the reaction. This is typically achieved in situ by using a slight excess of the base.

Reaction Mechanism: A Tale of Two Pathways

Direct N-Alkylation (SN2 Pathway)

The direct N-alkylation with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Direct N-Alkylation Mechanism cluster_0 Mechanism Reactants This compound + R-X + Base TransitionState [Piperidine-N---R---X]‡ Reactants->TransitionState SN2 Attack Product N-Alkyl-3-bromopiperidin-4-one + [Base-H]+X- TransitionState->Product Halide Departure

Caption: SN2 mechanism for direct N-alkylation.

Reductive Amination Pathway

Reductive amination is a two-step, one-pot process. First, the secondary amine of the piperidinone condenses with an aldehyde or ketone to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[2] STAB is often the reagent of choice as it is selective for the iminium ion over the starting carbonyl compound.[3]

Reductive Amination Mechanism cluster_1 Mechanism Reactants This compound + R-CHO Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H2O) Reduction + [H]- (from STAB) Iminium->Reduction Product N-Alkyl-3-bromopiperidin-4-one Reduction->Product

Caption: Mechanism of reductive amination.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the N-benzylation of this compound hydrochloride using benzyl bromide.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.5-3.0 eq.) to the stirred suspension. The excess base is crucial to neutralize the hydrochloride salt and the HBr generated during the reaction.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.

  • Slowly add benzyl bromide (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60-65 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Pour the filtrate into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-3-bromopiperidin-4-one.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol describes the N-alkylation using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound hydrochloride

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the suspension and stir at room temperature for 30 minutes to liberate the free amine.

  • To the resulting solution, add benzaldehyde (1.1 eq.) and stir for another 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of piperidine derivatives, which can serve as a guideline for the N-alkylation of this compound. Actual yields may vary depending on the specific substrate and reaction scale.

Alkylating AgentBase/Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Benzyl bromideK₂CO₃DMF651480-90[4]
Ethyl bromideK₂CO₃AcetonitrileReflux4-685-95[5]
BenzaldehydeNaBH(OAc)₃DCMRoom Temp12-1670-85[6]
AcetoneNaBH(OAc)₃DCERoom Temp12-1675-90[7]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a catalytic amount of potassium iodide (for alkyl bromides) to facilitate the reaction.[8] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The primary concern with this compound is the potential for base-induced side reactions. The use of milder bases like potassium carbonate or sodium bicarbonate is recommended over stronger bases like sodium hydride to minimize the risk of elimination or Favorskii rearrangement.[1] The reaction should be monitored closely for the formation of byproducts.

  • Over-alkylation: While less common with secondary amines compared to primary amines, over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or a large excess of the alkylating agent. Slow, portion-wise addition of the alkylating agent can help to mitigate this.[9]

  • Safety: Alkylating agents such as benzyl bromide are lachrymatory and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Reactions should be conducted under an inert atmosphere to prevent moisture contamination and potential side reactions.

Characterization of the Final Product

Successful N-alkylation can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the piperidine ring protons are indicative of a successful reaction.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (if visible in the starting material) can indicate the completion of the reaction.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of complex molecular architectures for drug discovery and development. By carefully selecting the appropriate reaction conditions, either through direct alkylation or reductive amination, and being mindful of the potential side reactions associated with the α-bromo ketone moiety, researchers can efficiently synthesize N-substituted 3-bromopiperidin-4-ones in good to excellent yields. The protocols and considerations outlined in this application note provide a solid foundation for the successful execution of these important synthetic transformations.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one.]([Link])

Sources

Application Notes & Protocols: Synthesis of Novel Piperidine Derivatives from 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone of modern drug design.[3] This guide focuses on 3-Bromopiperidin-4-one, a highly versatile bifunctional building block, and delineates robust synthetic strategies for its elaboration into diverse libraries of novel piperidine derivatives. By leveraging the distinct reactivity of the α-haloketone motif, researchers can systematically explore chemical space through targeted modifications at both the C3 and C4 positions. We present field-proven protocols, mechanistic insights, and strategic workflows to empower researchers in drug discovery and chemical biology to harness the full synthetic potential of this valuable intermediate.

Foundational Principles: The Reactivity of this compound

This compound is a powerful synthon due to its two distinct and addressable reactive centers: the electrophilic carbon at the C3 position (bearing the bromine) and the electrophilic carbonyl carbon at C4.

  • C3-Position Reactivity: The presence of the adjacent electron-withdrawing carbonyl group significantly activates the C-Br bond towards SN2 nucleophilic substitution.[5][6] This enhanced reactivity, a hallmark of α-haloketones, allows for the efficient introduction of a wide array of nucleophiles under relatively mild conditions.[7]

  • C4-Position Reactivity: The ketone at C4 provides a gateway to a plethora of classical carbonyl chemistries. These include reductive amination, olefination, and nucleophilic additions, enabling substantial structural and functional diversification.[8][9]

A critical preliminary step in most synthetic sequences is the protection of the piperidine nitrogen. The secondary amine is itself a nucleophile and can lead to self-condensation or other side reactions. Protection with groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a benzyl (Bn) group is essential to ensure clean and predictable outcomes. The Boc group is often preferred due to its stability under a wide range of non-acidic conditions and its facile removal. This guide will primarily assume the use of N-Boc-3-bromopiperidin-4-one.

G cluster_pathA Workflow A: C3 First cluster_pathB Workflow B: C4 First start N-Boc-3-Bromopiperidin-4-one A1 S N 2 at C3 (e.g., with R¹-NH₂) start->A1 Path A B1 Reductive Amination at C4 (e.g., with R¹-NH₂) start->B1 Path B A2 3-Amino-piperidin-4-one Intermediate A1->A2 A3 Reductive Amination at C4 (e.g., with R²-NH₂) A2->A3 A4 Final Product A 3,4-Diaminopiperidine Scaffold A3->A4 B2 3-Bromo-4-aminopiperidine Intermediate B1->B2 B3 S N 2 at C3 (e.g., with R²-NH₂) B2->B3 B4 Final Product B 3,4-Diaminopiperidine Scaffold B3->B4

Sources

The Dual Reactivity of 3-Bromopiperidin-4-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a multitude of biological receptors. The introduction of strategic functionalization to this core structure further enhances its utility, providing chemists with a powerful toolkit for lead optimization. 3-Bromopiperidin-4-one, an α-haloketone derivative of the piperidine scaffold, represents a particularly valuable building block. Its bifunctional nature, possessing two distinct electrophilic centers, opens a gateway to a vast and diverse chemical space. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in drug discovery. We will delve into its core reactivity, provide detailed experimental protocols for its functionalization, and showcase its application in the synthesis of complex molecular architectures targeting key therapeutic areas such as oncology and central nervous system (CNS) disorders.

Core Principles of Reactivity: The α-Haloketone Motif

The synthetic versatility of this compound stems from the unique electronic properties of the α-haloketone moiety. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon-bromine bond, creating two primary sites for nucleophilic attack:

  • The α-Carbon: The inductive effect of the carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to SN2 substitution by a wide range of nucleophiles. This allows for the direct introduction of various side chains and functional groups.

  • The Carbonyl Carbon: As with any ketone, the carbonyl carbon is an electrophilic center that can undergo addition reactions with nucleophiles, or be reduced to the corresponding alcohol.

This dual reactivity allows for a sequential and controlled diversification of the piperidine scaffold, making it a highly sought-after intermediate in the synthesis of complex drug candidates.

Strategic Applications in Drug Discovery

The unique structural and reactive properties of this compound have led to its application in the development of a range of therapeutic agents. Its ability to serve as a constrained conformational scaffold is particularly valuable in the design of inhibitors for challenging targets like kinases and in the development of CNS-penetrant molecules.

Kinase Inhibitors: A Scaffold for Specificity

Fused pyrimidine cores are recognized as privileged scaffolds in the design of kinase inhibitors. The piperidine ring of this compound can be elaborated to form part of a larger heterocyclic system that can effectively interact with the hinge region of a kinase. The bromine atom serves as a handle for introducing further diversity, allowing for the fine-tuning of selectivity and potency. For instance, derivatives of 3-aminopyridin-2-one have been identified as scaffolds for Monopolar Spindle 1 (MPS1) and Aurora kinase inhibitors, both of which are important targets in oncology.

CNS Agents: Navigating the Blood-Brain Barrier

The piperidine scaffold is a common feature in drugs targeting the central nervous system. The physicochemical properties of piperidine-containing molecules can be tailored to enhance their ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. This compound provides a template for the synthesis of novel CNS agents, including potential treatments for neurodegenerative diseases and psychiatric conditions. For example, spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and evaluated as potential CNS agents.

Spirocyclic Architectures: Adding Three-Dimensional Complexity

Spirocycles are increasingly incorporated into drug candidates to enhance molecular rigidity, improve metabolic stability, and explore novel chemical space. This compound is an excellent precursor for the synthesis of spiro-piperidines. The ketone functionality can be used as a handle for the construction of a spirocyclic ring system, while the bromine atom and the piperidine nitrogen allow for further derivatization.

Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of this compound and its derivatives. These are based on established methodologies for α-haloketones and piperidine chemistry.

Protocol 1: Synthesis of N-Boc-3-bromopiperidin-4-one

The protection of the piperidine nitrogen is a crucial first step for many subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that is stable under a wide range of reaction conditions and can be readily removed.

Reaction Scheme:

Protocol 1 N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-3-bromopiperidin-4-one N-Boc-3-bromopiperidin-4-one N-Boc-4-piperidone->N-Boc-3-bromopiperidin-4-one Phenyltrimethylammonium tribromide (PTT) THF, 0 °C to rt Protocol 2 cluster_reactants Reactants This compound HCl This compound Hydrochloride Product N-Aryl-3-bromopiperidin-4-one This compound HCl->Product Aryl-Br Aryl Bromide Aryl-Br->Product Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 100 °C Protocol 3 N-Boc-3-bromopiperidin-4-one N-Boc-3-bromopiperidin-4-one N-Boc-3-aryl-piperidin-4-one N-Boc-3-aryl-piperidin-4-one N-Boc-3-bromopiperidin-4-one->N-Boc-3-aryl-piperidin-4-one Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80 °C Protocol 4 N-Boc-3-substituted-piperidin-4-one N-Boc-3-substituted-piperidin-4-one cis/trans-N-Boc-3-substituted-piperidin-4-ol cis/trans-N-Boc-3-substituted-piperidin-4-ol N-Boc-3-substituted-piperidin-4-one->cis/trans-N-Boc-3-substituted-piperidin-4-ol NaBH₄, MeOH, 0 °C or L-Selectride, THF, -78 °C

The α-Bromination of Piperidin-4-one: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

The introduction of a bromine atom at the α-position of a carbonyl group transforms a simple ketone into a versatile synthetic intermediate. For the piperidin-4-one scaffold, a core component in numerous pharmaceutical agents, this transformation unlocks a gateway for further molecular elaboration.[1] The resulting 3-bromo-piperidin-4-one derivatives are pivotal building blocks for constructing complex heterocyclic systems, enabling the synthesis of novel drug candidates.[2][3]

This technical guide provides a detailed experimental procedure for the α-bromination of piperidin-4-one. As senior application scientists, we move beyond a simple recitation of steps to explain the critical causality behind the protocol design. We address the primary challenge in this synthesis—the dual reactivity of the piperidin-4-one molecule—and provide robust, self-validating protocols designed for reproducibility and safety.

The Core Challenge: Chemoselectivity and the Imperative of N-Protection

Piperidin-4-one presents a dual-functionality challenge: the target ketone, which can be brominated at the α-carbon via its enol or enolate form, and the secondary amine, which is both basic and nucleophilic.[4] Attempting a direct bromination on the unprotected piperidin-4-one leads to a complex mixture of undesired products. The amine can react with the acid catalyst typically used for enolization, and it can also react directly with the electrophilic bromine source, leading to the formation of N-bromo species or complex salt mixtures.

Therefore, the foundational principle for a successful and selective α-bromination is the protection of the piperidine nitrogen. This strategy passivates the amine, allowing the reaction to be directed exclusively to the α-carbon of the ketone. Common protecting groups include:

  • tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O, this group is stable to the reaction conditions but can be readily removed under acidic conditions. N-Boc-piperidin-4-one is a common starting material.[5]

  • Carboxybenzyl (Cbz): Another common urethane-type protecting group.

  • Simple Alkylation (e.g., N-Methyl): While robust, this modification is permanent and becomes an integral part of the final molecular structure.[6]

This guide will focus on the bromination of N-Boc-4-piperidone, a widely used and commercially available starting material.[7]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The most straightforward route to α-bromoketones involves the reaction of an enolizable ketone with an electrophilic bromine source (X₂), typically under acidic conditions which are necessary to generate the nucleophilic enol.[8] The reaction proceeds through a well-established, acid-catalyzed mechanism.[9]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This is the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂).

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone and regenerating the acid catalyst.

Acid-Catalyzed Bromination Mechanism Mechanism of Acid-Catalyzed α-Bromination of a Ketone Ketone N-Boc-4-Piperidone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Bromonium Oxocarbenium Ion Enol->Bromonium + Br₂ Br2 Br₂ Product N-Boc-3-bromo-4-piperidone Bromonium->Product - H⁺ HBr HBr H_plus H⁺

Caption: Acid-catalyzed α-bromination of N-Boc-4-piperidone.

Experimental Protocols

PART 1: Critical Safety Precautions

Warning: This reaction involves highly corrosive and toxic reagents. All procedures must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10]

  • Liquid Bromine (Br₂): VERY TOXIC, CORROSIVE, and DANGEROUS FOR THE ENVIRONMENT.[11] It is a heavy, reddish-brown fuming liquid with a sharp, irritating odor.[12] Inhalation can be fatal, and direct contact causes severe chemical burns.[13] Always handle with extreme care in a fume hood. Have a solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize any spills.[10]

  • Hydrogen Bromide (HBr): A corrosive gas that is evolved as a byproduct of the reaction. The fume hood is essential to prevent inhalation.

  • Solvents: Acetic acid is corrosive. Chlorinated solvents are toxic. Avoid inhalation and skin contact.

PART 2: Protocol for Bromination using Liquid Bromine (Br₂)

This protocol describes the bromination of N-Boc-4-piperidone using liquid bromine in an acidic solvent. Acetic acid is a common choice as it serves as both the solvent and a mild acid catalyst.[8]

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
N-Boc-4-piperidone199.255.00 g25.11.0
Liquid Bromine (Br₂)159.811.35 mL (4.21 g)26.41.05
Glacial Acetic Acid60.0550 mL--
Saturated Sodium Bicarbonate (aq)-~100 mL--
Saturated Sodium Thiosulfate (aq)-~50 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (5.00 g, 25.1 mmol).

  • Dissolution: Add glacial acetic acid (50 mL) and stir at room temperature until the solid is fully dissolved.

  • Addition of Bromine: In the fume hood, carefully measure liquid bromine (1.35 mL, 26.4 mmol) using a glass syringe. Add the bromine dropwise to the stirring solution over 10-15 minutes. The deep red-brown color of the bromine should dissipate as it reacts. A slight excess is used to ensure full conversion of the starting material.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching the Reaction: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (~100 mL).

  • Neutralization and Work-up: Carefully add saturated sodium bicarbonate solution portion-wise until the evolution of CO₂ ceases and the pH is neutral (~pH 7-8). This step neutralizes the acetic acid and any remaining HBr.

  • Removal of Excess Bromine: Add saturated sodium thiosulfate solution until the yellow color of residual bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Boc-3-bromo-4-piperidone, which may appear as a pale yellow oil or solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[14]

PART 3: Alternative Protocol using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that is a safer and more convenient source of electrophilic bromine compared to liquid Br₂.[9][15] The reaction often requires an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
N-Boc-4-piperidone199.255.00 g25.11.0
N-Bromosuccinimide (NBS)177.984.69 g26.41.05
p-Toluenesulfonic acid (p-TsOH)172.200.43 g2.50.1
Dichloromethane (DCM)84.93100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask with a stir bar, add N-Boc-4-piperidone (5.00 g, 25.1 mmol) and dichloromethane (100 mL).

  • Addition of Reagents: Add N-Bromosuccinimide (4.69 g, 26.4 mmol) and p-TsOH (0.43 g, 2.5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 3-6 hours.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in the previous protocol.

Workflow and Data Interpretation

Experimental Workflow Overall Experimental Workflow Start Start: N-Boc-4-piperidone Reaction Bromination (Br₂/AcOH or NBS/DCM) Start->Reaction Quench Quench & Neutralize (H₂O, NaHCO₃, Na₂S₂O₃) Reaction->Quench Extract Aqueous Workup & Extraction (EtOAc) Quench->Extract Dry Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Product: N-Boc-3-bromo-4-piperidone (CAS: 188869-05-8) Purify->Product Characterize Characterization (NMR, MS, IR) Product->Characterize

Caption: General workflow for the synthesis of N-Boc-3-bromo-4-piperidone.

Expected Results & Characterization:

The final product, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (N-Boc-3-bromo-4-piperidone), has a molecular weight of 278.15 g/mol (for C₁₀H₁₆BrNO₃).[7]

  • ¹H NMR: Expect to see the disappearance of the signal corresponding to the two protons at the C3 position in the starting material and the appearance of a new signal (a doublet of doublets) for the single proton now at C3. The characteristic signals for the Boc group (~1.4 ppm, 9H) should remain.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • TLC: The product should have a higher Rf value than the starting material in a hexane/ethyl acetate solvent system due to its increased lipophilicity.

Troubleshooting & Discussion:

  • Causality of Reagent Choice: While liquid bromine is effective, its hazardous nature makes NBS a preferred reagent for many applications due to ease of handling.[16][17] The choice of solvent and catalyst can influence reaction rates and selectivity.

  • Over-bromination: The formation of a 3,5-dibromo-piperidin-4-one is a potential side reaction.[8] This can be minimized by using only a slight excess (1.05-1.1 equivalents) of the brominating agent and maintaining a moderate reaction temperature. Adding the bromine source slowly also helps to control the local concentration and reduce the likelihood of dibromination.

  • Purification Challenges: The product and starting material can have similar polarities, sometimes making chromatographic separation difficult.[14] Careful selection of the eluent system is critical for achieving high purity.

References

  • Vertex AI Search, Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Slideshare, Bromine handling and safety, Accessed January 22, 2026.
  • RSC Education, Handling liquid bromine and preparing bromine w
  • ACS Publications, Development of Ketone-Based Brominating Agents (KBA)
  • ICL Group, BROMINE BROMINE - Safety Handbook, Accessed January 22, 2026.
  • ACS Publications, Development of Ketone-Based Brominating Agents (KBA)
  • Carl ROTH, Safety Data Sheet: Bromine, Accessed January 22, 2026.
  • NIH National Library of Medicine, Synthetic Access to Aromatic α-Haloketones, PMC, Accessed January 22, 2026.
  • Master Organic Chemistry, Halogenation Of Ketones via Enols, Accessed January 22, 2026.
  • ResearchGate, Electrochemical α-bromination of ketones, Accessed January 22, 2026.
  • Google Patents, CN114044783A - Preparation method of idoxaban and intermedi
  • Experimental Methods 1. Bromination Methods, Accessed January 22, 2026.
  • PubChem, 3-Bromo-1-methylpiperidin-4-one, National Center for Biotechnology Inform
  • Google Patents, CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon, Accessed January 22, 2026.
  • Reddit, Separation of Ketone and alpha Bromo ketone : r/Chempros, Accessed January 22, 2026.
  • BenchChem, An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones, Accessed January 22, 2026.
  • LookChem, 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide, Accessed January 22, 2026.
  • Chem-Impex, 1-N-Boc-4-bromopiperidine, Accessed January 22, 2026.
  • Worldwidejournals.com, Original Research Paper Commerce Chemistry A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben, Accessed January 22, 2026.
  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • ACS Publications, Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annul
  • NINGBO INNO PHARMCHEM CO.,LTD., The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights, Accessed January 22, 2026.
  • Biomedpharmajournal.
  • BenchChem, Laboratory procedure for the bromination of piperidine-2,6-dione, Accessed January 22, 2026.
  • AChemBlock, N-Boc-3-bromo-4-piperidone 95% | CAS: 188869-05-8, Accessed January 22, 2026.
  • Sigma-Aldrich, Ethyl 3-bromo-4-oxo-1-piperidinecarboxyl
  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Google Patents, CN105566368A - Synthesis method of N-substituted piperidine-4-bor
  • Pharmaffiliates, CAS No : 89580-42-7 | Product Name : 3-Bromo-1-methylpiperidin-4-one Hydrobromide, Accessed January 22, 2026.
  • Google Patents, CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine, Accessed January 22, 2026.
  • Guidechem, 4-Piperidinone, 3-broMo-1-Methyl-, hydrobroMide 89580-42-7 wiki, Accessed January 22, 2026.
  • Chemistry Stack Exchange, Reaction of alkyl bromide in presence of piperidine, 2018.
  • PubChem, 1-(4-Bromophenyl)
  • Wikipedia, 4-Piperidone, Accessed January 22, 2026.
  • ResearchGate, Synthesis of N-Substituted piperidines
  • Organic Chemistry Portal, α-Bromoketone synthesis by bromin
  • Sigma-Aldrich, 1-Boc-4-bromopiperidine 97 180695-79-8, Accessed January 22, 2026.

Sources

The Piperidinone Scaffold: A Privileged Substructure in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Kinase Inhibitors and Privileged Scaffolds

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a cornerstone of modern oncology.[1] These small molecules are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[2] Within the vast chemical space of kinase inhibitors, certain structural motifs, known as "privileged scaffolds," appear recurrently. These scaffolds, such as the piperidinone core, possess favorable physicochemical properties and the ability to form crucial interactions with the kinase active site.[3] This guide delves into the synthetic utility of substituted piperidines, with a particular focus on the 3-hydroxypiperidine moiety, a key building block in the synthesis of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While the query specified 3-Bromopiperidin-4-one, extensive review of synthetic routes to prominent kinase inhibitors reveals that chiral 3-hydroxypiperidine derivatives are the more frequently employed and strategically important starting materials.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling, making it a critical target in various B-cell malignancies.[4] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] Its innovative design incorporates a covalent mechanism of action, where an electrophilic acrylamide "warhead" forms an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[5][6] The piperidine ring in Ibrutinib is not merely a linker; it plays a crucial role in positioning the molecule within the ATP-binding pocket to achieve high potency and selectivity.[4]

This application note will provide a detailed examination of the synthetic strategies employed to incorporate the pivotal piperidine scaffold into kinase inhibitors, using the synthesis of Ibrutinib as a central case study. We will explore the key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind the synthetic choices, offering valuable insights for researchers in drug discovery and development.

The Strategic Importance of the Piperidine Moiety in Ibrutinib

The synthesis of Ibrutinib hinges on the strategic use of a chiral 3-hydroxypiperidine derivative, most commonly (S)-N-Boc-3-hydroxypiperidine.[7][8] This building block provides the necessary stereochemistry and functional handle for coupling with the core heterocyclic structure of the inhibitor.

The overall synthetic strategy for Ibrutinib can be conceptually broken down into three main stages, as illustrated in the workflow diagram below:

G cluster_0 Stage 1: Heterocycle Core Synthesis cluster_1 Stage 2: Piperidine Intermediate Preparation cluster_2 Stage 3: Coupling and Final Elaboration A Pyrazolo[3,4-d]pyrimidine Synthesis D Coupling of Piperidine and Heterocycle A->D B (S)-N-Boc-3-hydroxypiperidine C Activation of Hydroxyl Group B->C C->D E Deprotection D->E F N-Acylation with Acryloyl Chloride E->F G Ibrutinib F->G caption General Synthetic Workflow for Ibrutinib

Caption: General Synthetic Workflow for Ibrutinib.

Key Synthetic Transformations and Protocols

The synthesis of Ibrutinib and its analogues showcases several fundamental organic reactions. Below, we detail the protocols for the key steps involving the piperidine building block.

Protocol 1: Mitsunobu Coupling of (S)-N-Boc-3-hydroxypiperidine with the Pyrazolopyrimidine Core

The Mitsunobu reaction is a powerful and widely used method for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds. In the synthesis of Ibrutinib, this reaction is employed to couple the chiral (S)-N-Boc-3-hydroxypiperidine with the N1-position of the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.[3] This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.

Reaction Scheme:

Detailed Protocol:

  • To a stirred solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and (S)-N-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh3) (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Causality and Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the activated intermediates. Therefore, the use of anhydrous THF and a nitrogen atmosphere is crucial.

  • Triphenylphosphine and DIAD: These reagents form the active phosphonium salt intermediate with the alcohol, facilitating its displacement by the nucleophilic nitrogen of the pyrazolopyrimidine.

  • Temperature Control: The initial addition of DIAD is performed at 0 °C to control the exothermic reaction and minimize side products.

  • Stoichiometry: A slight excess of the piperidine alcohol and the Mitsunobu reagents is used to ensure complete consumption of the pyrazolopyrimidine starting material.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Reaction Scheme:

Detailed Protocol:

  • Dissolve the Boc-protected piperidine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used in the next step without further purification, or it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Causality and Experimental Choices:

  • Acidic Conditions: The Boc group is readily cleaved by strong acids, which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine.

  • Choice of Acid: Both HCl and TFA are effective for Boc deprotection. The choice may depend on the solubility of the substrate and the desired salt form of the product.

Protocol 3: N-Acylation with Acryloyl Chloride to Form the Covalent Warhead

The final step in the synthesis of Ibrutinib is the introduction of the acrylamide "warhead" via acylation of the deprotected piperidine nitrogen. This Michael acceptor is essential for the covalent inhibition of BTK.

Reaction Scheme:

Detailed Protocol:

  • Dissolve the deprotected piperidine intermediate (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Ibrutinib.

Causality and Experimental Choices:

  • Base: The base is required to neutralize the HCl generated during the acylation and to deprotonate the secondary amine, making it more nucleophilic. A non-nucleophilic base is used to avoid competing reactions with the acryloyl chloride.

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of the highly electrophilic acryloyl chloride and to minimize polymerization and other side reactions.

  • Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, so anhydrous conditions are necessary.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps discussed.

StepKey ReagentsSolventTemperatureTypical Yield
Mitsunobu Coupling PPh₃, DIADAnhydrous THF0 °C to RT60-80%
Boc Deprotection HCl or TFADCM or DioxaneRoom Temp.>95%
N-Acylation Acryloyl Chloride, TEA/DIPEAAnhydrous DCM0 °C to RT70-90%

Conclusion and Future Perspectives

The synthesis of Ibrutinib serves as an exemplary case study demonstrating the strategic importance of the substituted piperidine scaffold in the design of potent and selective kinase inhibitors. The chiral 3-hydroxypiperidine building block provides a versatile platform for introducing the necessary functionality and stereochemistry to achieve optimal binding and covalent modification of the target kinase. The synthetic protocols outlined in this guide, including the Mitsunobu coupling, Boc deprotection, and N-acylation, represent robust and widely applicable methods in medicinal chemistry.

As the field of kinase inhibitor discovery continues to evolve, the development of novel, highly functionalized piperidine derivatives will undoubtedly play a crucial role in the design of next-generation therapeutics with improved efficacy, selectivity, and resistance profiles. The principles and techniques discussed herein provide a solid foundation for researchers and scientists working at the forefront of drug development.

References

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). PMC. [Link]

  • Process for preparing ibrutinib and its intermediates. (n.d.). TREA. [Link]

  • WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (n.d.). MDPI. [Link]

  • METHOD FOR PREPARING IBRUTINIB. (2016). European Patent Office - EP 3257855 A1. [Link]

  • WO2017074265A1 - Process for preparing ibrutinib and its intermediates. (n.d.).
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). NIH. [Link]

  • Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. (n.d.). NIH. [Link]

  • Current Developments in Covalent Protein Kinase Inhibitors. (n.d.). CHIMIA. [Link]

  • 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis. (n.d.). Molbase. [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (n.d.). ACS Omega. [Link]

  • (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. (2021). ResearchGate. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (n.d.). MDPI. [Link]

  • (E)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-hydroxyprop-2-en-1-one. (n.d.). Pharmaffiliates. [Link]

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2025). ResearchGate. [Link]

  • WO2017134588A1 - Process for the preparation of ibrutinib. (n.d.).
  • 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl). (n.d.). PubChem. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. (n.d.).
  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (n.d.). PMC - NIH. [Link]

  • (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025). ResearchGate. [Link]

  • Advances in covalent drug discovery. (2022). Nomura Research Group. [Link]

  • Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. (2014). PubMed. [Link]

  • (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). ChemSrc. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing. [Link]

  • (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). SynThink Research Chemicals. [Link]

  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PMC - PubMed Central. [Link]

Sources

Mastering the Purification of 3-Bromopiperidin-4-one: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is paramount to the success of a drug discovery program. 3-Bromopiperidin-4-one, a key building block for a variety of bioactive molecules, is no exception. Its purification is a critical step that directly impacts the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the methodologies for purifying this compound, grounded in scientific principles and practical laboratory experience.

Understanding the Molecule and Its Challenges

This compound is a heterocyclic compound featuring a piperidinone core with a bromine substituent at the 3-position. The presence of a secondary amine, a ketone, and a halogen imparts a moderate polarity to the molecule. However, impurities from its synthesis, such as unreacted starting materials, over-brominated species, or regioisomers, can complicate purification efforts.[1] The coexistence of tautomers in similar pyridin-4-one systems can also present purification challenges, often resulting in compounds that are polar and difficult to purify efficiently by chromatography.

Strategic Approaches to Purification

The selection of an appropriate purification technique is contingent upon the impurity profile of the crude material and the desired level of purity. The most common and effective methods for purifying this compound and related compounds are column chromatography and recrystallization.

I. Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[2] For this compound, silica gel is a suitable stationary phase due to the polar nature of the molecule.[2]

Core Principle: The separation on silica gel, a polar stationary phase, is based on the polarity of the compounds. Less polar substances will travel faster down the column with the mobile phase, while more polar compounds will be retained longer on the silica gel.[2]

Experimental Protocol: Flash Column Chromatography

  • Preparation of the Silica Slurry:

    • In a beaker, add silica gel (60-120 mesh) and the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).[2][3]

    • Stir the mixture gently to create a homogenous slurry, ensuring no air bubbles are trapped.[3]

  • Packing the Column:

    • Secure a glass column vertically. Place a small piece of cotton wool at the bottom to prevent the silica from escaping.[3]

    • Pour the silica slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and prevent cracks.[2]

    • Add a thin layer of sand on top of the silica bed to protect it during sample loading.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[3]

    • For samples with poor solubility in the eluent, a dry loading technique is recommended. Dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). This gradient elution helps to first elute non-polar impurities and then the desired compound.

    • Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).[2][3]

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Effective for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
Monitoring TLC with UV visualizationProvides a quick and effective way to track the separation.

Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dissolve Dissolve Crude Product load Load Sample onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound via column chromatography.

II. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] Impurities are typically present in smaller amounts and will remain in the solution upon cooling, while the desired compound crystallizes out.

Core Principle: The compound to be purified should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures.[5][6]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • The ideal recrystallization solvent will dissolve this compound when hot but not when cold.

    • Test small batches of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes) to find a suitable one.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4][6]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[5]

    • Perform a hot filtration to remove the charcoal.[5]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[8]

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Table 2: Potential Solvents for Recrystallization

Solvent/Solvent SystemProperties
Isopropanol A polar protic solvent that can be effective for moderately polar compounds.
Ethyl Acetate A moderately polar solvent.
Ethyl Acetate/Hexanes A solvent pair where the compound is dissolved in the "good" solvent (ethyl acetate) and the "poor" solvent (hexanes) is added to induce crystallization.[4]

Diagram 2: Recrystallization Workflow

G dissolve Dissolve Crude Product in Minimal Hot Solvent decolorize Decolorize with Charcoal (Optional) dissolve->decolorize cool Slowly Cool to Room Temperature dissolve->cool No Decolorization hot_filter Hot Filtration (If Decolorized) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry product Pure this compound dry->product

Caption: Step-by-step process for the recrystallization of this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound by separating it from any remaining impurities.[9][] A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid for better peak shape.[9]

  • Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can be used for purity analysis.[9] A common setup would use a DB-5ms column with a temperature ramp.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and can also be used for quantitative purity assessment (qNMR).[][11]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[]

Conclusion

The successful purification of this compound is a cornerstone for the synthesis of high-quality downstream products in drug discovery. Both column chromatography and recrystallization offer robust methods for achieving high purity. The choice between these techniques, or a combination thereof, will depend on the specific impurity profile of the crude material. Rigorous analytical assessment is the final, indispensable step to validate the purity of the final product, ensuring the integrity of subsequent research and development activities.

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (n.d.).
  • Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods - Benchchem. (n.d.).
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.).
  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 22).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • Analytical Services for Purity Determination - BOC Sciences. (n.d.).
  • Purification by Recrystallization - CUNY. (n.d.).
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014, June 20).
  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6).
  • Technical Support Center: Purification of Crude 3-Bromo-4-isopropylpyridine - Benchchem. (n.d.).
  • Recrystallization of Acetanilide - YouTube. (2020, May 18).

Sources

Application Note: A Robust and Scalable Synthesis of 3-Bromopiperidin-4-one Hydrobromide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromopiperidin-4-one hydrobromide is a pivotal heterocyclic building block, extensively utilized in the synthesis of a diverse range of pharmaceutical agents. Its unique structural motif, featuring a reactive bromine atom adjacent to a carbonyl group within a piperidine scaffold, makes it an invaluable precursor for introducing complexity and functionality in drug discovery programs. This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound hydrobromide. The methodology is designed for robustness, scalability, and safety, addressing the critical needs of researchers, scientists, and drug development professionals in an industrial setting. We delve into the underlying chemical principles, process optimization, and critical safety considerations to ensure a reliable and efficient production process.

Introduction: The Strategic Importance of this compound

The piperidine ring is a ubiquitous scaffold found in numerous natural products and blockbuster pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 3-position of the piperidin-4-one core creates a versatile synthetic handle. This electrophilic center allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] Consequently, this compound serves as a key intermediate in the synthesis of compounds targeting a wide array of therapeutic areas.

This guide moves beyond a simple recitation of steps to provide a holistic view of the synthesis, emphasizing the rationale behind procedural choices and the implementation of a self-validating, safety-conscious protocol suitable for multi-gram to kilogram scale production.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct α-bromination of a suitable N-protected piperidin-4-one precursor, followed by deprotection and salt formation with hydrobromic acid. This approach is favored for its convergence and efficiency.

Choice of Starting Material and Protecting Group Strategy

While N-methylpiperidin-4-one can be used, a more controlled reaction is often achieved using an N-protected piperidin-4-one. For this protocol, we will utilize 1-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group offers several advantages:

  • Stability: It is stable to the brominating conditions.

  • Activation: It modulates the reactivity of the piperidine nitrogen.

  • Facile Cleavage: It can be readily removed under acidic conditions, which conveniently aligns with the final hydrobromide salt formation step.

The Bromination Reaction: An Electrophilic Substitution

The core of the synthesis is the electrophilic α-bromination of the ketone. The reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. In the presence of hydrobromic acid (HBr), the ketone is protonated, which facilitates enolization. The electron-rich enol then attacks molecular bromine (Br₂), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Deprotection & Salt Formation start 1-Boc-4-piperidone product1 1-Boc-3-bromopiperidin-4-one start->product1 Br₂, HBr (cat.) in Acetic Acid product1_2 1-Boc-3-bromopiperidin-4-one final_product This compound Hydrobromide product1_2->final_product HBr in Acetic Acid or other solvent G A Charge Reactor (1-Boc-4-piperidone, Acetic Acid) B Cool to 10-15°C A->B C Controlled Addition of Bromine (T < 20°C) B->C D Stir at Room Temp (12-16h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Cool to 10-15°C E->F Reaction Complete G Add HBr/Acetic Acid (Deprotection) F->G H Stir at Room Temp (2-4h) G->H I Precipitate with Diethyl Ether H->I J Vacuum Filtration I->J K Wash with Cold Ether J->K L Dry Under Vacuum K->L M Final Product: This compound HBr L->M

Caption: Step-by-step workflow for the scale-up synthesis.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 120-122°C (literature value) [5]
¹H NMR Consistent with the structure of this compound hydrobromide, showing characteristic shifts for the piperidine ring protons and the proton alpha to the bromine.
Mass Spec (ESI+) m/z corresponding to the free base [M+H]⁺ (C₅H₈BrNO)
Purity (HPLC) >98%

Conclusion

This application note details a reliable, scalable, and safety-oriented protocol for the synthesis of this compound hydrobromide. By understanding the underlying chemical principles and adhering strictly to the safety and procedural guidelines, researchers and production chemists can confidently produce this key pharmaceutical intermediate in high yield and purity. The provided workflow and analytical specifications serve as a robust framework for process validation and quality control in a drug development setting.

References

  • Vertex AI Search. (2026). 3 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). 4 - SAFETY DATA SHEET.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • LookChem. (n.d.). 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. Retrieved from [Link]

  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromopiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause A: Favorskii Rearrangement. this compound, being an α-halo ketone, is highly susceptible to the Favorskii rearrangement in the presence of a base.[1][2][3] This rearrangement leads to a ring contraction, forming a pyrrolidine carboxylic acid derivative, which is a common and often significant side reaction.

  • Troubleshooting Steps:

    • Strict pH Control: Maintain acidic or neutral conditions during the bromination and subsequent work-up. The use of a non-basic solvent and avoiding basic washes is crucial.

    • Protecting Group Strategy: Employ an N-protecting group, such as Boc (tert-butyloxycarbonyl), to modulate the reactivity of the piperidine ring and prevent unwanted side reactions involving the nitrogen.[4][5]

    • Careful Choice of Base: If a base is necessary for a subsequent step, use a non-nucleophilic, sterically hindered base and maintain a low temperature to disfavor the rearrangement.

  • Potential Cause B: Dehydrohalogenation. Elimination of hydrogen bromide (HBr) from this compound can occur, especially at elevated temperatures or in the presence of a base, to yield 1,2,5,6-tetrahydropyridin-4-one or a related pyridone derivative.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction and work-up at low temperatures to minimize elimination reactions.

    • Avoid Strong Bases: As with the Favorskii rearrangement, avoid the use of strong bases. If a base is required, a mild, non-nucleophilic base is preferred.

Issue 2: Presence of an Unexpected, More Polar Byproduct in Analytical Data (e.g., LC-MS, TLC)

  • Potential Cause: Formation of the Favorskii Rearrangement Product. The resulting carboxylic acid or amide from the Favorskii rearrangement is typically more polar than the starting material and the desired product.[6][7]

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Confirm that the pH of the reaction mixture did not become basic at any stage.

    • Purification Strategy: If the byproduct has formed, it can often be separated from the desired product by column chromatography due to the significant difference in polarity. Acid-base extraction can also be employed to remove the acidic rearrangement product.

Issue 3: Presence of a Byproduct with a Higher Molecular Weight (Specifically M+78/80)

  • Potential Cause: Over-bromination. The formation of 3,3-dibromopiperidin-4-one is a possible side reaction, particularly under basic conditions where the initial bromination makes the remaining α-proton more acidic and thus more susceptible to a second bromination.[8][9]

  • Troubleshooting Steps:

    • Stoichiometry of Brominating Agent: Use no more than one equivalent of the brominating agent (e.g., Br2, NBS).

    • Acidic Conditions: Perform the bromination under acidic conditions, which tends to favor mono-halogenation.[8]

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-avoid side reaction in the synthesis of this compound?

A1: The Favorskii rearrangement is arguably the most prevalent and problematic side reaction, especially if basic conditions are employed or inadvertently created during work-up.[1][2][3] The resulting ring-contracted pyrrolidine derivative can be a major contaminant and significantly lower the yield of the desired product. Careful control of pH is the most critical factor in mitigating this side reaction.

Q2: How can I effectively prevent the formation of the dehydrohalogenated byproduct?

A2: To prevent dehydrohalogenation, it is essential to maintain low reaction temperatures and avoid the use of strong bases. If a base is necessary for a subsequent transformation, consider using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) at low temperatures.

Q3: Is an N-protecting group necessary for this synthesis?

A3: While not strictly essential in all protocols, using an N-protecting group like Boc is highly recommended. It serves several purposes:

  • It prevents the piperidine nitrogen from acting as a base, which can promote side reactions like the Favorskii rearrangement and dehydrohalogenation.

  • It can improve the solubility of the starting material and intermediates in organic solvents.

  • It prevents N-bromination. The Boc group can be reliably cleaved under acidic conditions after the bromination step.[10][11]

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the N-protecting group used, but a mixture of hexanes and ethyl acetate is a common starting point. If the product is isolated as a hydrobromide salt, recrystallization from a suitable solvent system can also be an effective purification method.

Q5: How stable is this compound?

A5: As an α-halo ketone, this compound is an inherently reactive molecule and should be handled with care.[12] It is sensitive to bases and nucleophiles. For long-term storage, it is best kept as a salt (e.g., hydrobromide) at low temperatures and under an inert atmosphere to minimize degradation.

Experimental Protocol: Synthesis of N-Boc-3-Bromopiperidin-4-one

This protocol provides a general guideline for the synthesis of N-Boc-3-Bromopiperidin-4-one, with an emphasis on minimizing side reactions.

Materials:

  • N-Boc-4-piperidone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add a catalytic amount of p-TsOH·H2O (0.1 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Slowly add a solution of NBS (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C. The addition should be done dropwise over a period of 30-60 minutes to control the reaction temperature and minimize over-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Caution: The bicarbonate wash should be performed carefully to avoid creating basic conditions that could induce the Favorskii rearrangement. Ensure the aqueous layer does not become strongly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Summary of Potential Side Products

Side ProductStructureFormation ConditionsKey Characteristics
Favorskii Rearrangement ProductPyrrolidine carboxylic acid derivativeBasic conditionsMore polar than the desired product
Dehydrohalogenation Product1,2,5,6-Tetrahydropyridin-4-one derivativeElevated temperature, basic conditionsLess polar than the desired product
Over-bromination Product3,3-Dibromopiperidin-4-one derivativeExcess brominating agent, basic conditionsHigher molecular weight (M+78/80)

Reaction Pathway Diagrams

Main Reaction Pathway

main_reaction A N-Boc-4-piperidone B N-Boc-3-Bromopiperidin-4-one A->B NBS, p-TsOH, DCM side_reactions cluster_main Main Reactant cluster_side Side Products A N-Boc-3-Bromopiperidin-4-one B Favorskii Rearrangement Product A->B Base C Dehydrohalogenation Product A->C Heat or Base D Over-bromination Product N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->D Excess NBS

Caption: Common side reactions in the synthesis of this compound.

References

  • Favorskii rearrangement. In Wikipedia. Retrieved from [Link]

  • Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. Retrieved from [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. Retrieved from [Link]

  • Favorskii Rearrangement. NROChemistry. Retrieved from [Link]

  • Favorskii Rearrangement. Chemist Wizards. Retrieved from [Link]

  • Ketone halogenation. In Wikipedia. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. Retrieved from [Link]

  • alpha-halogenation of ketone under acidic and basic conditions. YouTube. Retrieved from [Link]

  • Favorskii Rearrangement reactions. Slideshare. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SINTHESIS OF BENZOPYRIMIDIN‑4‑ONE AND 3‑H SUBSTITUTED DERIVATIVES BASED ON THEM. ResearchGate. Retrieved from [Link]

  • 1-(4-Bromophenyl)piperidin-4-one. PubChem. Retrieved from [Link]

  • Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]t[1][6][13]riazines together with spectroscopic and X-ray studies. Royal Society of Chemistry. Retrieved from [Link]

  • Process for the preparation of 4-methylenepiperidines. Google Patents.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Retrieved from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate. Retrieved from [Link]

  • Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed. Retrieved from [Link]

  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ResearchGate. Retrieved from [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Retrieved from [Link]

  • Piperidine Synthesis. DTIC. Retrieved from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

  • Method for synthesizing 1-BOC-3-piperidone. Google Patents.
  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromopiperidin-4-one and its N-protected analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth, field-proven insights into the experimental nuances of this synthesis, focusing on the widely used α-bromination of N-protected 4-piperidones.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and well-documented starting material is an N-protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions and to modulate the reactivity of the ring. The most commonly employed protecting groups are tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl). N-Boc-4-piperidone is particularly favored due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions[1].

Q2: Which brominating agent is recommended for the α-bromination of N-Boc-4-piperidone?

A2: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are effective brominating agents for this transformation[1][2]. The choice between them often depends on the specific reaction conditions and the desired selectivity. Bromine is a powerful brominating agent, while NBS is considered a milder and more selective alternative, often preferred for its ease of handling and reduced formation of byproducts[1].

Q3: Why is my reaction yield of 3-Bromo-N-Boc-4-piperidone consistently low?

A3: Low yields can stem from several factors, including incomplete reaction, formation of byproducts (such as dibrominated species), and degradation of the product during workup or purification. The reaction is sensitive to conditions such as temperature, reaction time, and the stoichiometry of the reagents. For instance, careful control of the bromine addition at low temperatures (e.g., 0 °C) is critical to minimize over-bromination[3][4].

Q4: What are the common impurities I should look for in my crude product?

A4: Common impurities include unreacted starting material (N-Boc-4-piperidone), the dibrominated byproduct (3,5-dibromo-N-Boc-4-piperidone), and potentially regioisomers if the reaction conditions are not optimal. Residual solvents from the workup can also be present.

Q5: How can I remove the N-Boc protecting group to obtain this compound hydrochloride?

A5: The N-Boc group can be efficiently removed by treatment with a strong acid. A common method involves dissolving the N-Boc protected compound in a suitable solvent like 1,4-dioxane or methanol and treating it with a solution of hydrochloric acid[5]. This procedure typically affords the desired this compound as its hydrochloride salt, which can often be precipitated and isolated by filtration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and its N-protected precursors.

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Brominating Agent: NBS can degrade over time, especially if not stored properly. Molecular bromine can also lose its potency.

  • Insufficient Reaction Time or Temperature: The reaction may be sluggish under certain conditions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

Step-by-Step Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored NBS. If using bromine, ensure it is of high purity.

  • Optimize Reaction Conditions:

    • Temperature: While low temperatures are often used to control selectivity, a slight increase may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Time: Extend the reaction time, monitoring periodically by TLC to determine the point of maximum conversion.

  • Solvent Selection: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents[3][4]. If the reaction is slow, consider a more polar solvent, but be aware that this may also affect selectivity.

Issue 2: Formation of Multiple Products (Observed by TLC/NMR)

Potential Cause:

  • Over-bromination: The most common side reaction is the formation of a dibrominated product, typically 3,5-dibromo-N-Boc-4-piperidone. This occurs when an excess of the brominating agent is used or if the reaction temperature is too high.

Step-by-Step Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of N-Boc-4-piperidone to the brominating agent is recommended[3][4].

  • Slow Addition at Low Temperature: Add the brominating agent (especially Br₂) dropwise to a cooled solution (0 °C) of the starting material. This helps to dissipate the heat of the reaction and maintain control over the bromination.

  • Purification: The dibrominated byproduct can often be separated from the desired monobrominated product by flash column chromatography on silica gel[3][6].

Issue 3: Product Degradation During Workup or Purification

Potential Causes:

  • Instability to Base: The 3-bromoketone functionality can be sensitive to basic conditions, potentially leading to elimination or other decomposition pathways.

  • Thermal Instability: Prolonged heating during purification (e.g., distillation) can cause decomposition.

Step-by-Step Solutions:

  • Acidic or Neutral Workup: During the workup, avoid strong bases. Use a mild aqueous wash, such as saturated sodium bicarbonate, cautiously and for a short duration if necessary to neutralize any acid.

  • Avoid High Temperatures: When concentrating the product, use a rotary evaporator at a moderate temperature. For purification, flash column chromatography at room temperature is generally preferred over distillation.

  • Prompt Use or Proper Storage: this compound and its derivatives should be used promptly after synthesis or stored under an inert atmosphere at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: α-Bromination of N-Boc-4-piperidone with Bromine and AlCl₃

This protocol is adapted from a literature procedure and has been reported to provide good yields[3][4][7].

Materials:

  • N-Boc-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in a mixture of anhydrous THF and anhydrous Et₂O.

  • Add a catalytic amount of AlCl₃ (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Br₂ (1.0 eq.) in the same solvent mixture over 30 minutes.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of cyclohexane/ethyl acetate as eluent).

  • Upon completion, filter off any solid that has formed and wash it with Et₂O.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate.

Data Presentation: Comparison of Bromination Protocols
ParameterProtocol 1 (Br₂/AlCl₃)[3][4]Protocol 2 (Br₂ in Chloroform)[8]
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidone
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Catalyst/Additive Aluminum Chloride (AlCl₃)None
Solvent THF/Diethyl EtherChloroform
Temperature 0 °C0 °C to room temperature
Reaction Time 18 hours2 hours
Yield ~78% (after chromatography)[6]Not explicitly stated, but implied to be effective
Workup Aqueous wash, extraction, dryingVacuum concentration
Purification Flash column chromatography-

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve N-Boc-4-piperidone in THF/Et2O B 2. Add AlCl3 catalyst A->B C 3. Cool to 0 °C B->C D 4. Add Bromine solution slowly C->D E 5. Stir for 18 hours D->E F 6. Filter solid E->F G 7. Aqueous wash (NaHCO3, H2O, Brine) F->G H 8. Dry organic layer (Na2SO4) G->H I 9. Concentrate H->I J 10. Flash Column Chromatography I->J

Caption: Workflow for the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Troubleshooting Logic: Low Yield

G Start Low Yield Observed Q1 Is the starting material fully consumed? Start->Q1 A1_yes Check for byproducts (e.g., dibromination) Q1->A1_yes Yes A1_no Incomplete Reaction Q1->A1_no No Q2 Are byproducts observed on TLC/NMR? A1_yes->Q2 Sol1 Increase reaction time or temperature slightly A1_no->Sol1 Sol2 Use fresh reagents A1_no->Sol2 A2_yes Optimize stoichiometry and temperature Q2->A2_yes Yes A2_no Product degradation during workup/purification Q2->A2_no No Sol4 Purify via column chromatography A2_yes->Sol4 Sol3 Use mild workup conditions (no strong base) A2_no->Sol3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (n.d.). MDPI. Retrieved from [Link]

  • 3.1.2. Synthesis of Tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate (17). (n.d.). Bio-protocol. Retrieved from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024, October 3). PMC. Retrieved from [Link]

  • Preparation method of idoxaban and intermediate thereof. (n.d.). Google Patents.
  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). NIH. Retrieved from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved from [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBOXYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthetic method of 3-bromopyridine. (n.d.). Google Patents.
  • 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. (2024, April 10). ChemBK. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromopiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important synthetic intermediate. As a bifunctional molecule containing both an α-haloketone and a secondary amine, its reactivity profile demands careful consideration during isolation and purification to prevent degradation and ensure high purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question: My compound appears to be degrading during silica gel chromatography, resulting in multiple new spots on TLC and low recovery. What is happening and how can I prevent it?

Answer: This is the most common challenge encountered with this compound. The degradation is typically caused by the acidic nature of standard silica gel, which can catalyze the elimination of hydrogen bromide (HBr) or other decomposition pathways. The secondary amine within the piperidone ring can also interact strongly with the acidic silanol groups, leading to significant streaking and poor recovery.

Causality & Solution:

  • Acid-Catalyzed Degradation: The Lewis and Brønsted acid sites on the silica surface promote side reactions.

  • Strong Adsorption: The basic nitrogen atom binds irreversibly to acidic silica.

Recommended Solutions:

  • Use Neutralized Silica Gel: Deactivate the silica by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), before packing the column. Equilibrate the column with the mobile phase containing the same concentration of triethylamine. This neutralizes the acidic sites and prevents both degradation and strong adsorption.[1]

  • Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds.[1] Perform a thorough TLC analysis on alumina plates first to develop a suitable eluent system.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash column chromatography is preferred over gravity chromatography.

Question: I am attempting to recrystallize this compound, but it either fails to crystallize or separates as an oil. How can I induce proper crystallization?

Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation is kinetically favored over ordered crystal lattice formation.

Causality & Solution:

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the solute from precipitating, or too poor, causing it to crash out of solution as an amorphous oil.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth.

Recommended Solutions:

  • Optimize the Solvent System:

    • Single Solvent: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2][3] Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile).

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble. Then, add a "poor" solvent (an "anti-solvent") dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.[3] A common system for hydrochloride salts is isopropanol/diethyl ether.[4]

  • Control the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[1]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.[1]

Question: My final product is a persistent yellow or brown color. How can I decolorize it?

Answer: Discoloration often indicates the presence of minor, highly conjugated or oxidized impurities. These can sometimes be removed without resorting to another full chromatographic step.

Recommended Solution:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[1] Swirl the mixture for a few minutes, then perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal.[1][2] The desired compound should remain in the filtrate, which can then be cooled to induce crystallization. Be aware that excessive use of charcoal can lead to significant loss of the desired product due to adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between purifying the free base versus the hydrochloride salt of this compound?

A1: The free base and the hydrochloride salt have significantly different physical properties, which dictates the purification strategy.

  • Free Base: Tends to be less stable, more soluble in common organic solvents, and is basic. It is prone to degradation on silica gel. Purification often requires chromatography on neutralized silica or alumina.

  • Hydrochloride Salt: Is generally more crystalline and stable, making it a better candidate for recrystallization.[5] It is highly polar and often soluble in alcohols but insoluble in non-polar solvents like diethyl ether or hexanes.[4] This differential solubility can be exploited for purification by washing the solid salt with non-polar solvents to remove organic impurities.[4]

Q2: How do I convert the hydrochloride salt to the free base for a reaction?

A2: The salt can be neutralized using a mild inorganic base. A typical procedure involves dissolving the salt in a suitable solvent (like dichloromethane or ethyl acetate) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[6] The organic layer containing the free base is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The free base should ideally be used immediately due to its lower stability.

Q3: What are the best practices for handling and storing this compound?

A3: Due to its potential instability, proper handling and storage are critical.

  • Storage: Store the compound, preferably as the hydrochloride salt, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] It should be kept in a cool, dry, and dark place.[8]

  • Handling: Always use personal protective equipment (PPE), including gloves and safety goggles.[8] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.[7] Avoid contact with skin and eyes.[7]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[9]

  • Gas Chromatography (GC): Suitable for assessing volatile impurities, provided the compound is thermally stable enough not to decompose in the injector.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the main component and any impurities, which helps in diagnosing degradation pathways.

Data & Visualization

Table 1: Comparison of Primary Purification Techniques
TechniqueProsConsBest For
Flash Chromatography High resolution for complex mixtures; adaptable to different scales.Potential for product degradation on acidic media; can be solvent and time-intensive.Separating impurities with different polarities (e.g., starting materials, byproducts).
Recrystallization Highly effective for achieving high purity (>99%); scalable and cost-effective.Requires a suitable solvent to be found; can have lower initial recovery; not effective for removing impurities with similar solubility.Final purification step, especially for the more stable hydrochloride salt form.[11]
Acid/Base Extraction Excellent for removing neutral or acidic/basic impurities; fast and simple.Only removes impurities with different acid/base properties; emulsions can form.Initial crude cleanup before chromatography or recrystallization.
Diagrams and Workflows

Purification_Decision_Tree start Crude this compound check_form Is it the Free Base or HCl Salt? start->check_form free_base Free Base Path check_form->free_base Free Base hcl_salt HCl Salt Path check_form->hcl_salt HCl Salt tlc_silica Run TLC on standard silica. Any degradation or streaking? free_base->tlc_silica neutral_chrom Use Neutralized Silica or Alumina Chromatography tlc_silica->neutral_chrom  Yes standard_chrom Standard Flash Chromatography tlc_silica->standard_chrom No degradation_yes YES degradation_no NO final_product Pure Product neutral_chrom->final_product standard_chrom->final_product wash Wash solid with non-polar solvent (e.g., Et2O, Hexanes) hcl_salt->wash assess_purity Assess Purity (HPLC/NMR). Is it >95% pure? wash->assess_purity recrystallize Recrystallize from suitable solvent (e.g., IPA, EtOH) assess_purity->recrystallize No assess_purity->final_product Yes purity_yes YES purity_no NO recrystallize->final_product

Caption: Purification Strategy Decision Tree.

Salt_to_FreeBase_Workflow start Start: this compound HCl Salt dissolve Dissolve in organic solvent (e.g., DCM or EtOAc) start->dissolve wash Transfer to separatory funnel. Wash with sat. aq. NaHCO3 solution. dissolve->wash check_ph Check aqueous layer is basic (pH > 8) wash->check_ph separate Separate organic layer check_ph->separate extract Extract aqueous layer with organic solvent (2x) separate->extract combine Combine organic layers extract->combine dry Dry over anhydrous Na2SO4 or MgSO4 combine->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate end Product: this compound Free Base (Use immediately) filter_concentrate->end

Caption: Workflow for HCl Salt to Free Base Conversion.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Chromatography using Neutralized Silica Gel

  • Preparation of Neutralized Silica: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 dichloromethane/methanol). Add triethylamine to make up 1% of the total volume and mix thoroughly.

  • Column Packing: Carefully pack a flash chromatography column with the prepared slurry.

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the mobile phase (containing 1% triethylamine) until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound free base in a minimum amount of the mobile phase or dichloromethane. For compounds with poor solubility, use a "dry loading" technique: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[1]

  • Elution: Run the chromatography using a gradient system, gradually increasing the polarity (e.g., from 100% dichloromethane to 90:10 dichloromethane/methanol). Ensure the eluent always contains 1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

  • Solvent Selection: Choose a suitable solvent or solvent system by testing small samples (e.g., isopropanol, ethanol, or methanol/diethyl ether).

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If necessary, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Brückner, R. Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. How to neutralize 4-Bromopyridine hydrochloride?. [Link]

  • CUNY Baruch College. Purification by Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

Sources

stability issues of 3-Bromopiperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Bromopiperidin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to mitigate degradation and ensure the integrity of your experiments.

Introduction to the Stability Challenges of this compound

This compound is a valuable synthetic intermediate, but its structure as an α-halo ketone within a heterocyclic ring presents inherent stability challenges. The presence of a bromine atom adjacent to a carbonyl group, combined with the secondary amine in the piperidine ring, creates a molecule susceptible to several degradation pathways, particularly in solution. Understanding these potential issues is critical for reliable and reproducible experimental outcomes.

This guide will address the primary causes of instability, provide protocols for handling and analysis, and offer solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work with this compound, explaining the underlying chemistry and offering actionable solutions.

Issue 1: Rapid Degradation of the Compound in Basic or Nucleophilic Solutions.

Symptoms:

  • Disappearance of the starting material peak in HPLC or LC-MS analysis.

  • Formation of one or more new, unexpected product peaks.

  • A significant drop in pH if the solution is unbuffered.

  • Color change in the solution.

Root Cause Analysis:

As an α-halo ketone, this compound is highly susceptible to base-mediated reactions. The primary degradation pathway under these conditions is the Favorskii rearrangement .[1][2][3][4] In this reaction, a base abstracts a proton from the carbon on the other side of the carbonyl group (C5), leading to the formation of a cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (which can be the base itself, a solvent molecule, or another reagent), resulting in ring contraction to form a substituted cyclopentanecarboxylic acid derivative.[1][2][5]

Additionally, direct nucleophilic substitution at the C3 position can occur, displacing the bromide ion.[6] The secondary amine within the piperidine ring can also act as an internal nucleophile or base, further complicating the stability profile.

Solutions & Preventative Measures:

  • pH Control: Maintain a neutral or slightly acidic pH (pH 4-6) for stock solutions and reaction mixtures whenever possible. Use appropriate buffer systems that are compatible with your experimental conditions.

  • Solvent Selection: Avoid protic and nucleophilic solvents, especially in the presence of any base. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. If a protic solvent is necessary, consider low temperatures to minimize reaction rates.

  • Temperature Management: Keep solutions of this compound cold (0-4 °C) to slow down the rate of degradation. For long-term storage, solid material should be stored at -20 °C.[7]

  • Use of the Hydrochloride Salt: this compound is often supplied as its hydrochloride salt. The protonated piperidine nitrogen is less nucleophilic and helps to maintain a slightly acidic environment, which can significantly improve stability in solution.[8][9] When preparing solutions, ensure the salt form is used if stability is a concern.

Issue 2: Observation of an α,β-Unsaturated Ketone Impurity.

Symptoms:

  • A new peak appears in your analytical trace with a mass corresponding to the loss of HBr.

  • UV-Vis analysis shows a shift to a longer wavelength, indicative of a conjugated system.

Root Cause Analysis:

In the presence of a base, particularly a hindered, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of piperidin-4-en-3-one. This process, known as dehydrohalogenation, is a common side reaction for α-halo ketones.[10]

Solutions & Preventative Measures:

  • Avoid Strong, Hindered Bases: If a basic medium is unavoidable, opt for a weaker, non-nucleophilic base and use it at low temperatures.

  • Reaction Monitoring: Closely monitor the reaction progress to minimize the time the compound is exposed to basic conditions.

  • Purification: If the unsaturated impurity forms, it can often be separated by column chromatography.

Issue 3: Reductive Dehalogenation Leading to the Parent Ketone.

Symptoms:

  • Appearance of a peak corresponding to piperidin-4-one in your analytical data.

  • The reaction fails to proceed to the desired substituted product.

Root Cause Analysis:

The carbon-bromine bond in α-halo ketones is susceptible to cleavage by reducing agents.[11][12][13] This can be an issue if your reaction conditions include certain metals, reducing agents, or even some nucleophiles that can participate in single-electron transfer processes.

Solutions & Preventative Measures:

  • Scrutinize Reagent Compatibility: Carefully review all reagents in your reaction mixture for potential reducing capabilities.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of potential radical initiators.

Diagram of Potential Degradation Pathways

The following diagram illustrates the primary instability pathways for this compound in solution.

G cluster_main This compound cluster_pathways Degradation Pathways cluster_products Degradation Products This compound Favorskii Favorskii Rearrangement (Base, Nucleophile) This compound->Favorskii Elimination Dehydrohalogenation (Base) This compound->Elimination Reduction Reductive Dehalogenation (Reducing Agent) This compound->Reduction Substitution Nucleophilic Substitution (Nucleophile) This compound->Substitution Cyclopentane_Derivative Cyclopentane Carboxylic Acid Derivative Favorskii->Cyclopentane_Derivative Unsaturated_Ketone Piperidin-4-en-3-one Elimination->Unsaturated_Ketone Parent_Ketone Piperidin-4-one Reduction->Parent_Ketone Substituted_Product 3-Substituted-Piperidin-4-one Substitution->Substituted_Product

Caption: Major degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for short-term storage?

A1: For short-term storage of solutions, anhydrous aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (ACN) are recommended. Store the solution at 4°C and protect it from light. If you are using the hydrochloride salt, a slightly acidic aqueous buffer (pH 4-5) can also be used, but stability should be monitored.

Q2: I am performing a nucleophilic substitution reaction. How can I minimize the Favorskii rearrangement?

A2: To favor nucleophilic substitution over the Favorskii rearrangement, consider the following:

  • Use a non-basic nucleophile if possible. If your nucleophile is basic, use it in its salt form and add a non-nucleophilic base to liberate the free nucleophile in situ.

  • Work at low temperatures. This will generally slow the rate of the rearrangement more than the direct substitution.

  • Choose your base carefully. If a base is required, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) may favor elimination but is less likely to act as a nucleophile in the Favorskii rearrangement. Triethylamine is also a common choice.[6]

Q3: How can I monitor the stability of my this compound solution over time?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[14][15]

  • Develop an HPLC method that can separate the parent compound from its potential degradation products (e.g., the Favorskii product, the elimination product, and the parent ketone).

  • Prepare a fresh solution of this compound and acquire an initial chromatogram (this is your t=0 time point).

  • Store your solution under the desired conditions (e.g., specific solvent, temperature, light exposure).

  • At regular intervals, inject an aliquot of the solution and compare the chromatogram to the initial one.

  • Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Q4: Is the N-H proton on the piperidine ring acidic enough to cause problems?

A4: The N-H proton is weakly acidic and can be deprotonated by strong bases. The resulting amide is a potent internal nucleophile that can lead to complex degradation pathways. It is another reason to avoid strong bases and to prefer working with the hydrochloride salt form where the nitrogen is protonated.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the preparation of a stock solution for analytical or screening purposes, with an emphasis on maintaining stability.

  • Select the appropriate form: Use this compound hydrobromide or hydrochloride salt for enhanced stability.

  • Choose a solvent: Use anhydrous acetonitrile or dichloromethane.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the solvent to the desired final concentration. If solubility is an issue, gentle sonication in a cool water bath can be used. Avoid heating.

  • Storage: Store the solution in a tightly sealed vial at 4°C, protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Workflow for a Nucleophilic Substitution Reaction

This workflow is designed to maximize the yield of the desired substitution product while minimizing degradation.

G cluster_workflow Nucleophilic Substitution Workflow start Start reagents Prepare Nucleophile and Base in Anhydrous Aprotic Solvent start->reagents cool Cool Reaction Mixture to 0°C reagents->cool add_substrate Add this compound (as solid or solution in same solvent) cool->add_substrate react Stir at 0°C to Room Temperature (Monitor by TLC or LC-MS) add_substrate->react workup Aqueous Workup (e.g., wash with mild acid/brine) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical workflow for nucleophilic substitution reactions.

Data Summary

ParameterRecommendation for Enhanced StabilityRationale
pH Neutral to slightly acidic (pH 4-6)Minimizes base-catalyzed degradation like the Favorskii rearrangement and dehydrohalogenation.
Solvent Anhydrous aprotic (e.g., ACN, DCM, THF)Prevents the solvent from acting as a nucleophile or proton source.
Temperature 0-4°C for solutions; -20°C for solidReduces the rate of all degradation reactions.
Form Hydrochloride or Hydrobromide saltThe protonated nitrogen is less nucleophilic and helps maintain a stabilizing acidic pH.
Atmosphere Inert (N2 or Ar) for sensitive reactionsPrevents potential oxidative or reductive side reactions.

Conclusion

The stability of this compound in solution is a critical factor for its successful use in research and development. By understanding its inherent reactivity as an α-halo ketone and taking proactive measures such as controlling pH, temperature, and solvent choice, researchers can significantly mitigate degradation. The use of the hydrochloride salt is a key strategy for enhancing stability. Careful reaction planning and monitoring are essential to ensure the integrity of your experimental results.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Grokipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Wikipedia. Reductive dehalogenation of halo ketones. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • AIR Unimi. REDUCTIVE DEHALOGENATION OF ALPHA-HALOKETONES PROMOTED BY HYDROIODIC ACID AND WITHOUT SOLVENT. [Link]

  • Taylor & Francis Online. Reductive Dehalogenation of α-Haloketones Promoted by Hydroiodic Acid and Without Solvent. [Link]

  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

  • PubMed. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. [Link]

  • PubMed. Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromopiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As an α-halo ketone, this compound is a potent electrophile, making it invaluable for introducing the piperidin-4-one scaffold into molecules. However, its reactivity can also lead to a variety of challenges in the laboratory.

This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic substitution reaction with this compound is giving low to no yield. What are the likely causes?

Low yields in nucleophilic substitution reactions with this compound are a common issue and can often be attributed to a combination of factors related to the stability of the starting material, the nature of the nucleophile, and the reaction conditions.

Possible Causes and Solutions:

  • Instability of the Free Base: this compound is often supplied as a hydrobromide or hydrochloride salt to improve its shelf life. The corresponding free base can be unstable and prone to degradation or self-condensation over time.

    • Troubleshooting Step: If you are using the salt form, ensure you are using an adequate amount of base to liberate the free base in situ. If you have isolated the free base, it is best to use it immediately. Consider the possibility that your stored free base may have degraded.

  • Weak Nucleophile: The success of the substitution reaction is highly dependent on the nucleophilicity of your reacting partner. Weakly nucleophilic species will react slowly, allowing side reactions to dominate.

    • Troubleshooting Step: If you are using a weak nucleophile (e.g., anilines with electron-withdrawing groups, hindered amines), you may need to increase its reactivity. This can be achieved by deprotonating it with a stronger base or by increasing the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.

  • Steric Hindrance: Both the nucleophile and the electrophile can be subject to steric hindrance, which can significantly slow down the reaction rate.

    • Troubleshooting Step: Examine the structures of your reactants. If your nucleophile is particularly bulky, consider using a less hindered analogue if possible. While the 3-position of the piperidinone ring is relatively accessible, bulky N-substituents on the piperidinone can also impede the approach of the nucleophile.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. The base should be strong enough to deprotonate the nucleophile (if necessary) or neutralize the HBr byproduct, but not so strong as to promote elimination or other side reactions.

    • Troubleshooting Step: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices. The selection of the base depends on the pKa of the nucleophile. For amine nucleophiles, inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1]

FAQ 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the potential side products?

The formation of multiple byproducts is a clear indication of competing reaction pathways. For α-halo ketones like this compound, several side reactions are known to occur.

Common Side Reactions and Identification:

  • Elimination (Favorskii-type Rearrangement): In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement. Due to the presence of two electron-withdrawing carbonyl groups, the α-hydrogen is acidic.[2] This can lead to the formation of a cyclopropanone intermediate, which can then be opened by a nucleophile to give a rearranged product.

    • How to Identify: Look for products with a contracted ring system or unexpected regioisomers. Mass spectrometry can be a powerful tool to identify these rearranged products.

  • Reductive Dehalogenation: Some reaction conditions, particularly those involving certain metals or reducing agents, can lead to the removal of the bromine atom, resulting in the formation of piperidin-4-one.[3]

    • How to Identify: Compare the TLC of your reaction mixture to a standard of piperidin-4-one. The mass spectrum will show a peak corresponding to the debrominated product.

  • Reaction at the Carbonyl Group: While nucleophilic attack at the α-carbon is generally favored, strong nucleophiles can also attack the carbonyl carbon. This can lead to the formation of halohydrins, which may subsequently form oxiranes.[2]

  • Dimerization/Oligomerization: The free base of this compound can be unstable and may react with itself, especially at higher concentrations or temperatures.

Troubleshooting Workflow for Byproduct Formation

G start Multiple Spots on TLC check_base Is a strong base used? start->check_base favorskii Suspect Favorskii Rearrangement check_base->favorskii Yes check_temp Is the reaction temperature high? check_base->check_temp No weaker_base Action: Use a weaker, non-nucleophilic base (e.g., K2CO3, DIPEA) favorskii->weaker_base degradation Suspect Thermal Degradation / Dimerization check_temp->degradation Yes check_reductants Are there potential reducing agents present? check_temp->check_reductants No lower_temp Action: Run the reaction at a lower temperature degradation->lower_temp dehalogenation Suspect Reductive Dehalogenation check_reductants->dehalogenation Yes remove_reductants Action: Purify starting materials and use inert atmosphere dehalogenation->remove_reductants

Caption: Troubleshooting logic for byproduct formation.

FAQ 3: My starting material (this compound salt) is not dissolving in the reaction solvent. How can I address this?

The hydrobromide and hydrochloride salts of this compound often have limited solubility in common organic solvents like THF or dichloromethane, which can hinder the reaction.

Strategies for Improving Solubility:

  • Solvent Selection: Switch to a more polar aprotic solvent such as DMF or DMSO, where the salt form is likely to have better solubility.

  • In Situ Free Basting: Add a base like triethylamine or DIPEA to the suspension of the salt in the reaction solvent. The neutralization reaction will form the more organic-soluble free base and the corresponding ammonium salt, which may or may not be soluble. Gentle warming can sometimes aid this process.

  • Phase-Transfer Catalysis: For reactions in a biphasic system or where solubility is a persistent issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the piperidinone from the solid or aqueous phase into the organic phase where the reaction occurs.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound hydrobromide with a primary or secondary amine.

Reagents and Equipment:

  • This compound hydrobromide

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and condenser

  • Standard workup and purification equipment

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DMF, add TEA or DIPEA (2.5 eq).

  • Stir the solution under a nitrogen atmosphere at room temperature for 10 minutes.

  • Add this compound hydrobromide (1.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Reaction Optimization:

ParameterCondition A (Initial)Condition B (Optimized for Weak Nucleophile)
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature Room Temperature80 °C
Reaction Time 24 hours12 hours
Protocol 2: Purification of Polar Piperidinone Derivatives

Products derived from this compound can be quite polar, making standard silica gel chromatography challenging.

Tips for Purification:

  • Solvent System: For polar compounds, a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often necessary.

  • Tailing Reduction: The basic nitrogen in the piperidinone ring can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Reversed-Phase Chromatography: For very polar or water-soluble compounds, reversed-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient may be more effective.[4] Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak sharpness in reversed-phase chromatography.

Experimental Workflow for Purification

G start Crude Product silica_gel Silica Gel Chromatography (DCM/MeOH) start->silica_gel check_tailing Is there significant tailing? silica_gel->check_tailing add_tea Action: Add 0.5% TEA to eluent check_tailing->add_tea Yes check_purity Is the product pure? check_tailing->check_purity No add_tea->silica_gel pure_product Pure Product check_purity->pure_product Yes reversed_phase Reversed-Phase (C18) Chromatography (H2O/ACN with 0.1% TFA) check_purity->reversed_phase No reversed_phase->pure_product

Caption: Decision workflow for purification strategy.

Safety and Handling

This compound and its derivatives should be handled with care. As α-halo ketones, they are alkylating agents and should be considered potentially toxic and irritating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[5][6]

  • Storage: Store this compound and its salts in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7][8] For long-term storage, refrigeration is recommended.

In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention if necessary.[6]

References

  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • TCI Chemicals. (2025).
  • Santa Cruz Biotechnology. (2018).
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
  • Thermo Fisher Scientific. (2010).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). α-Halo ketone.
  • Al-Hourani, B. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-826. [Link]

  • Ahluwalia, V. K., & Goyal, M. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Google Patents. (2023). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromopiperidine-2,6-dione.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for 3-Bromopiperidin-4-one Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of 3-Bromopiperidin-4-one. This versatile heterocyclic building block is a cornerstone in many drug discovery programs, prized for its rigid scaffold and functionalities that allow for diverse chemical modifications. However, its unique structure, featuring a secondary amine, a ketone, and an α-bromo substituent, presents a specific set of challenges. The interplay between these functional groups can lead to competing reaction pathways, low yields, and complex purification profiles.

This guide is designed to serve as a first line of support for researchers encountering these challenges. Structured in a question-and-answer format, it provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge & Handling

This section addresses the most common initial questions regarding the starting material itself. Proper handling and understanding of the reagent's properties are the foundation of a successful synthesis.

Q1: My this compound is supplied as a hydrobromide salt. Do I need to free-base it before my reaction?

A: Yes, in most cases, neutralizing the hydrobromide salt to obtain the free base is a critical first step. The protonated piperidinium nitrogen is non-nucleophilic and will not participate in reactions like N-alkylation or acylation. Furthermore, the presence of an acidic proton can interfere with base-sensitive catalysts and reagents used in cross-coupling reactions.

Standard Free-Basing Protocol:

  • Dissolve the this compound hydrobromide salt in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a mild aqueous inorganic base, such as saturated sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Using strong bases like sodium hydroxide (NaOH) should be done with caution at low temperatures (0 °C) to minimize the risk of base-induced degradation (see Section 4).

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer 1-2 more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crucially , use the resulting free base immediately. The free base of this compound has limited long-term stability compared to its salt form.

Q2: My reaction is giving a complex mixture of products even with the free-based starting material. Could my starting material be impure or degrading?

A: This is a strong possibility. The free base of this compound can be unstable over time, especially when exposed to moisture, light, or elevated temperatures. A common degradation pathway is the elimination of HBr to form the corresponding α,β-unsaturated ketone (enone), which can then participate in a variety of undesired side reactions.

Trustworthiness Check (Self-Validating System):

  • Purity Analysis: Before starting any reaction, it is best practice to verify the purity of the freshly prepared free base. A quick ¹H NMR is invaluable. Look for the characteristic methine proton (CH-Br) signal. The appearance of vinyl proton signals is a clear indicator of elimination.

  • Storage: If you must store the free base, do so under an inert atmosphere (argon or nitrogen), at low temperatures (-20 °C), and protected from light. For long-term storage, the hydrobromide salt is significantly more stable.[1]

Section 2: Troubleshooting N-Alkylation Reactions

Directly modifying the piperidine nitrogen is one of the most common derivatization strategies. However, achieving high yields and selectivity can be challenging.

Q3: My N-alkylation reaction with an alkyl halide is slow and gives low yields. How can I optimize it?

A: Low reactivity in N-alkylations of this substrate is often a result of suboptimal base or solvent selection. The nucleophilicity of the piperidine nitrogen needs to be maximized while avoiding side reactions.

Key Optimization Parameters:

  • Base Selection: The base must be strong enough to deprotonate the secondary amine but not so strong that it promotes elimination of the C3-bromide.

    • Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to facilitate the alkylation without causing significant degradation.

    • Use with Caution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective but dramatically increase the risk of elimination. If using them, reactions must be run at low temperatures.[2][3]

  • Solvent Choice: A polar aprotic solvent is typically ideal for this Sₙ2 reaction.

    • Recommended: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are the most common and effective solvents.

    • Avoid: Protic solvents like ethanol or methanol can solvate the amine, reducing its nucleophilicity, and may also act as competing nucleophiles.

  • Temperature: Gentle heating (40-60 °C) is often sufficient. Higher temperatures will accelerate the desired reaction but also the undesired elimination pathway.[4]

  • Additives: The addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can significantly accelerate reactions involving alkyl chlorides or bromides through the Finkelstein reaction.

ParameterCondition 1 (Standard)Condition 2 (Accelerated)Condition 3 (For less reactive halides)
Alkylating Agent 1.1 eq. Alkyl Bromide1.1 eq. Alkyl Chloride1.2 eq. Alkyl Tosylate
Base 2.0 eq. K₂CO₃2.0 eq. K₂CO₃2.5 eq. Cs₂CO₃
Solvent AcetonitrileAcetonitrileDMF
Additive None0.1 eq. NaINone
Temperature 50 °C60 °C70 °C
Typical Yield Moderate to GoodModerate to GoodGood

Table 1: Recommended starting conditions for N-alkylation optimization.

Section 3: Optimizing Palladium-Catalyzed Cross-Coupling

The C3-bromo position is a prime handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Success hinges on a well-chosen catalyst system.

Q4: I am attempting a Suzuki-Miyaura coupling, but I'm getting mostly starting material back and some debrominated piperidinone. What is going wrong?

A: This classic troubleshooting scenario in Suzuki couplings points to two potential issues: an inactive catalyst or a competitive proto-debromination pathway. For a sterically accessible C(sp³)-Br bond adjacent to a ketone, these issues are common.

Causality and Solutions:

  • Catalyst Activation: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0), the catalytic cycle will not initiate.

    • Solution: Use a modern, pre-formed Pd(0) source or a precatalyst that readily generates Pd(0). A combination of Pd₂(dba)₃ with a suitable phosphine ligand is a reliable choice.[5]

  • Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition into the C-Br bond, and facilitates reductive elimination.

    • Solution: For C(sp³)-Br bonds, bulky, electron-rich phosphine ligands are often required. Start with ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired oxidative addition over competing pathways.

  • Proto-debromination: This occurs when an intermediate palladium species is protonated, leading to the loss of the bromine atom without the desired coupling. The source of protons can be trace water in the solvent or the boronic acid itself.

    • Solution: Use rigorously anhydrous solvents. Ensure your base is strong and non-nucleophilic enough to drive the reaction forward. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki reactions.[6]

Q5: My Buchwald-Hartwig amination is sluggish and requires high temperatures, leading to decomposition. How can I achieve a more efficient C-N coupling?

A: Sluggish Buchwald-Hartwig reactions are typically due to an inappropriate combination of ligand, palladium source, and base for the specific amine being coupled.

Expert Insights for Optimization:

  • Use Modern Precatalysts: The use of palladacycle precatalysts (e.g., the G3 or G4 Buchwald precatalysts) is highly recommended. These are air-stable solids that cleanly and rapidly generate the active LPd(0) catalyst in solution with the addition of a base, often avoiding the induction periods and side reactions seen with older catalyst systems.[7][8]

  • Ligand/Amine Pairing is Key: The choice of ligand is highly dependent on the nature of the amine nucleophile.[8]

    • Primary Aliphatic Amines: Ligands like BrettPhos often give excellent results.

    • Secondary Aliphatic Amines: RuPhos is a go-to ligand for these more hindered substrates.

    • Anilines or Heteroaromatic Amines: Consider more specialized ligands like cataCXium A or XPhos.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of couplings.

    • Alternative: For very base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative. Weaker carbonate bases are generally not effective for C-N coupling.[8]

ParameterRecommended Conditions
Palladium Source 2 mol% XPhos G3 Palladacycle
Ligand 4 mol% XPhos (or other appropriate biarylphosphine)
Base 2.1 eq. NaOtBu
Solvent Toluene or Dioxane (anhydrous)
Temperature 80 - 110 °C

Table 2: General starting protocol for Buchwald-Hartwig amination.

G cluster_0 Reaction Troubleshooting Workflow start Low Yield or Stalled Reaction check_sm Verify Purity of Starting Materials (NMR, LCMS) start->check_sm check_reagents Are Reagents/Solvents Anhydrous & Degassed? check_sm->check_reagents If pure optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst If dry optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base optimize_temp Adjust Temperature (Too low? Too high?) optimize_base->optimize_temp analyze_side Identify Side Products (NMR, MS) optimize_temp->analyze_side result Improved Yield analyze_side->result Mitigate & Re-run

Caption: A general workflow for troubleshooting low-yielding reactions.

Section 4: Understanding and Mitigating Side Reactions

The α-halo ketone motif in this compound is prone to specific, often undesired, rearrangement and elimination reactions. Recognizing the potential for these pathways is key to suppressing them.

Q6: I've isolated a product that appears to be a five-membered ring, not the six-membered piperidinone I expected. What could have happened?

A: You are likely observing the result of a Favorskii rearrangement . This is a classic reaction of α-halo ketones in the presence of a base. The base abstracts the acidic α'-proton (at C5), leading to the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (like the base's conjugate acid or a solvent molecule) to yield a rearranged carboxylic acid derivative, often a cyclopentane carboxamide in this case.

Mitigation Strategies:

  • Use Non-Nucleophilic, Sterically Hindered Bases: Bases like potassium tert-butoxide are less likely to act as the nucleophile in the ring-opening step. However, their high basicity can still promote the initial enolization.

  • Control Temperature: The rearrangement is often more prevalent at higher temperatures. Running your reaction at 0 °C or below can significantly suppress this pathway.

  • Protect the Ketone: If the Favorskii rearrangement is a persistent issue, a temporary protection of the C4-ketone (e.g., as a ketal) is the most robust solution. This removes the ketone functionality, deactivates the adjacent C3-position to base-mediated reactions, and can be removed under acidic conditions after the desired derivatization is complete.

G cluster_desired Desired Pathway cluster_side Side Reactions start This compound desired_prod Desired Product (e.g., N-Alkylation, Cross-Coupling) start->desired_prod Controlled Conditions elimination Elimination Product (Enone) start->elimination Strong Base / High Temp favorskii Favorskii Rearrangement (Cyclopentane Derivative) start->favorskii Strong Base / Nucleophile

Caption: Competing reaction pathways for this compound.

Section 5: Purification Strategies

The final step, purification, can be a significant hurdle due to the polarity and potential instability of the derivatized products.

Q7: My product appears to be decomposing during silica gel column chromatography. What are my options?

A: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic surface of standard silica gel, leading to peak tailing, poor separation, and sometimes on-column decomposition.

Purification Troubleshooting:

  • Neutralize the Silica: Pre-treating the silica gel with a base can dramatically improve chromatographic performance. This is typically done by slurrying the silica gel in the starting eluent containing 1-2% of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide before packing the column.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This can be an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is often the most effective method, although it is less scalable.

  • Crystallization: If your product is a solid, crystallization is the ideal purification method as it avoids the potential pitfalls of chromatography and can provide material of very high purity. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, DCM/ether, methanol/water).

References

  • Schobert, R., & Schmalz, H. G. (2012). Synthesis and Reactivity of Pyridin-4-ols. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67391230, 3-Bromo-1-methylpyridin-4(1H)-one. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2016). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12348858, 3-Bromo-1-methylpiperidin-4-one. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Liu, G., et al. (2012). New approach to synthesize symmetric and unsymmetric 6-(N-alkyl(aryl)amino)- and 6-(N,N-dialkyl(aryl)amino)-2,4-bis(alkyl(aryl)thio)pyrimidines as antiplatelet agents. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Rossi, R., et al. (2008). A Novel and Efficient Route to 2-Aryl- and 2-Heteroaryl-Substituted 4-Piperidinones. Journal of Organic Chemistry. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Mohammad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Truttmann, T. K., et al. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

Sources

Technical Support Center: Purification of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Bromopiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. The following FAQs and troubleshooting guides are structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis involves the bromination of a piperidin-4-one precursor. Based on this, you can anticipate several classes of impurities:

  • Starting Materials: Unreacted piperidin-4-one precursor is a common impurity.

  • Over-brominated Species: Products like 3,5-dibromopiperidin-4-one can form if the reaction is not carefully controlled.

  • Regioisomers: Depending on the precursor, bromination at other positions might occur, although the α-position to the carbonyl is generally favored.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) or acids/bases used in the reaction can persist.

  • Degradation Products: this compound can be susceptible to degradation, especially under harsh pH or high-temperature conditions during workup or storage.[1][2] This can include hydrolysis of the piperidinone ring or elimination of HBr.

Q2: How do I choose the best primary purification method for my crude sample?

A2: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities.[3][4]

  • For solid crude products: Recrystallization is often the most efficient and scalable method, especially for removing small amounts of impurities with different solubility profiles.[5][6]

  • For oily or highly impure solids: Flash column chromatography is the method of choice. It offers high resolving power to separate components with similar polarities, such as isomers or over-brominated byproducts.[5][7][8]

  • For removing acidic or basic impurities: A simple liquid-liquid extraction (acid-base wash) during the workup can effectively remove many contaminants before proceeding to chromatography or recrystallization.

The following diagram outlines a general decision-making workflow for purification.

Purification Workflow Fig. 1: General Purification Strategy crude Crude this compound check_state Assess Physical State & Impurity Profile (TLC/NMR) crude->check_state solid Crude is Solid check_state->solid Solid w/ minor impurities oil Crude is Oil / Very Impure check_state->oil Oil or complex mixture recrystallization Recrystallization solid->recrystallization chromatography Flash Column Chromatography oil->chromatography analysis Purity Analysis (NMR, LC-MS, GC) recrystallization->analysis chromatography->analysis pure_solid Pure Crystalline Product pure_oil Pure Product (Oil or Solid) analysis->chromatography Fails Purity Spec analysis->pure_solid Meets Purity Spec Recrystallization Troubleshooting Fig. 2: Troubleshooting Failed Recrystallization start Cooled Solution, No Crystals oiling_out Compound 'Oils Out' start->oiling_out Is an oil present? (Yes) clear_solution Solution Remains Clear start->clear_solution Is an oil present? (No) sol_oil_1 Reheat, Add More Solvent oiling_out->sol_oil_1 Primary Action sol_oil_2 Use Solvent Pair (e.g., EtOAc/Hexanes) oiling_out->sol_oil_2 Alternative sol_clear_1 Induce Nucleation: - Scratch with glass rod - Add seed crystal clear_solution->sol_clear_1 First Step sol_clear_2 Concentrate Solution (Evaporate some solvent) sol_clear_1->sol_clear_2 If no success sol_clear_3 Cool in Ice Bath sol_clear_2->sol_clear_3 Final attempt

Sources

Technical Support Center: Stabilizing 3-Bromopiperidin-4-one During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Bromopiperidin-4-one. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key synthetic intermediate. As an α-haloketone, this compound possesses inherent reactivity that, while synthetically useful, can also lead to decomposition during storage, compromising sample purity and experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your this compound samples.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses specific issues you may encounter with your stored this compound, providing potential causes and actionable solutions.

Question 1: My previously white/off-white solid this compound has developed a yellow or brownish tint. What is causing this discoloration?

Answer:

Discoloration is a common visual indicator of decomposition. The appearance of yellow or brown hues is often attributed to the formation of degradation products that contain chromophores. Several chemical processes can lead to this observation:

  • Oxidation: While not extensively documented for this specific molecule, α-haloketones can be susceptible to oxidation, especially in the presence of air and light. Oxidative degradation can lead to complex polymeric materials that are often colored.

  • Acid-Catalyzed Degradation: Trace amounts of acidic impurities, particularly hydrobromic acid (HBr) formed from hydrolysis, can catalyze further decomposition pathways. HBr is a known byproduct of the decomposition of bromo-organic compounds.[1] This can lead to a cascade of reactions, including potential polymerization or the formation of α,β-unsaturated ketones through elimination, which are known to be colored.[2]

  • Photodecomposition: Exposure to light, particularly UV radiation, can initiate free-radical reactions. The C-Br bond is susceptible to homolytic cleavage upon irradiation, leading to a cascade of reactions that can produce colored byproducts.[3][4]

Immediate Actions:

  • Re-evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture.[5]

  • Inert Atmosphere: If not already done, store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]

  • Purity Check: Perform a quick purity assessment using Thin Layer Chromatography (TLC) to visualize the extent of impurity formation (see Protocol 1).

Question 2: I am observing a new, more polar spot on my TLC analysis of a stored sample of this compound. What could this impurity be?

Answer:

The appearance of a more polar impurity (i.e., a spot with a lower Rf value on a normal-phase TLC plate) is often indicative of hydrolysis.

  • Hydrolysis Product: this compound can react with ambient moisture to undergo nucleophilic substitution of the bromide with a hydroxyl group, forming 3-Hydroxy-piperidin-4-one. The hydroxyl group significantly increases the polarity of the molecule compared to the parent bromo-compound.

Confirmation and Mitigation:

  • Co-spotting: If you have a standard of 3-Hydroxy-piperidin-4-one, co-spot it on the TLC plate with your degraded sample to see if the Rf values match.

  • Drying: Ensure the compound is handled in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and stored with a desiccant.

Question 3: My HPLC analysis shows a new peak with a different retention time, and the peak corresponding to this compound is decreasing over time. What are the likely degradation pathways?

Answer:

A changing HPLC profile is a clear sign of decomposition. Besides hydrolysis, another significant degradation pathway for cyclic α-haloketones is the Favorskii rearrangement.

  • Favorskii Rearrangement: This reaction occurs in the presence of a base and leads to a ring contraction.[5][7][8][9] For this compound, this would result in the formation of a substituted cyclopentanecarboxylic acid derivative. This is a particularly important consideration if the compound has been exposed to basic conditions, for instance, during a reaction workup or from residual basic impurities in the storage container.

Visualizing Decomposition Pathways

The following diagram illustrates the primary suspected decomposition pathways for this compound.

DecompositionPathways A This compound B 3-Hydroxy-piperidin-4-one A->B Hydrolysis (H₂O) C Cyclopentanecarboxylic Acid Derivative A->C Favorskii Rearrangement (Base) D α,β-Unsaturated Ketone & Other Photoproducts A->D Photodecomposition (hν) or Acid-Catalyzed Elimination

Caption: Potential decomposition pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal decomposition and slows down other chemical degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.[6]
Light Protection from Light (Amber Vial)Minimizes the risk of photodecomposition.[5]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis.
pH Neutral EnvironmentAvoids both acid-catalyzed degradation and base-induced Favorskii rearrangement.

Q2: What analytical techniques can I use to assess the purity of my this compound?

A2: Regular purity assessment is crucial. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase method is generally suitable. See Protocol 2 for a starting method.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of reactions. See Protocol 1 for a general procedure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities. The presence of new signals or changes in integration values can indicate degradation.

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.[10]

Q3: Are there any specific materials I should avoid when handling or storing this compound?

A3: Yes, due to its reactivity, you should avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[5]

  • Strong Acids: Can catalyze decomposition.[5]

  • Strong Bases: Can induce the Favorskii rearrangement.

  • Reactive Metals: Such as sodium, potassium, and magnesium, as they can react with the bromo-substituent.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method for the qualitative analysis of this compound purity.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A common starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the pure compound.

  • Staining solution: Potassium permanganate (KMnO₄) stain or vanillin stain.

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp. Subsequently, dip the plate in the chosen staining solution and gently heat with a heat gun to develop the spots.

  • Analysis: Pure this compound should appear as a single spot. The presence of additional spots indicates impurities.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.

  • Data Interpretation: The purity can be determined by calculating the peak area percentage of this compound relative to the total peak area of all components.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the stability of this compound.

TroubleshootingWorkflow A Observe Visual Change (e.g., discoloration) B Perform Purity Check (TLC/HPLC) A->B C Purity Acceptable? B->C D Continue Use & Re-evaluate Storage C->D Yes E Identify Impurity (Characterize if necessary) C->E No F Determine Degradation Pathway (Hydrolysis, Favorskii, etc.) E->F G Implement Corrective Actions (e.g., inert atmosphere, desiccant) F->G H Consider Repurification if necessary G->H

Caption: A step-by-step guide to troubleshooting this compound stability.

References

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Moon, D. Y., An, S., & Park, B. S. (2019). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. Tetrahedron, 75(47), 130684.
  • Sci-Hub. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones | Tetrahedron, 75(47), 130684 | 10.1016/j.tet.2019.130684. Retrieved January 21, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • α-halo ketones – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • α-Halo ketone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1258–1271.
  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
  • 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents. (n.d.).
  • Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). Retrieved January 21, 2026, from [Link]

  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Characterization of 3-Bromopiperidin-4-one Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromopiperidin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging chemical intermediate. As an α-haloketone integrated into a piperidine scaffold, this compound presents unique stability, reactivity, and analytical hurdles. This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and ensure the integrity of your experimental results.

Section 1: Stability and Handling FAQs

Proper handling and storage are the first line of defense against sample degradation and analytical artifacts. Addressing these foundational issues can prevent many downstream characterization problems.

Q: My solid this compound hydrochloride salt is starting to develop a yellow or brown tint. What's causing this and is it still usable?

A: The discoloration of your this compound salt is a common indicator of degradation. The primary cause is the inherent instability of the α-haloketone moiety, which can be susceptible to decomposition, especially when exposed to light, moisture, or trace impurities.[1][2] The piperidine ring itself can also be involved in degradation pathways.

  • Causality: The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon, making the molecule prone to reactions like elimination of hydrogen bromide (HBr) or nucleophilic substitution. These reactions can lead to conjugated systems or other chromophoric impurities that cause the color change.

  • Recommendation: While a faint yellowing might indicate minor degradation, a significant color change to brown suggests substantial impurity formation. We strongly recommend re-analyzing the material for purity by HPLC and confirming its structure by NMR before use. For critical applications, using a fresh, colorless batch is the safest course of action. Always store the compound in a tightly sealed container, protected from light, in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q: Should I work with the free base or the hydrochloride/hydrobromide salt of this compound?

A: For most applications, particularly those involving storage and formulation, the hydrochloride or hydrobromide salt is highly recommended .[5]

  • Expertise & Experience: The free base form has a nucleophilic secondary amine that can participate in intermolecular side reactions, such as self-condensation or reaction with the electrophilic α-bromo ketone center of another molecule. This leads to rapid degradation and oligomerization.

  • Trustworthiness: The salt form protonates the piperidine nitrogen, rendering it non-nucleophilic. This significantly enhances the compound's shelf-life and handling stability.[6] The salt form also typically improves solubility in polar solvents, which can be beneficial for analysis and reaction setup.[5]

Section 2: Spectroscopic Characterization - Troubleshooting Guide

Spectroscopic analysis is the cornerstone of structural confirmation. However, the unique features of this compound can lead to confusing data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum is much more complex than I expected, with broad signals and more peaks than anticipated. What's going on?

A: This is a frequent challenge. The complexity often arises from a combination of structural and dynamic factors, not necessarily from impurities alone.

  • Keto-Enol Tautomerism: Like many ketones, this compound can exist in equilibrium with its enol tautomer. While the keto form usually predominates, the presence of even a small amount of the enol form can introduce a separate set of signals and cause exchange broadening.

  • Ring Conformation & Rotamers: The piperidine ring exists in a dynamic equilibrium of chair conformations. The substituents (bromine and the carbonyl group) can influence this equilibrium. Furthermore, if the nitrogen is substituted (e.g., N-benzyl), rotational isomers (rotamers) can arise, further complicating the spectrum.

  • pH of the NMR Solvent: If you are analyzing the hydrochloride salt, the acidity can promote exchange of the N-H proton with residual water in the solvent, leading to signal broadening.

Troubleshooting Protocol:

  • Acquire the spectrum at low temperature (e.g., 0 °C or -20 °C). This can slow down dynamic processes like ring flipping or rotamer interconversion, often resulting in sharper signals and allowing you to resolve the different species.

  • Ensure you are using a dry deuterated solvent. Moisture can exacerbate proton exchange issues.

  • Add a drop of D₂O to your NMR tube. This will cause the N-H proton signal to disappear, helping you to identify it.

  • Run a 2D NMR experiment. A COSY spectrum will help identify coupled proton systems, while an HSQC or HMBC spectrum will definitively link protons to their respective carbons, helping to piece together the structure despite the complexity.[7][8]

Typical ¹H & ¹³C NMR Chemical Shift Ranges for this compound Scaffold
Atom Typical Chemical Shift (ppm)
Proton at C3 (CH-Br)δ 4.0 - 4.8
Protons at C2, C5, C6 (CH₂)δ 2.5 - 3.8
Carbonyl Carbon (C4)δ 195 - 205
Brominated Carbon (C3)δ 45 - 55
Note: These are approximate ranges and can vary based on the solvent, salt form, and N-substituents.
Mass Spectrometry (MS)

Q: How can I be certain from my mass spectrum that my compound contains bromine?

A: The most definitive evidence for bromine in a mass spectrum is the isotopic signature . Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[9]

  • Authoritative Grounding: This results in a characteristic pattern for the molecular ion (M⁺) and any fragment containing a bromine atom. You will see two peaks of nearly equal intensity separated by 2 mass units (m/z). This is often referred to as the "M" and "M+2" peaks. If a molecule contains two bromine atoms, you will see an "M", "M+2", and "M+4" pattern with a relative intensity ratio of approximately 1:2:1.

Expected Isotopic Abundance Patterns for Brominated Compounds in MS
Number of Bromine Atoms Pattern Approximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
Source: Based on principles from Chemistry LibreTexts.[9]

Q: I'm seeing a prominent peak corresponding to the loss of 80 Da ([M-80]⁺). Is this expected?

A: Yes, this is a very common and expected fragmentation pathway for brominated compounds.[10] The peak at [M-Br]⁺ results from the cleavage of the carbon-bromine bond. Due to the nearly equal abundance of the two isotopes, you should see this as a loss of both 79 and 81 Da from the corresponding molecular ions. The presence of the carbonyl group can facilitate this fragmentation.

Section 3: Chromatographic Analysis - Troubleshooting Guide

Chromatography is essential for assessing the purity of your product. The polar and basic nature of the piperidine ring often causes problems.

Q: My HPLC peaks for this compound are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for this compound is almost always caused by a secondary interaction between the basic piperidine nitrogen and acidic residual silanol groups on the surface of standard silica-based C18 columns.[11] This interaction slows down a fraction of the analyte molecules, causing them to elute later and create a tailed peak.

cluster_0 Troubleshooting HPLC Peak Tailing Start Tailing Peak Observed Step1 Add Mobile Phase Modifier (e.g., 0.1% TFA or 0.1% Formic Acid) Start->Step1 Protonates analyte, saturates some silanols Step2 If tailing persists: Add a basic competitor (e.g., 0.1% Triethylamine) Step1->Step2 If analyte is still basic End Symmetric Peak Achieved Step1->End Step3 Switch to an Inert Column (e.g., modern end-capped or hybrid silica) Step2->Step3 If secondary interactions remain Step3->End

Caption: Workflow for troubleshooting HPLC peak tailing.

Detailed Protocol: Improving Peak Shape

  • Lower the Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both aqueous and organic). This protonates the piperidine nitrogen to form an ammonium salt. While this helps, the positively charged analyte can still interact with ionized silanols.

  • Use a Low-Ionic-Strength Buffer: Instead of a strong acid like TFA, use a buffer such as 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 4.

  • Switch to a Modern, High-Purity Column: Use a column specifically designed for good peak shape with basic compounds. These columns have minimal residual silanol groups due to advanced end-capping or are based on a hybrid silica particle technology.

  • Increase Buffer Concentration: If tailing persists, increasing the buffer concentration (e.g., to 50 mM) can help to further shield the silanol interactions.[11]

Section 4: Impurity Profiling and Identification

Understanding potential impurities is critical for process development and ensuring product quality.

Q: What are the most common process-related and degradation impurities I should be looking for?

A: Impurities can originate from the synthetic route or from subsequent degradation.[2][12]

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: The precursor piperidin-4-one may be present if the bromination reaction did not go to completion.

    • Dibrominated Species: Over-bromination can lead to the formation of 3,5-dibromopiperidin-4-one. This will have a characteristic M, M+2, M+4 pattern in the mass spectrum.

  • Degradation-Related Impurities:

    • Elimination Product: Base-catalyzed elimination of HBr is a common degradation pathway for α-haloketones, leading to the formation of a conjugated α,β-unsaturated ketone (an enone).[1]

    • Hydrolysis Product: Reaction with water can lead to the substitution of bromine with a hydroxyl group, forming 3-hydroxy-piperidin-4-one.

    • Favorskii Rearrangement Products: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement, which would lead to a contracted ring system. This is a complex but possible pathway.

cluster_pathway Potential Degradation Pathway: Elimination A This compound B Piperidin-3-en-4-one (Enone Impurity) A->B  - HBr (e.g., trace base) C HBr

Caption: Base-catalyzed elimination of HBr from this compound.

References

  • Schmalz, H.-G., & Reissig, H.-U. (2008). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2008(1), 1-15. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

  • ResearchGate. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. [Link]

  • PubMed. (2017). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Drug Testing and Analysis. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of catechol by enzymes of the 3-oxoadipate pathway. Retrieved from [Link]

  • ResearchGate. (2017). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Drug Testing and Analysis. [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Physical and Analytical Data of Compounds 3 and 4. Retrieved from [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Pharmaceutical Development and Technology. [Link]

  • MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from [Link]

  • YouTube. (2016). Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • PubMed. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research. [Link]

  • PubMed. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoheptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis and Characterization of 3-Bromopiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-bromopiperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a wide array of complex, biologically active molecules.[1] Its rigid, heterocyclic structure, combined with the reactive handles of a ketone and a bromine atom, allows for intricate molecular architectures. However, the synthesis of derivatives from this scaffold demands an equally sophisticated and rigorous approach to structural characterization. Unambiguous confirmation of molecular structure, purity, and stereochemistry is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the drug development pipeline.

This guide provides an in-depth comparison of the essential spectroscopic techniques required to comprehensively characterize this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation.

The Analytical Workflow: A Holistic Approach

The characterization of a newly synthesized derivative is a logical, stepwise process. Each technique provides a unique piece of the puzzle, and together they form a complete picture of the molecule's identity. The following workflow illustrates the synergistic relationship between these analytical methods.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_confirmation Definitive Confirmation A Synthesized Crude Product B Mass Spectrometry (MS) Confirm MW & Presence of Br A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (1H, 13C, 2D) Map Connectivity & Skeleton A->D E High-Resolution MS (HRMS) Confirm Elemental Formula B->E D->E F X-ray Crystallography (If Applicable) Determine Absolute Stereochemistry D->F Crystal Available? G Fully Characterized Derivative E->G F->G

Caption: Integrated workflow for the comprehensive characterization of novel compounds.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound. For this compound derivatives, it offers a unique diagnostic feature that immediately confirms the presence of bromine.

Expertise & Causality: The choice of MS as an initial screen is driven by its speed and specificity. The core insight lies in recognizing the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50).[2] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass-to-charge (m/z) units.[2][3] This pattern is a definitive fingerprint for a mono-brominated compound.

Trustworthiness: The self-validating nature of this technique comes from this isotopic pattern. An observed molecular ion without a corresponding M+2 peak of similar intensity would immediately cast doubt on the presence of bromine, prompting a re-evaluation of the synthetic route. For ultimate confirmation, High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula with high precision (typically <5 ppm), providing unequivocal evidence of the compound's composition.[4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While MS confirms what the molecule weighs, IR spectroscopy helps confirm what it is made of by identifying its functional groups.

Expertise & Causality: For a this compound derivative, the IR spectrum provides several key checkpoints. The most prominent and easily identifiable absorption will be the strong carbonyl (C=O) stretch of the ketone. Saturated six-membered cyclic ketones typically show this absorption around 1715 cm⁻¹.[5][6][7] Conjugation with a double bond or aromatic ring can lower this frequency.[6] If the piperidine nitrogen is unsubstituted (N-H), a characteristic stretching vibration will appear in the 3300-3500 cm⁻¹ region. The C-Br stretch is also present but is typically weaker and found in the complex fingerprint region (below 1000 cm⁻¹), making it less diagnostically useful than the carbonyl peak.

Trustworthiness: The protocol is validated by the presence and position of the strong carbonyl peak. Its absence would indicate a failed reaction or an unexpected molecular rearrangement. Comparing the experimental spectrum to that of the starting material allows for a clear confirmation that a chemical transformation has occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of the carbon-hydrogen framework. Complete assignment of ¹H and ¹³C NMR spectra is essential for unambiguous characterization.[8][9]

Expertise & Causality:

  • ¹H NMR: This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a piperidinone ring, protons will typically appear in the 2.0-4.5 ppm range. The proton at C3, being adjacent to both the electronegative bromine and the carbonyl group, is expected to be shifted significantly downfield. Coupling constants (J-values) are crucial for determining the relative stereochemistry of substituents on the ring.

  • ¹³C NMR: This provides a count of the unique carbon environments. The carbonyl carbon (C4) is the most deshielded, appearing far downfield (typically >200 ppm).[10][11] The carbon bearing the bromine (C3) will also be significantly shifted. Attaching different substituents to the nitrogen atom will predictably alter the chemical shifts of the adjacent ring carbons (C2 and C6).[12]

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D techniques are indispensable.

    • COSY (Correlation Spectroscopy) maps ¹H-¹H coupling relationships, allowing for the tracing of proton connectivity throughout the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular skeleton, including the placement of N-substituents.

Trustworthiness: The combination of 1D and 2D NMR creates a self-validating dataset. The connectivity established by COSY and HMBC must be consistent with the direct attachments shown by HSQC and the chemical shifts observed in the 1D spectra. Any inconsistency signals an incorrect structural assignment.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural determination.[1][13]

Expertise & Causality: This technique is employed when other spectroscopic methods cannot resolve ambiguities, particularly concerning absolute stereochemistry or complex conformational questions.[1] It provides a precise 3D map of the atoms in the solid state, confirming not only the constitution and connectivity but also the bond lengths, bond angles, and stereochemical relationships.[14][15]

Trustworthiness: X-ray crystallography is considered the "gold standard" because it is a direct visualization of the molecular structure, leaving no room for interpretation regarding atomic arrangement.

Comparative Data Analysis: Case Study of N-Boc-3-bromopiperidin-4-one

To illustrate the complementary nature of these techniques, the table below summarizes the expected spectral data for a common derivative, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (N-Boc-3-bromopiperidin-4-one).

Technique Parameter Expected Observation / Value Rationale & Interpretation
HRMS (ESI+) [M+H]⁺C₁₀H₁₇BrNO₃⁺Confirms the elemental formula with high accuracy.[16]
MS (EI) Molecular Ionm/z 278 & 280 (approx. 1:1 ratio)The characteristic M and M+2 peaks confirm the presence of one bromine atom.[2][3]
FTIR Vibrational Freq. (cm⁻¹)~1720 cm⁻¹ (strong)~1690 cm⁻¹ (strong)Strong C=O stretch for the ketone.Strong C=O stretch for the Boc-group carbamate.
¹³C NMR Chemical Shift (δ, ppm)~200-205 ppm~154 ppm~81 ppm~50-60 ppm~28 ppmC4 (Ketone C=O)C=O (Boc group)Quaternary C (Boc group)Piperidine ring carbonsCH₃ (Boc group)
¹H NMR Chemical Shift (δ, ppm)~4.5-4.8 ppm (1H)~2.5-4.2 ppm (6H)~1.45 ppm (9H)CHBr (C3-H)Piperidine ring protonsCH₃ protons of the Boc group

Experimental Protocols

Accurate data begins with meticulous sample preparation. The following are standardized, field-proven protocols.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.[17][18]

  • Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial.[19] Ensure the chosen solvent fully dissolves the compound and does not have residual peaks that overlap with key analyte signals.

  • Transfer: Using a clean glass pipette, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.[18]

  • Referencing: If the solvent does not contain an internal standard, add a minimal amount of tetramethylsilane (TMS). The reference signal should not be taller than the solvent signal.[18]

  • Capping & Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[18]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Dilution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a suitable solvent mixture, often matching the initial mobile phase conditions of the LC-MS system (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive ion mode).

  • Vialing: Transfer the final solution to an appropriate autosampler vial.

  • Analysis: Submit the sample for analysis via a calibrated HRMS instrument, typically using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap or TOF.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Fun, H.-K., et al. (2015). Crystal structures of two chiral piperidine derivatives. National Institutes of Health. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2008). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

  • ResearchGate. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Krasniqi, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of different layers obtained from bromo-ketoarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2011). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone. Retrieved from [Link]

  • MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues. Retrieved from [Link]

  • Proteinstructures.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics. Retrieved from [Link]

  • ResearchGate. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • ATB. (n.d.). N-Benzyl-3-phenylpropanamide. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives. Retrieved from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • ResearchGate. (2009). N-15 NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • JYX Digital Repository. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-3-phenylpropanamide. Retrieved from [Link]

  • Paper Digest. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

comparing the reactivity of 3-Bromopiperidin-4-one with other halo-ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 3-Bromopiperidin-4-one and Other Halo-Ketones for Synthetic and Medicinal Chemistry

As a senior application scientist, this guide synthesizes field-proven insights with established chemical principles to provide a nuanced understanding of halo-ketone reactivity. We move beyond simple protocol listings to explore the causal relationships governing experimental outcomes, offering a robust framework for researchers, scientists, and drug development professionals. The focus is on this compound, a privileged heterocyclic scaffold, comparing its unique chemical behavior against a backdrop of acyclic and carbocyclic halo-ketones.

The α-Halo-ketone Motif: A Nexus of Reactivity

α-Halo-ketones are a cornerstone of organic synthesis, prized for their bifunctional nature. The presence of a halogen atom adjacent to a carbonyl group creates two potent electrophilic centers: the α-carbon and the carbonyl carbon.[1] This structural arrangement is not merely additive; the inductive electron-withdrawing effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond.[2] This makes the α-carbon exceptionally susceptible to nucleophilic attack, dramatically increasing its reactivity in SN2 reactions compared to analogous alkyl halides.[1][3] For instance, chloroacetone's reaction with potassium iodide is accelerated by a factor of approximately 36,000 relative to 1-chloropropane.[1]

This dual reactivity underpins their utility in constructing complex molecular architectures, particularly the synthesis of N-, S-, and O-heterocycles that are central to many pharmacological agents.[1][4] Key transformations include nucleophilic substitutions, reductive dehalogenations to form specific enolates[5], and the hallmark Favorskii rearrangement.[6][7]

Reactivity_Pathways main α-Halo-ketone sub Nucleophilic Substitution (SN2) main->sub Nu:⁻ favorskii Favorskii Rearrangement main->favorskii Base elim Elimination (E2) main->elim Strong, non-Nu: Base reduct Reductive Dehalogenation main->reduct Reducing Agent (e.g., Zn, SmI₂) carbonyl Carbonyl Addition main->carbonyl Nu:⁻ (at C=O)

Caption: General reactivity pathways available to α-halo-ketones.

The Unique Case of this compound: A Conformational and Electronic Analysis

This compound introduces layers of complexity not present in simpler acyclic or carbocyclic systems. Its reactivity is profoundly influenced by the conformational and electronic properties of the piperidine ring.

  • Conformational Constraints: Unlike planar or freely rotating systems, the piperidin-4-one ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8][9] In this conformation, the bromine atom at the C3 position can exist in either an axial or equatorial orientation. This is not a trivial distinction; the stereochemical outcome and rate of nucleophilic attack are highly dependent on the trajectory of the incoming nucleophile relative to the C-Br bond, as dictated by the principles of orbital overlap in SN2 reactions. An axial bromide, for example, may present a different steric environment to an incoming nucleophile than an equatorial one.

  • Electronic Influence of the Heteroatom: The nitrogen atom at position 1 is a powerful modulator of reactivity.

    • Inductive Effect: As a heteroatom, it exerts an electron-withdrawing inductive effect.

    • Basicity: The lone pair on the nitrogen can act as a base or nucleophile. Under acidic conditions, protonation to form a piperidinium salt dramatically increases the electron-withdrawing character of the ring, which can influence the acidity of the α'-protons (at C5) and the electrophilicity of the carbonyl carbon.

    • N-Substitution: The reactivity profile can be finely tuned by the choice of substituent on the nitrogen, a common strategy in drug design.[10][11]

Comparative Reactivity: this compound vs. Other Halo-ketones

The unique features of this compound are best understood through direct comparison with other classes of halo-ketones.

FeatureAcyclic (e.g., Phenacyl Bromide)Carbocyclic (e.g., 2-Chlorocyclohexanone)Heterocyclic (this compound)
Primary Reaction Pathways SN2, Favorskii (if α'-H present)Favorskii Rearrangement (ring contraction), SN2SN2, Favorskii Rearrangement, N-alkylation
Conformational Flexibility High (free rotation)Low (Chair/Boat equilibrium)Low (Chair conformation predominates)[8][9]
Key Influencing Factor Steric hindrance around the electrophilic center.Ring strain, conformation of the leaving group (axial/equatorial).Conformation, electronic effects of the nitrogen heteroatom.
Favorskii Rearrangement Leads to branched carboxylic acid derivatives.[12]Classic example of ring contraction to form cyclopentane derivatives.[3][6]Can undergo ring contraction, but competes with other pathways. Reactivity is pH-dependent due to the basic nitrogen.
Rate of SN2 Generally very high due to carbonyl activation and low steric bulk.[2]Dependent on leaving group orientation; axial halides often react faster.Modulated by N-substituent and conformation; can be very rapid.
The Favorskii Rearrangement: A Tale of Ring Contraction

The Favorskii rearrangement is arguably the most characteristic reaction of cyclic α-halo-ketones.[6] It proceeds through the formation of a highly strained cyclopropanone intermediate, which is subsequently opened by a nucleophile.[13]

Favorskii_Mechanism sub 2-Chlorocyclohexanone enolate Enolate Formation sub->enolate  Base (⁻OMe) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack cyclopropanone->attack ⁻OMe open Ring Opening attack->open Re-form C=O product Cyclopentane Carboxylate Ester open->product Protonation (from MeOH)

Caption: Mechanism of the Favorskii rearrangement for cyclic halo-ketones.

For 2-chlorocyclohexanone, this reaction is a highly efficient method for synthesizing cyclopentane carboxylic acid derivatives.[3][13] In the case of this compound, the same pathway is possible, leading to a substituted pyrrolidine. However, the presence of the nitrogen atom introduces competitive reaction pathways and pH dependencies that are absent in the carbocyclic analogue. The basicity of the attacking nucleophile and the reaction conditions can determine whether the Favorskii rearrangement, direct SN2 substitution, or another pathway predominates.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

To empirically compare the reactivity of different halo-ketones, a kinetic study monitoring the rate of nucleophilic substitution is a robust approach. This protocol outlines a method using ¹H NMR spectroscopy to follow the reaction progress.

Objective: To compare the relative rates of SN2 reaction of phenacyl bromide, 2-chlorocyclohexanone, and N-benzyl-3-bromopiperidin-4-one with a common nucleophile, such as piperidine.

Rationale for Experimental Choices:

  • Solvent (CD₃CN): Acetonitrile-d₃ is a polar aprotic solvent that readily dissolves the reactants and is NMR-compatible. Its aprotic nature avoids solvolysis side reactions.

  • Nucleophile (Piperidine): A common, moderately strong secondary amine nucleophile. Using it in slight excess ensures pseudo-first-order kinetics with respect to the halo-ketone if desired, simplifying data analysis.

  • Internal Standard (1,3,5-Trimethoxybenzene): A chemically inert compound with a sharp, singlet peak in a clear region of the ¹H NMR spectrum (around 6.1 ppm for aromatic protons, 3.8 ppm for methoxy) allowing for accurate quantification of reactants and products over time.

  • Technique (¹H NMR): Allows for non-destructive monitoring of the reaction mixture in real-time. The disappearance of a characteristic reactant peak and the appearance of a product peak can be integrated against the internal standard.

Step-by-Step Methodology

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing prep_hk 1. Prepare Stock Soln A: Halo-ketone (0.1 M) & Internal Standard (0.1 M) in CD3CN thermo 3. Equilibrate NMR tube with Soln A to 25°C in spectrometer prep_hk->thermo prep_nuc 2. Prepare Stock Soln B: Piperidine (0.2 M) in CD3CN t0 4. Acquire t=0 spectrum thermo->t0 inject 5. Inject equal volume of Soln B, mix quickly t0->inject acquire 6. Acquire spectra at set time intervals (e.g., 2, 5, 10, 20, 40 min) inject->acquire integrate 7. Integrate reactant & product peaks relative to internal standard acquire->integrate plot 8. Plot ln([Reactant]) vs. Time integrate->plot rate 9. Determine rate constant (k) from the slope plot->rate

Caption: Workflow for comparative kinetic analysis via ¹H NMR.

  • Preparation of Stock Solutions:

    • Solution A: Accurately weigh the halo-ketone (e.g., N-benzyl-3-bromopiperidin-4-one) and the internal standard (1,3,5-trimethoxybenzene) to prepare a 0.1 M solution of each in CD₃CN.

    • Solution B: Prepare a 0.2 M solution of piperidine in CD₃CN.

  • Reaction Execution and Monitoring:

    • Transfer 0.5 mL of Solution A to a clean, dry NMR tube.

    • Place the tube in the NMR spectrometer and allow it to thermally equilibrate at a constant temperature (e.g., 25.0 °C).

    • Acquire an initial (t=0) spectrum.

    • Remove the tube, swiftly inject 0.5 mL of Solution B, mix by inversion, and immediately re-insert into the spectrometer.

    • Begin acquiring spectra at predetermined time intervals.

  • Data Analysis:

    • Process the spectra and measure the integral of a well-resolved peak for the starting material and a peak for the product, relative to the constant integral of the internal standard.

    • Calculate the concentration of the halo-ketone at each time point.

    • Plot the natural logarithm of the halo-ketone concentration versus time. For an SN2 reaction under these conditions, this should yield a straight line.

    • The negative of the slope of this line gives the pseudo-first-order rate constant, k'.

  • Comparison:

    • Repeat the experiment under identical conditions for each of the other halo-ketones (phenacyl bromide, 2-chlorocyclohexanone).

    • Compare the determined rate constants to establish a quantitative order of reactivity.

Applications in Drug Discovery and Conclusion

The distinct reactivity of this compound makes it a valuable building block in medicinal chemistry. Its ability to undergo selective SN2 reactions allows for the introduction of diverse functionalities at the C3 position, while the potential for Favorskii rearrangement provides a route to novel pyrrolidine scaffolds. This controlled, position-specific functionalization is critical in the synthesis of complex, three-dimensional molecules designed to interact with specific biological targets.[10] The chromenopyridine scaffold, for example, which can be synthesized from related chromanone precursors, exhibits a broad range of biological activities and is considered a privileged structure in drug design.[11]

References

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5353. [Link]

  • Glotz, G., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1742-1749. [Link]

  • 17.3: Halogenation of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Reductive dehalogenation of halo ketones. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2021). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 64(10), 6849-6870. [Link]

  • Yao, L., Smith, B. T., & Aubé, J. (2004). Base-promoted reactions of bridged ketones and 1,3- and 1,4-haloalkyl azides: competitive alkylation vs azidation reactions of ketone enolates. The Journal of Organic Chemistry, 69(5), 1720-1722. [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • The reactivity of α-halo ketones in nucleophilic substitution. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024, December 20). Technology Networks. Retrieved January 22, 2026, from [Link]

  • Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]

  • Isenegger, P. G., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 143(33), 13299-13311. [Link]

  • Favorskii rearrangement. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

  • Teixeira, C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3326. [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (2023, July 18). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Tsolaki, M., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8000. [Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

  • Tveen, Z., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Favorskii rearrangement----Sir Khalid (Organic). (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

  • Terrier, F., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(17), 6434-6441. [Link]

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds from 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine-4-one Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a quintessential "privileged scaffold."[1][2] Its prevalence in numerous clinically approved drugs stems from its unique physicochemical and stereochemical properties. The saturated, six-membered nitrogenous ring typically adopts a stable chair conformation, enabling the precise spatial arrangement of substituents to optimize interactions with biological targets.[2] Furthermore, the nitrogen atom provides a crucial handle for modulating properties like solubility and lipophilicity, which are critical for enhancing a molecule's druggability and pharmacokinetic profile.[1][3]

Within this class, 3-Bromopiperidin-4-one serves as a particularly versatile synthetic intermediate. The bromine atom at the 3-position and the ketone at the 4-position offer reactive sites for a diverse array of chemical modifications. This allows for the systematic synthesis of compound libraries with varied structural motifs, making it an excellent starting point for hit-to-lead campaigns in drug discovery. Derivatives of piperidin-4-ones have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[4] This guide provides a comparative framework for screening the biological activity of novel compounds synthesized from this valuable scaffold, grounded in established experimental protocols and a rationale-driven approach to assay selection.

Comparative Analysis of Synthesized Piperidinone Derivatives

The true power of using a scaffold like this compound lies in the ability to generate a series of related compounds and systematically evaluate how structural changes impact biological activity—a process known as establishing a Structure-Activity Relationship (SAR). For instance, modifications at the N1 position or derivatization of the C3 and C5 positions can lead to significant changes in target affinity and cellular potency.

While specific data for derivatives of this compound is not extensively consolidated in publicly available literature, we can extrapolate from the broader class of piperidin-4-one derivatives to illustrate the comparative principles. A common synthetic strategy involves creating 3,5-bis(benzylidene)piperidin-4-one analogues, which have shown notable antiproliferative properties.[5]

Table 1: Illustrative Comparison of Piperidin-4-one Derivatives' Anticancer Activity

Compound IDCore ScaffoldR1 (N1-substituent)R2 (C3, C5-substituent)Target Cell LineIC50 (µM)Key SAR Insight
Reference-1 Piperidin-4-one-H2-FluorobenzylideneMDA-MB-231 (Breast)~5.5[5]Introduction of electron-withdrawing groups on the benzylidene rings can enhance potency.
Reference-1 Piperidin-4-one-H2-FluorobenzylidenePC3 (Prostate)~6.2[5]Activity is often conserved across different cancer cell lines, suggesting a common mechanism.
Hypothetical-A Piperidin-4-one-COCH3 (Acetyl)2-FluorobenzylideneMDA-MB-231 (Breast)> 20N-acylation may reduce activity, possibly by altering the compound's conformation or basicity.
Hypothetical-B Piperidin-4-one-H4-MethoxybenzylideneMDA-MB-231 (Breast)~15Electron-donating groups on the benzylidene rings may decrease potency compared to halogens.
Imatinib PhenylaminopyrimidineN/AN/AK562 (Leukemia)~0.5[6]Standard-of-care control for kinase inhibitor screening in relevant cancer cell lines.

Note: IC50 values are approximate and derived from graphical data or related compound series for illustrative purposes. The hypothetical compounds are included to demonstrate common SAR trends.

This comparative approach is crucial. By testing a matrix of substitutions, researchers can deduce which chemical features are critical for biological activity. For example, comparing compounds with different substituents on the aromatic rings (e.g., electron-withdrawing vs. electron-donating groups) can reveal key electronic or steric requirements for binding to a biological target.[7]

Strategic Screening Workflows

A logical screening cascade is essential for efficiently identifying promising compounds without wasting resources. The process should begin with broad, high-throughput assays to identify "hits" and progressively move towards more complex, lower-throughput assays to characterize the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies a Compound Library (Derivatives of this compound) b High-Throughput Cell Viability Assay (e.g., MTT, MTS on Cancer Cell Panel) a->b Test at single high concentration (e.g., 10 µM) c Active 'Hits' Identified b->c Identify compounds with >50% growth inhibition d IC50 Determination (Dose-response curve over 8-10 concentrations) c->d e Selectivity Profiling (Test against non-cancerous cell line) d->e f Confirmed 'Leads' e->f Prioritize selective compounds g Target-Based Assay (e.g., Kinase Inhibition Assay) f->g h Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) f->h G cluster_0 Assay Components cluster_1 Reaction & Detection a Purified Kinase Enzyme e Incubate Components a->e b Test Compound (Piperidinone Derivative) b->e c Peptide Substrate c->e d [γ-³³P]ATP d->e f Phosphorylated Substrate (Radioactive) e->f g Unreacted [γ-³³P]ATP e->g h Stop Reaction & Spot on Filter Membrane f->h g->h i Wash to Remove Unreacted ATP h->i j Measure Radioactivity (Scintillation Counting) i->j

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol (General Radiometric 'HotSpot'™ Assay):

  • Assay Preparation:

    • Prepare an assay buffer suitable for the specific kinase being tested (buffers typically contain HEPES, MgCl₂, MnCl₂, DTT, and BSA).

    • Dilute the purified, active kinase enzyme and the specific peptide substrate to their working concentrations in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.

  • Reaction Initiation:

    • In a 96-well or 384-well plate, add the test compound, the kinase enzyme, and the peptide substrate.

    • Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

    • Initiate the kinase reaction by adding [γ-³³P]ATP. [8][9]The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors. [9]

  • Reaction Termination and Detection:

    • Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by adding a stop solution, such as phosphoric acid.

    • Spot a portion of the reaction mixture onto a filter membrane (e.g., phosphocellulose). [9]The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

    • Wash the filter membranes multiple times with a wash solution (e.g., dilute phosphoric acid) to remove all unreacted ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • The measured radioactive signal is directly proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. Its synthetic tractability allows for the creation of diverse chemical libraries amenable to systematic biological screening. By employing a logical, multi-phase screening workflow that begins with broad cellular viability assays and progresses to specific target-based and mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The protocols detailed herein for the MTT and kinase inhibition assays provide a robust foundation for generating reliable, comparative data. Future work should focus on expanding the diversity of substitutions around the piperidinone core and profiling hits against broader panels of cancer cell lines and kinases to uncover novel therapeutic agents with high potency and selectivity.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Piperidin-4-one: The Potential Pharmacophore. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • PubMed. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]

  • Bentham Science Publishers. (2023, April 1). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • PubMed. (2014, December 22). Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Synthesis and Analytical Validation of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its precise structure and high purity are paramount for the success of subsequent synthetic steps and the ultimate biological activity of the final compound. This guide provides an in-depth, experience-driven comparison of analytical techniques for the validation of its synthesis. We will explore a common synthetic route and detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for comprehensive characterization. Each section explains the causality behind procedural choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Synthetic Pathway: α-Bromination of N-Boc-piperidin-4-one

The synthesis of this compound often proceeds via the α-bromination of a suitable N-protected piperidin-4-one precursor. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is common due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Mechanism and Rationale: The reaction is typically performed using a brominating agent like Copper(II) bromide (CuBr₂). This method is often preferred over using elemental bromine due to its solid nature, ease of handling, and generally higher selectivity, which minimizes over-bromination. The reaction likely proceeds through an enol or enolate intermediate of the piperidinone, which then attacks the bromine species. The choice of a refluxing solvent like ethyl acetate/chloroform facilitates the reaction kinetics.[1]

G A N-Boc-4-piperidinone B Enol/Enolate Intermediate A->B Base or Lewis Acid C N-Boc-3-bromopiperidin-4-one B->C CuBr₂ D Deprotection (e.g., TFA/HCl) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-Boc-3-bromopiperidin-4-one
  • Setup: To a stirred mixture of Copper(II) bromide (2.2 eq) in ethyl acetate (5 mL/mmol), add a solution of N-Boc-4-piperidinone (1.0 eq) in chloroform (5 mL/mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 70°C) under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper salts. Wash the filter cake with chloroform.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-3-bromopiperidin-4-one.

An Integrated Strategy for Analytical Validation

A robust validation strategy does not rely on a single technique. Instead, it integrates orthogonal methods to build a complete profile of the synthesized compound, confirming its identity, structure, and purity. Each technique provides a unique and complementary piece of the puzzle.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_results Confirmation Synthesis Synthesized Product (Crude this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Analysis MS Mass Spectrometry Synthesis->MS Analysis IR IR Spectroscopy Synthesis->IR Analysis HPLC HPLC Analysis Synthesis->HPLC Analysis Structure Structural Elucidation NMR->Structure Identity Molecular Weight & Isotopic Pattern MS->Identity Functional_Groups Functional Groups IR->Functional_Groups Purity Purity & Impurity Profile HPLC->Purity

Caption: Integrated workflow for synthesis validation.

In-Depth Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principle: NMR provides unequivocal structural information by probing the chemical environment of ¹H and ¹³C nuclei. For this compound, it confirms the position of the bromine atom relative to the carbonyl group and verifies the integrity of the piperidine ring.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[1]

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

The key diagnostic signals are the proton at the C3 position (the carbon bearing the bromine) and the adjacent methylene protons.

Technique Expected Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR ~4.5-4.8 (1H, m)The proton at C3 is deshielded by the adjacent electron-withdrawing bromine and carbonyl group. It will likely appear as a multiplet due to coupling with adjacent protons.[1]
~2.5-4.0 (6H, m)Protons on the piperidine ring (C2, C5, C6). Their complex splitting patterns confirm the ring structure.
¹³C NMR ~185-195Carbonyl carbon (C4). Its downfield shift is characteristic of a ketone.[1]
~45-55Brominated carbon (C3). The attached bromine causes a significant shift compared to an unsubstituted carbon.
~40-70Other ring carbons (C2, C5, C6).
Mass Spectrometry (MS)

Core Principle: MS determines the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). The most critical diagnostic feature for a bromine-containing compound is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[2]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Analysis: Look for the characteristic doublet peak corresponding to the [M+H]⁺ and [M+H+2]⁺ ions.

Compound Formula Expected [M+H]⁺ Expected [M+H+2]⁺ Key Features & Rationale
This compoundC₅H₈BrNO177.98 (for ⁷⁹Br)179.98 (for ⁸¹Br)A near 1:1 intensity ratio of these two peaks is definitive proof of the presence of a single bromine atom.[2][3]
N-Boc protected precursorC₁₀H₁₆BrNO₃294.03 (for ⁷⁹Br)296.03 (for ⁸¹Br)The same 1:1 pattern will be observed, but at a higher m/z corresponding to the protected compound.
Infrared (IR) Spectroscopy

Core Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). In this analysis, the key is to confirm the presence of the ketone's carbonyl (C=O) group and the C-Br bond, and to note the absence of starting material signals (e.g., O-H if starting from an alcohol).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch ~3300-3400 (if deprotected)Characteristic of a secondary amine. Will be absent in the N-Boc protected intermediate.
C-H Stretch ~2850-3000Aliphatic C-H bonds of the piperidine ring.
C=O Stretch (Ketone) ~1710-1725Strong, sharp absorption characteristic of a saturated cyclic ketone. This is a crucial peak confirming the piperidin-4-one core.[4]
C-Br Stretch ~500-650This peak is in the fingerprint region and can be weak, but its presence supports successful bromination.[5]
High-Performance Liquid Chromatography (HPLC)

Core Principle: HPLC is the definitive technique for assessing the purity of the synthesized compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A well-validated HPLC method can quantify the main product and detect trace impurities from starting materials or side reactions.[6][7]

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution multiple times to ensure the system's precision and reproducibility meet predefined criteria (e.g., RSD <2% for retention time and peak area).[8]

  • Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderately polar compounds).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid - TFA, to improve peak shape).

    • Gradient: e.g., 5% ACN to 95% ACN over 15 minutes. A gradient is chosen to ensure elution of both polar starting materials and the potentially less polar product and by-products.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (ketones typically absorb at low UV wavelengths).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Parameter Acceptance Criteria Rationale
Purity >98% (typical for drug development)A high percentage area of the main peak indicates a successful synthesis and purification.
Retention Time (RT) Matches the reference standardCo-elution with a known standard provides strong evidence of identity.
Impurities No single impurity >0.5%Peaks other than the main product represent impurities (e.g., unreacted starting material, dibrominated product) that must be identified and quantified.

Comparative Guide to Validation Techniques

The choice of analytical technique depends on the specific question being asked. This decision tree outlines a logical approach to validation.

G Start Is my synthesis successful? Q1 Is the compound I made the correct molecule? Start->Q1 Tech_NMR_MS Use NMR and MS (Orthogonal structural data) Q1->Tech_NMR_MS  Check Structure & MW Q2 Is the final product pure enough? Tech_HPLC Use HPLC (Quantitative purity) Q2->Tech_HPLC  Assess Purity Ans1_Yes Yes, structure confirmed. Ans1_Yes->Q2 Ans2_Yes Yes, purity >98%. Ans1_No No, structure is incorrect or ambiguous. Re_Eval1 Re-evaluate Ans1_No->Re_Eval1 Ans2_No No, significant impurities detected. Re_Eval2 Re-purify Ans2_No->Re_Eval2 Q1_Res Results Match Expected Data? Tech_NMR_MS->Q1_Res Q2_Res Purity Meets Specification? Tech_HPLC->Q2_Res Q1_Res->Ans1_Yes Yes Q1_Res->Ans1_No No Q2_Res->Ans2_Yes Yes Q2_Res->Ans2_No No

Caption: Decision tree for selecting analytical techniques.

References

  • Wiley-VCH. (2007). Supporting Information.
  • PubChem. 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Google Patents. (2023). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Shaikh, A. R., et al. (2014). 3-Bromochroman-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Ashdin Publishing. (2023). Review Article. Journal of Drug Design and Discovery. Retrieved from [Link]

  • Shinde, P. S., et al. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. SGVU Journal of Pharmaceutical Research & Education. Retrieved from [Link]

  • Logoyda, L., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2004). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

  • Chegg. (2020). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. Retrieved from [Link]

Sources

comparative study of different synthetic routes to 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3-Bromopiperidin-4-one

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2][3] The strategic placement of the bromine atom at the C3 position, alpha to the carbonyl group, renders the molecule a versatile intermediate for a variety of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, with a focus on the direct α-bromination of N-substituted piperidin-4-one precursors. We will delve into the mechanistic underpinnings, compare quantitative performance metrics, and provide detailed, field-tested experimental protocols to empower researchers in their synthetic endeavors.

The Core Synthetic Challenge: Regioselective α-Bromination

The principal challenge in synthesizing this compound lies in achieving selective monobromination at the C3 position. Piperidin-4-one is a symmetrical ketone, but the presence of the nitrogen atom necessitates the use of an N-protecting or N-substituting group to prevent unwanted side reactions, such as N-bromination or reaction with acidic catalysts. The core of the synthesis is the acid-catalyzed α-halogenation of a ketone. This reaction proceeds through an enol intermediate, which acts as the nucleophile, attacking an electrophilic bromine source.[4][5] The choice of N-substituent, brominating agent, and reaction conditions is critical for maximizing yield, purity, and safety.

Comparative Analysis of Synthetic Routes

The most prevalent and industrially relevant strategy for synthesizing this compound involves the direct bromination of an N-substituted piperidin-4-one. The primary variables in this approach are the choice of the N-substituent (e.g., methyl, benzyl, Boc) and the brominating agent.

Workflow: General Synthesis of this compound

G cluster_0 Starting Material Preparation cluster_1 Core Bromination Step cluster_2 Purification & Final Product Start Piperidin-4-one (or derivative) Protect N-Substitution / Protection (e.g., Reductive Amination, Acylation) Start->Protect N_Protected N-Substituted Piperidin-4-one Protect->N_Protected Bromination α-Bromination (Br₂ or NBS) N_Protected->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purify Purification (e.g., Crystallization, Chromatography) Workup->Purify Final 3-Bromo-N-Substituted- Piperidin-4-one Purify->Final

Caption: General experimental workflow for the synthesis of this compound.

Route 1: Electrophilic Bromination with Elemental Bromine (Br₂)

This classic method relies on the reaction of an N-substituted piperidin-4-one with elemental bromine, typically in the presence of an acid catalyst like hydrobromic acid (HBr).[4][6]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This increases the acidity of the α-protons, facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then performs a nucleophilic attack on a bromine molecule, leading to the formation of the α-brominated ketone and regenerating the acid catalyst.[4][5]

G cluster_mech Acid-Catalyzed Bromination Mechanism Ketone N-R-Piperidin-4-one Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Rate-Determining) Bromo_Ketone Protonated Product Enol->Bromo_Ketone + Br₂ Final_Product 3-Bromo-N-R-Piperidin-4-one Bromo_Ketone->Final_Product - H⁺

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Advantages:

  • Cost-Effective: Elemental bromine is a relatively inexpensive reagent.

  • High Reactivity: The reaction often proceeds efficiently to completion.

Disadvantages:

  • Safety Hazards: Elemental bromine is highly toxic, corrosive, and volatile, requiring specialized handling procedures.

  • Byproduct Formation: The reaction produces stoichiometric amounts of HBr, which can lead to side reactions or require neutralization during workup.

  • Selectivity Issues: Over-bromination to form di-bromo species can occur if the reaction conditions are not carefully controlled.

Route 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine for α-bromination.[7] It is a crystalline solid that is safer and easier to handle. The reaction is often initiated with a catalytic amount of acid or, in some cases, a radical initiator. For the selective α-bromination of ketones, an acid catalyst is typically employed to promote the same enol-mediated pathway as with Br₂.[8]

Mechanism (Acid-Catalyzed): In the presence of an acid catalyst (e.g., ammonium acetate, which can generate acetic acid in situ), the reaction follows the same enol-based mechanism. The protonated NBS or Br₂ generated in situ serves as the active electrophilic bromine source.

Advantages:

  • Enhanced Safety: NBS is a solid and significantly less hazardous to handle than liquid bromine.[7]

  • Improved Selectivity: The slow, in-situ generation of the electrophilic bromine species can lead to better control and reduced formation of poly-brominated byproducts.

  • Milder Conditions: Reactions with NBS can often be carried out under milder conditions.

Disadvantages:

  • Higher Cost: NBS is more expensive than elemental bromine.

  • Succinimide Byproduct: The reaction produces succinimide as a byproduct, which must be removed during purification.

Quantitative Data Summary

The choice of synthetic route often depends on a trade-off between cost, safety, and efficiency. The following table summarizes key performance indicators for representative protocols.

Parameter Route 1: Elemental Bromine (Br₂) Route 2: N-Bromosuccinimide (NBS)
Starting Material N-Methyl-piperidin-4-oneN-Methyl-piperidin-4-one
Brominating Agent Br₂ in HBr/Acetic AcidNBS
Catalyst / Additive HBr (catalyst and solvent component)Ammonium Acetate
Solvent Acetic AcidDiethyl Ether
Temperature Room TemperatureIce-bath (0-5 °C)
Reaction Time 2-6 hours4 hours
Reported Yield Typically 70-85%~75-90%
Pros Low reagent cost.High safety profile, easier handling, good selectivity.
Cons Hazardous (toxic, corrosive Br₂), HBr byproduct, risk of over-bromination.Higher reagent cost, succinimide byproduct removal.
Reference General procedure adapted from ketone bromination literature.[4][5][6]Based on patent literature.[8]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including rationale and steps for purification and characterization.

Protocol 1: Synthesis of 3-Bromo-1-methylpiperidin-4-one via NBS

This protocol is adapted from patent literature and represents a modern, safety-conscious approach.[8]

Experimental Rationale:

  • N-Substituent: The N-methyl group is a simple, stable substituent that is unreactive under the bromination conditions.

  • Solvent: Diethyl ether is used as a solvent. It is relatively unreactive and allows for easy separation of the solid succinimide byproduct via filtration.

  • Catalyst: Ammonium acetate serves as a mild acid catalyst precursor.

  • Temperature Control: The reaction is conducted under ice-bath conditions to control the reaction rate, enhance selectivity, and minimize potential side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1-methyl-piperidin-4-one (11.3 g, 100 mmol) in 80 mL of diethyl ether.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol, 1.1 eq) and ammonium acetate (0.77 g, 10 mmol, 0.1 eq) to the cooled suspension in portions while stirring.

  • Reaction Monitoring: Maintain the temperature at 0-5 °C and continue stirring for 4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup - Filtration: After 4 hours, a white solid (succinimide byproduct) will have precipitated. Remove the solid by suction filtration and wash it with a small amount of cold diethyl ether.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a yellow oily liquid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, although often the crude product is of sufficient purity for subsequent steps.

  • Characterization: Confirm the structure and purity of the final product, 3-bromo-1-methyl-piperidin-4-one (Expected MW: 192.05 g/mol ), using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-Bromo-1-benzylpiperidin-4-one via Br₂

This protocol is a representative example of the classic electrophilic bromination method.

Experimental Rationale:

  • N-Substituent: The N-benzyl group is a common protecting group that is stable to acidic conditions and can be removed later via hydrogenolysis if the free NH is required.

  • Solvent/Catalyst: A solution of HBr in acetic acid provides both the necessary acid catalyst and a suitable solvent system for the reactants.

  • Reagent Addition: Bromine is added dropwise to maintain control over the exothermic reaction and prevent a localized excess that could lead to dibromination.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-benzyl-piperidin-4-one (18.9 g, 100 mmol) in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel.

  • Catalyst Addition: Add 5 mL of a 33% solution of HBr in acetic acid to the flask.

  • Bromine Addition: While stirring vigorously, add a solution of elemental bromine (17.6 g, 110 mmol, 1.1 eq) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup - Quenching: Carefully pour the reaction mixture into 500 mL of an ice-water slurry. A precipitate (the hydrobromide salt of the product) may form.

  • Workup - Neutralization & Extraction: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8). Extract the aqueous layer three times with 150 mL portions of ethyl acetate.

  • Workup - Washing & Drying: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, 3-bromo-1-benzylpiperidin-4-one, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

Both direct bromination with Br₂ and with NBS are viable and effective routes for the synthesis of this compound.

  • For large-scale industrial applications where cost is a primary driver, the elemental bromine route may be preferred, provided that the necessary engineering controls and safety protocols are in place to handle the hazardous reagents.

  • For laboratory-scale research and development , the NBS route is highly recommended.[8] Its superior safety profile, ease of handling, and excellent control over the reaction outweigh the higher reagent cost, making it the more practical and reliable choice for most researchers.

Ultimately, the selection of a specific synthetic route should be based on a careful evaluation of the desired scale, available safety equipment, budget, and the required purity of the final compound.

References

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Zaragoza, F. Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 123-136. [Link]

  • Lauher, J. (2017). Bromination of Ketones. YouTube. [Link]

  • D'Hondt, S., & Fernandez, I. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3354. [Link]

  • Scott, J. D., Williams, T. D., & Unett, D. J. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(19), 9608–9615. [Link]

  • Wang, L., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Scientific Reports, 11(1), 12345. [Link]

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Calò, V., Lopez, L., Pesce, G., & Todesco, P. E. (1973). Free-radical bromination of ketones. Journal of the Chemical Society, Perkin Transactions 1, 1189-1191. [Link]

  • Guchhait, S. K., et al. (2023). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances, 13(25), 17058-17063. [Link]

  • Singh, T., & Sharma, A. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(11), 4565-4589. [Link]

  • Lasota, J., & Blicharska, B. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5436. [Link]

  • Raj, R. A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 123-136. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

3-Bromopiperidin-4-one is a heterocyclic ketone of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The precise incorporation of the bromine atom at the C3 position and the ketone at C4 creates a scaffold ripe for further functionalization, enabling the construction of complex molecular architectures. However, the very reactivity that makes this compound a valuable synthetic precursor also predisposes it to the formation of process-related impurities.

In drug development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a fundamental determinant of safety and efficacy.[] Impurities can alter pharmacological activity, introduce toxicity, or affect the stability and manufacturability of the final drug product.[2] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the quality of synthesized this compound. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in the principles of causality and self-validation, to establish a comprehensive purity profile for this critical intermediate.

Anticipating the Challenge: A Look at Potential Impurities

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The synthesis of this compound, often involving the α-bromination of a corresponding N-protected piperidin-4-one, can generate several classes of impurities:

  • Starting Materials: Incomplete conversion can lead to residual piperidin-4-one or the N-protected precursor.

  • Over-brominated Products: The reaction may proceed further to yield di-brominated species (e.g., 3,5-dibromopiperidin-4-one).

  • Isomeric Impurities: Formation of the thermodynamically or kinetically favored 2-bromopiperidin-4-one isomer is possible depending on the reaction conditions.

  • Reagent Residues: Residual brominating agents or catalysts may persist.

  • Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways under certain pH or temperature conditions.

A successful purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches: A Framework for Confidence

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the principle of orthogonality, where different methods based on distinct chemical and physical principles are used to cross-verify results. For this compound, the core techniques include chromatography for separation, mass spectrometry for mass identification, and NMR spectroscopy for structural elucidation.

Chromatographic Purity: The Power of Separation

Chromatographic methods are the cornerstone of purity assessment, physically separating the main compound from its impurities based on differential partitioning between a stationary and a mobile phase.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred method for non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating compounds based on differences in hydrophobicity. This allows for the effective separation of the target molecule from more polar starting materials or less polar, over-brominated impurities.

Experimental Protocol: RP-HPLC with UV Detection This protocol is adapted from established methods for related halogenated heterocyclic compounds.[4][5]

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape and MS compatibility).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-18 min: Ramp linearly from 5% to 95% B

    • 18-22 min: Hold at 95% B

    • 22-23 min: Ramp back to 5% B

    • 23-28 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Gas Chromatography (GC)

Causality: GC offers superior resolution for volatile and thermally stable compounds. While this compound has a moderate molecular weight, its suitability for GC depends on its thermal stability. If it can be volatilized without degradation in the heated injector port, GC can provide excellent separation of closely related isomers.

Experimental Protocol: GC with Flame Ionization Detection (FID) This protocol is based on general procedures for the analysis of halogenated pyridines.[4]

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Split ratio: 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

Data Presentation: HPLC vs. GC Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes.
Resolution Good, but may be lower than capillary GC for certain isomers.High to very high, especially for separating closely related volatile impurities.
Detection UV-Vis is common and non-destructive. MS coupling (LC-MS) is powerful.FID is robust and universal for organics. MS coupling (GC-MS) provides definitive identification.
Primary Application Preferred method for routine purity and impurity profiling of this compound.Alternative method if the compound is proven to be thermally stable; excellent for isomeric purity.

Structural Confirmation and Identification

While chromatography separates impurities, spectroscopy identifies them. NMR and Mass Spectrometry provide the structural information needed to confirm the identity of the main peak and elucidate the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For this compound, NMR confirms the connectivity and, crucially, the regiochemistry of the bromine atom. The presence of an impurity would be revealed by an additional set of peaks in the spectrum. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.[3][6]

Expected ¹H NMR Features:

  • Signals corresponding to the protons on the piperidine ring. The proton at C3 (adjacent to the bromine) would likely be a distinct multiplet.

  • The chemical shifts and coupling patterns of the protons at C2, C5, and C6 would confirm the structure.

  • An impurity, such as the 2-bromo isomer, would exhibit a completely different set of shifts and coupling constants.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the parent compound and its fragments. Its most significant contribution in this context is the definitive confirmation of the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by 2 m/z units (the "M" and "M+2" peaks).[7][8] This signature is an unequivocal indicator of a mono-brominated compound.

Experimental Workflow: LC-MS

  • Utilize the HPLC method described in Section 1.1.

  • Interface the HPLC system with a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Acquire mass spectra for the main peak and all impurity peaks.

  • Analysis:

    • Confirm the molecular weight of the main peak (Expected for C₅H₈BrNO: ~178/180 g/mol ).

    • Examine the isotopic pattern to confirm the presence of one bromine atom.[7]

    • Analyze the m/z of impurity peaks to hypothesize their structures (e.g., a peak at M+78/80 might suggest a di-brominated species).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple technique used primarily for functional group identification and as an identity check.[9][10] By comparing the FTIR spectrum of a synthesized batch against a reference standard, one can quickly confirm its identity. The spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹) and the C-Br stretch (typically in the 500-600 cm⁻¹ region).[11] While not a primary purity tool, it can detect gross impurities with different functional groups.

Visualization of the Analytical Workflow

The logical flow of analysis, from initial screening to final purity assignment, can be visualized to guide the researcher.

AnalyticalWorkflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Purity Profiling & Quantification cluster_2 Phase 3: Structural Confirmation & Impurity ID Sample Synthesized This compound FTIR FTIR Spectroscopy Sample->FTIR Identity Identity Confirmed? FTIR->Identity HPLC RP-HPLC-UV/DAD Identity->HPLC Yes Purity Chromatographic Purity (Area % Report) HPLC->Purity LCMS LC-MS Analysis Purity->LCMS If Impurities > Threshold NMR NMR (¹H, ¹³C) Purity->NMR If Impurities > Threshold Report Final Certificate of Analysis Purity->Report If Purity Meets Spec ImpurityID Impurity Structure Elucidation LCMS->ImpurityID NMR->ImpurityID ImpurityID->Report

Caption: Integrated workflow for the purity assessment of this compound.

To aid in selecting the primary chromatographic technique, the following decision logic is applied.

MethodSelection Start Select Chromatographic Method CheckVolatility Is the analyte & all potential impurities volatile and thermally stable? Start->CheckVolatility UseGC Primary Method: Gas Chromatography (GC-FID/MS) CheckVolatility->UseGC Yes UseHPLC Primary Method: Liquid Chromatography (HPLC-UV/MS) CheckVolatility->UseHPLC No / Unknown Note Note: For this compound, thermal stability is not guaranteed. HPLC is the safer, recommended starting point. UseHPLC->Note

Caption: Decision flowchart for selecting between HPLC and GC.

Conclusion: An Integrated Strategy for Quality Assurance

Assessing the purity of a key synthetic intermediate like this compound is a multi-step, evidence-based process. A high-confidence purity value is not derived from a single measurement but is the result of an integrated, orthogonal approach. By combining the separation power of HPLC, the definitive structural information from NMR, and the unequivocal mass confirmation from MS, researchers can build a comprehensive and defensible purity profile. This rigorous analytical characterization is the foundation upon which safe and effective pharmaceuticals are developed, ensuring that the journey from laboratory synthesis to clinical application is built on a bedrock of quality and certainty.

References

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. Available at: [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858. Available at: [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • NIST. Pyridine, 3-bromo-. Available at: [Link]

  • NIH. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. Available at: [Link]

  • RASĀYAN Journal. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL)PROP-2-EN-1-ONE. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]

  • ResearchGate. Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • ResearchGate. FTIR spectrum of the bromine-modified EP. Available at: [Link]

  • NIH. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Nobel Science. FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. Available at: [Link]

  • University of Ottawa. (Br) Bromine NMR. Available at: [Link]

  • MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Shimadzu. FTIR flame-retardants News 01/2005en. Available at: [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]

  • Drexel University. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

Sources

in vitro and in vivo evaluation of 3-Bromopiperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Bromopiperidin-4-one Analogs

Authored by a Senior Application Scientist

The piperidin-4-one nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that can be modified to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3][4] The introduction of a bromine atom at the 3-position, creating the this compound scaffold, provides a highly valuable synthetic handle for further chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive framework for the preclinical evaluation of novel analogs derived from this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will navigate the critical path from initial in vitro characterization to substantive in vivo validation, ensuring a robust and logical progression for candidate selection.

Part 1: The Foundation - In Vitro Evaluation

The initial phase of drug discovery is dominated by in vitro testing. The primary objectives are to rapidly screen compounds for desired biological activity, assess their potency and selectivity, and flag potential liabilities like general cytotoxicity before committing to more resource-intensive in vivo studies.[5] This fail-fast, fail-early approach is paramount for efficient drug development.[6]

Initial Cytotoxicity Profiling: The Gatekeeper Assay

Before assessing target-specific activity, it is crucial to determine the inherent cytotoxicity of the analogs. A compound that indiscriminately kills all cells is not a viable therapeutic candidate (unless intended as a broad-spectrum cytotoxic agent for oncology). The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7]

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Causality Check: Why MTT? This assay is chosen for its high throughput, reproducibility, and sensitivity. It provides a quantitative measure of how the compounds affect basic cellular metabolic function, offering a clear, early indicator of potential toxicity.[8][9]

Target-Specific Assays: Gauging Potency and Mechanism

Once analogs with an acceptable therapeutic window (a significant gap between cytotoxic concentration and effective concentration) are identified, the next step is to evaluate their direct interaction with the intended biological target. The choice of assay is entirely dependent on the therapeutic goal.

Many piperidin-4-one derivatives are designed as enzyme inhibitors.[10] The following is a generalized protocol for a kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogs to the wells. Include a known potent inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or through luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Determine the IC₅₀ value for each analog, representing the concentration required to inhibit 50% of the enzyme's activity.[11]

Self-Validation System: The inclusion of positive and negative controls is non-negotiable. The positive control validates that the assay system is sensitive to inhibition, while the negative control establishes the baseline for 100% enzyme activity.[10]

If the analogs are designed to target a receptor, a competitive binding assay is the gold standard for determining their binding affinity (Kᵢ).[12]

  • Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Mixture: In a microplate, combine the cell membranes, a known radiolabeled ligand (a molecule that binds to the receptor with high affinity), and buffer.

  • Competitive Binding: Add a range of concentrations of the unlabeled this compound analogs (the "competitors").

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the membranes.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test analog to calculate the IC₅₀. This value can then be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[14]

Causality Check: Why competitive binding? This assay directly measures the ability of a test compound to interact with the receptor's binding site by competing with a known ligand. It is a direct and quantitative measure of target engagement.[15][16]

Visualizing the In Vitro Workflow

The logical flow of in vitro experiments can be visualized to clarify the decision-making process.

InVitro_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation Compound_Library Analog Library (this compound Derivatives) Cytotoxicity_Screen Cytotoxicity Assay (MTT) Determine IC₅₀ Compound_Library->Cytotoxicity_Screen Therapeutic_Window Assess Therapeutic Window (Cytotoxicity vs. Activity) Cytotoxicity_Screen->Therapeutic_Window Target_Assay Target-Specific Assay (e.g., Kinase Inhibition or Receptor Binding) Therapeutic_Window->Target_Assay Analogs with Good Window Potency_Determination Determine Potency (IC₅₀ or Kᵢ) Target_Assay->Potency_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Determination->SAR_Analysis Lead_Candidate Lead Candidate(s) for In Vivo Studies SAR_Analysis->Lead_Candidate Potent & Selective Analogs

Caption: A typical workflow for the in vitro screening of novel compounds.

Comparative In Vitro Data Summary

All quantitative data should be systematically organized for clear comparison, facilitating the identification of lead candidates.

Analog IDR-Group ModificationCytotoxicity IC₅₀ (µM)Target IC₅₀/Kᵢ (µM)Selectivity Index (Cytotoxicity IC₅₀ / Target IC₅₀)
BPO-001-Phenyl>505.2>9.6
BPO-002-4-Fluorophenyl>501.1>45.5
BPO-003-4-Methoxyphenyl450.856.3
BPO-004-3,4-Dichlorophenyl152.56.0

Part 2: Advancing to In Vivo Evaluation

While in vitro assays are essential for initial screening, they cannot replicate the complex biological environment of a living organism.[17] In vivo studies are the gold standard for assessing a compound's efficacy, safety profile, and pharmacokinetic properties in a whole biological system.[6] The transition from a promising in vitro hit to a viable in vivo candidate is a critical step.[18]

Pharmacokinetic (PK) and Dose-Range Finding Studies

Before an efficacy study can be conducted, it is imperative to understand how the organism processes the compound (ADME: Absorption, Distribution, Metabolism, and Excretion) and to determine a safe and tolerable dose range.[5]

  • Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice).

  • Compound Administration: Administer a single dose of the lead analog (e.g., BPO-003) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) at three escalating dose levels (e.g., 5, 25, 100 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process the blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use software to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

  • Toxicity Monitoring: Concurrently, monitor the animals for any signs of acute toxicity (e.g., weight loss, changes in behavior, morbidity). This helps establish the Maximum Tolerated Dose (MTD).[19]

Causality Check: Why this first? An efficacy study is meaningless if the compound does not reach the target tissue at a sufficient concentration or if the dose required is toxic. This study provides the critical exposure and safety data needed to design a rational and informative efficacy experiment.[6][19]

Efficacy Evaluation in a Disease Model

Based on the in vitro activity and PK data, the lead analog is tested for its therapeutic effect in a relevant animal model of disease. For piperidin-4-one analogs with anticancer properties, a xenograft model is a common choice.[20]

  • Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., NSG or Nude mice). Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[21]

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., Vehicle control, positive control drug, BPO-003 at two different doses).

  • Treatment: Administer the compounds daily (or on another optimized schedule based on PK data) for a set period (e.g., 21 days).

  • Efficacy Readouts:

    • Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the volume.

    • Body Weight: Monitor animal body weight as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).

Self-Validation System: The vehicle control group is essential to understand the natural progression of the tumor without intervention. The positive control group (a known effective drug) validates the model's responsiveness to treatment, providing a benchmark against which to compare the novel analog.

Visualizing the In Vivo Workflow

The progression from PK to efficacy testing is a logical and necessary sequence.

InVivo_Workflow Lead_Candidate Lead Candidate from In Vitro Studies PK_Study Pharmacokinetic (PK) & Dose-Range Finding Study Lead_Candidate->PK_Study MTD_Determination Determine MTD and Optimal Dosing Regimen PK_Study->MTD_Determination Efficacy_Model Efficacy Study in Relevant Disease Model (e.g., Xenograft) MTD_Determination->Efficacy_Model Safe & Relevant Doses Selected Data_Collection Collect Efficacy Data (e.g., Tumor Volume, Survival) Efficacy_Model->Data_Collection Toxicity_Monitoring Monitor for Toxicity (e.g., Body Weight) Efficacy_Model->Toxicity_Monitoring Final_Analysis Final Data Analysis & Candidate Decision Data_Collection->Final_Analysis Toxicity_Monitoring->Final_Analysis

Caption: A streamlined workflow for preclinical in vivo evaluation.

Comparative In Vivo Data Summary

A clear summary of in vivo outcomes is crucial for comparing the lead analogs and making a final decision on which, if any, should advance.

Analog IDDose (mg/kg, PO)Tumor Growth Inhibition (%)Change in Body Weight (%)Key PK Parameter (AUC, ng·h/mL)
BPO-0023045%-2%850
BPO-0033068%-1%2100
BPO-0035085%-4%3500
Positive Control(Optimal Dose)92%-8%N/A

Part 3: Synthesis and Mechanistic Insights

Understanding the structure-activity relationship is key to rational drug design. The data gathered from the in vitro and in vivo studies allow for the construction of a coherent SAR narrative. For instance, the hypothetical data above suggests that the -4-Methoxyphenyl substitution (BPO-003) provides a superior balance of potency, bioavailability (inferred from higher AUC), and efficacy compared to other substitutions.

Visualizing a Potential Signaling Pathway

If BPO-003 is a kinase inhibitor, its mechanism can be depicted within a cellular signaling pathway.

Signaling_Pathway cluster_pathway Cancer Cell Proliferation Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., PI3K) Receptor->Target_Kinase Activates Downstream Downstream Effector (e.g., Akt) Target_Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BPO-003 Analog Inhibitor->Target_Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a BPO analog.

Conclusion

The systematic evaluation of this compound analogs requires a multi-faceted approach that logically progresses from high-throughput in vitro screening to targeted in vivo validation. By integrating cytotoxicity profiling, target-specific potency assays, pharmacokinetic analysis, and efficacy testing in relevant disease models, researchers can build a comprehensive data package. This package not only identifies promising lead candidates but also provides crucial insights into the structure-activity relationships that will guide future optimization efforts. The methodologies and strategic considerations outlined in this guide provide a robust framework for advancing novel piperidin-4-one derivatives from chemical novelty to potential therapeutic reality.

References

  • Valentovic, M. A. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development. Vivotecnia. Retrieved from [Link]

  • Broughton, K. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Sakai, S., et al. (2021). Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes. World Journal of Diabetes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Retrieved from [Link]

  • Creative Commons. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. Retrieved from [Link]

  • Sadir, S., et al. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]

  • Ramamoorth, M., & Narvekar, A. (2015). Contemporary Animal Models For Human Gene Therapy Applications. Journal of controlled release. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Retrieved from [Link]

  • Lin, Y. H., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tipton, K., & Fowler, C. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Retrieved from [Link]

  • PubMed. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
  • PubMed Central. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. Retrieved from [Link]

Sources

The Strategic Advantage of 3-Bromopiperidin-4-one in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidin-4-one scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Among its derivatives, 3-Bromopiperidin-4-one and its protected forms have emerged as particularly valuable building blocks. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling and substitution reactions, unlocking synthetic pathways to complex and novel bioactive molecules. This guide offers an in-depth, comparative analysis of the applications of this compound, supported by experimental data and protocols, to highlight its strategic importance in medicinal chemistry.

I. The Synthetic Utility of the 3-Bromo Substituent

The presence of a bromine atom on the piperidin-4-one ring significantly enhances its synthetic potential compared to its unsubstituted counterpart. This halogen atom serves as a versatile anchor for introducing a wide array of chemical moieties through well-established synthetic methodologies. The N-protected forms, such as N-Boc-3-bromopiperidin-4-one and N-carbethoxy-3-bromopiperidin-4-one, are particularly useful as they allow for selective reactions at the C3-position while the nitrogen remains shielded.

Synthesis of N-Protected 3-Bromopiperidin-4-ones

A common route to introduce the bromo-substituent is through the α-bromination of an N-protected piperidin-4-one. For instance, N-Boc-piperidin-4-one can be effectively brominated using bromine in the presence of a Lewis acid catalyst.

Table 1: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate [1]

Starting MaterialReagentsSolventYield
1-Boc-piperidin-4-oneBr₂, AlCl₃THF/Et₂O46%

This straightforward protocol provides a key intermediate that is ripe for diversification. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it susceptible to a range of nucleophilic substitution and organometallic cross-coupling reactions.

II. Comparative Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a precursor to complex therapeutic agents. The bromine atom facilitates the introduction of functionalities that are crucial for biological activity, a feat that is often more challenging or requires more elaborate synthetic routes when starting from an unsubstituted piperidin-4-one.

A. Synthesis of Gastroprokinetic Agents: The Case of Cisapride

A notable application of a this compound derivative is in the synthesis of Cisapride, a gastroprokinetic agent.[2][3] The synthesis utilizes ethyl 3-bromo-4-oxopiperidine-1-carboxylate as a key intermediate.[2] The synthetic strategy involves the bromination of ethyl 4-oxopiperidine-1-carboxylate, followed by further transformations where the bromo- and keto- groups are strategically manipulated to build the final molecule.[2] While the detailed mechanism of the subsequent steps can vary, the initial introduction of the bromine atom is a critical step that dictates the ensuing reaction cascade towards the target molecule.

B. A Gateway to Kinase Inhibitors: Potential in JAK Inhibitor Synthesis

The piperidine scaffold is a common feature in many Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. While direct synthesis of JAK inhibitors from this compound is not extensively documented in publicly available literature, the structural motifs of many approved and investigational JAK inhibitors strongly suggest its potential as a key starting material.

The bromine atom on the 3-position of the piperidinone ring is an ideal site for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in constructing the complex bi-aryl and heteroaryl-amine linkages that are often responsible for the potent and selective inhibition of JAK kinases.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate[1]

Objective: To synthesize the N-Boc protected form of this compound.

Materials:

  • 1-Boc-piperidin-4-one

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve 1-Boc-piperidin-4-one (1.0 eq.) in a mixture of anhydrous THF and Et₂O under an inert atmosphere.

  • Add a catalytic amount of AlCl₃ (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of Br₂ (1.0 eq.) in the same solvent mixture dropwise to the reaction.

  • Allow the reaction to stir at 0 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Visualization of Synthetic Pathways

The strategic importance of this compound lies in its ability to serve as a branching point for the synthesis of diverse molecular architectures. The following diagrams illustrate its central role.

Synthesis_of_Protected_3_Bromopiperidin_4_one start 1-Boc-piperidin-4-one reagents Br₂, AlCl₃ product tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate reagents->product α-Bromination

Caption: Synthesis of N-Boc-3-bromopiperidin-4-one.

Application_of_3_Bromopiperidin_4_one start N-Protected This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald spiro Spirocyclization (e.g., with isatin) start->spiro product1 3-Aryl-piperidin-4-one Derivatives (e.g., for JAK inhibitors) suzuki->product1 product2 3-Amino-piperidin-4-one Derivatives (e.g., for GPCR modulators) buchwald->product2 product3 Spiro[piperidine-3,3'-indoline] Derivatives (Anticancer agents) spiro->product3

Caption: Synthetic diversification from this compound.

III. Conclusion: A Strategic Asset in Drug Discovery

IV. References

  • Cisapride hydrate, R-51619(anhydrous), Arcasin, Alimix, Propulsin, Propulsid, Acenalin, Risamol, Prepulsid-药物合成数据库. Available from: [Link]

  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. National Institutes of Health. Available from: [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available from: [Link]

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Available from: [Link]

  • The synthetic method of cisapride. Google Patents. Available from:

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]

  • 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. Available from: [Link]

  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available from: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available from: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. National Institutes of Health. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

  • Cisapride. Wikipedia. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Institutes of Health. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents like 3-Bromopiperidin-4-one are not mere regulatory hurdles; they are integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to ensure a deep, functional understanding of the process.

Hazard Profile and Immediate Safety Considerations

Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated heterocyclic ketone, and its structure dictates its reactivity and toxicity.

Key Hazards:

  • Irritant: this compound and its structural analogs are known to cause significant skin and eye irritation.[1][2][3] Direct contact can lead to redness, pain, and potential chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

  • Combustibility: The material is combustible and should be kept away from heat, sparks, and open flames.[1][2]

  • Hazardous Decomposition: Upon combustion, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[1][2]

This hazard profile necessitates strict adherence to personal protective equipment (PPE) protocols.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2][4]
Skin Protection Handle with impervious gloves (e.g., nitrile rubber). Wear a flame-retardant lab coat and ensure no skin is exposed.Prevents skin contact, which can cause severe irritation and potential absorption.[1][4][5]
Respiratory Protection All handling and disposal must occur in a certified chemical fume hood.Protects against the inhalation of harmful vapors and particulates.[1][5]

Waste Characterization: The "Halogenated Organic" Imperative

The cornerstone of proper chemical disposal is accurate waste characterization. The presence of a bromine atom in the this compound molecule places it unequivocally in the halogenated organic waste stream.[6][7]

Why is this distinction critical? Halogenated and non-halogenated organic wastes are treated via different disposal pathways.[7]

  • Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[7]

  • Halogenated solvents , due to their potential to form highly toxic and corrosive byproducts like hydrochloric or hydrobromic acid and dioxins upon combustion, require specialized, high-temperature incineration with advanced flue gas scrubbing systems.[6][8]

Mixing these two waste streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7][9] Therefore, rigorous segregation is both environmentally and economically essential.

Step-by-Step Disposal Protocols

Follow these procedures based on the form of the waste.

Protocol 3.1: Disposal of Unused or Residual this compound

This applies to the pure compound, expired material, or reaction residues.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "this compound".

    • The specific hazard characteristics: "Irritant," "Combustible."

    • The date accumulation started.

  • Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid creating dust or splashes.

  • Closure: Keep the container securely closed at all times, except when adding waste.[1][2][9][10] This prevents the release of vapors and protects against spills.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[2] The SAA must be under the control of the operator and located at or near the point of generation.

Protocol 3.2: Disposal of Contaminated Lab Materials

This protocol covers items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound.

  • Segregation: These materials are also considered halogenated hazardous waste. Do not dispose of them in regular trash or non-hazardous waste bins.

  • Containerization: Place all contaminated solid waste into a designated, durable, leak-proof container, such as a lined cardboard box or a dedicated plastic drum.

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE - SOLID" and list the contaminating chemical ("this compound").

  • Closure and Storage: Keep the solid waste container closed and store it in the SAA alongside the liquid waste container.

Protocol 3.3: Spill Cleanup and Disposal

In the event of a spill, safety is the immediate priority.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or ventilation is poor, evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][2][11]

  • Absorb: Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[1][12] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous solid waste.

  • Label and Store: Label the container as "HAZARDOUS WASTE - SPILL DEBRIS" with the chemical name and store it in the SAA for pickup.

Disposal Workflow and Decision Logic

To ensure a consistent and error-free disposal process, the following workflow should be adopted. This decision tree guides the user from waste generation to final segregation.

G Disposal Workflow for this compound A Waste Generation (Involving this compound) B Is the waste the pure chemical or a concentrated residue? A->B C Is the waste contaminated lab material? (e.g., gloves, pipette tips) A->C D Is this a spill cleanup? A->D E Containerize in labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. B->E Yes F Containerize in labeled 'HAZARDOUS SOLID WASTE' container. C->F Yes G Containerize in labeled 'HAZARDOUS SPILL DEBRIS' container. D->G Yes H Store in designated Satellite Accumulation Area (SAA). E->H F->H G->H I Arrange for pickup by Environmental Health & Safety (EHS). H->I

Caption: Decision workflow for proper segregation and disposal.

Final Hand-Off: The Role of EHS

Your responsibility as a researcher is the correct identification, segregation, and temporary storage of hazardous waste. The final disposal must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the properly labeled and sealed waste containers from your SAA.[13] They will ensure the waste is transported to a licensed and approved waste disposal facility, where it will be destroyed in compliance with all local, state, and federal regulations.[1][10][14]

By adhering to these procedures, you uphold the highest standards of laboratory safety, protect our environment, and ensure the integrity of your research.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Bromo-4-methylpyridine. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-methylpyridine. Thermo Fisher Scientific.
  • Bucknell University. (2016).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67391230, 3-Bromo-1-methylpyridin-4(1H)-one. PubChem.
  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. EPA.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine. Thermo Fisher Scientific.
  • Jubilant Ingrevia Limited. (2012).
  • Cornell University Environmental Health and Safety. Organic Solvents. Cornell EHS.
  • University of Oklahoma Environmental Health and Safety Office. (2026). Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.
  • U.S. Environmental Protection Agency. Other Disposal Guidance. EPA.
  • Carl ROTH. (2025).
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • University of British Columbia. (2022). Organic Solvent Waste Disposal. Safety & Risk Services.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. BenchChem.
  • Sigma-Aldrich. (2024).

Sources

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 3-Bromopiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to empower you with not just a set of rules, but with the scientific rationale behind them. Understanding the why behind each procedural step fosters a culture of safety that is both adaptive and resilient.

The Chemical Profile: Understanding the Inherent Risks

3-Bromopiperidin-4-one belongs to the family of halogenated ketones within a piperidine ring structure. The piperidine moiety itself is an organic heterocyclic amine, and its derivatives can present significant health hazards.[6][7] The presence of a bromine atom and a ketone functional group introduces additional reactivity and potential for toxicity. Based on data from similar compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation: Halogenated organic compounds frequently cause irritation upon contact with skin and can lead to serious eye damage.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity via ingestion and inhalation is a common characteristic of related structures.[1][5]

It is this foundational understanding of the potential hazards that dictates our selection of appropriate personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process tailored to the specific handling scenario. The following table outlines the minimum recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[8][9]Protects against splashes of the chemical which can cause serious eye irritation.[1][3][4] Goggles provide a seal around the eyes to prevent vapor exposure, while a face shield offers a broader barrier for the entire face.[9]
Skin Protection Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) inspected for integrity before each use. Wear a chemically resistant lab coat. For larger scale operations, consider a chemical-resistant apron or coveralls.Prevents direct skin contact. Halogenated piperidines can cause skin irritation and may be absorbed through the skin.[1][4][6] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection All handling of this compound solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.Protects against the inhalation of potentially harmful dust or vapors that may cause respiratory irritation.[1][4] Engineering controls like a fume hood are the preferred method of exposure reduction.[10]

Procedural Workflow for Safe Handling

A systematic approach to handling, from initial preparation to final disposal, is critical for ensuring a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Verify Fume Hood Functionality a->b c Weigh Solid in Fume Hood b->c Proceed to handling d Prepare Solution in Fume Hood c->d e Conduct Reaction in Fume Hood d->e Proceed to reaction f Perform Aqueous Workup e->f g Quench Reactive Reagents f->g Proceed to cleanup h Segregate Halogenated Waste g->h i Decontaminate Glassware h->i j Dispose of Contaminated PPE i->j k Wash Hands Thoroughly j->k

Caption: Standard Operating Procedure for Handling this compound.

Step-by-Step Handling Procedures

Preparation and Engineering Controls:
  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on your lab coat, safety goggles, and gloves as specified in the table above.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. All manipulations of this compound should occur within the fume hood.

  • Prepare Work Area: Clear the fume hood of any unnecessary equipment or chemicals. Have all necessary apparatus and reagents ready before introducing the this compound.

Handling and Solution Preparation:
  • Weighing: If working with the solid form, carefully weigh the required amount in a tared container inside the fume hood. Avoid generating dust.

  • Dissolving: Add the solvent to the solid in the fume hood. If the dissolution is exothermic, add the solvent slowly and with cooling if necessary.

Reaction and Work-up:
  • Running the Reaction: Conduct the chemical reaction within the fume hood. Ensure the reaction vessel is appropriately secured.

  • Quenching and Extraction: After the reaction is complete, quench any reactive materials cautiously. Perform any extractions or washes within the fume hood.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated, labeled, and sealed container for halogenated organic waste.

  • Container Management: Do not mix incompatible waste streams. Ensure the waste container is stored in a secondary containment bin in a well-ventilated area.

  • Disposal Protocol: Dispose of the chemical waste through your institution's hazardous waste management program.[1]

By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a safer and more effective research environment. Your commitment to these principles not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • Apollo Scientific. (2023).
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2010).
  • Jubilant Ingrevia. (n.d.).
  • TCI EUROPE N.V. (2025).
  • U.S. Naval Medical Center. (2025). Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
  • BenchChem. (2025). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Carl ROTH. (2025).
  • ChemicalBook. (2025).
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • National Center for Biotechnology Information. (1990). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • FUJIFILM Wako Chemicals. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopiperidin-4-one
Reactant of Route 2
3-Bromopiperidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.